Sodium 3-bromopyridine-2-carboxylate
Description
Properties
IUPAC Name |
sodium;3-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2.Na/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHXTFWQHRHDNV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)[O-])Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrNNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400384 | |
| Record name | Sodium 3-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189933-55-8 | |
| Record name | Sodium 3-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Sodium 3-bromopyridine-2-carboxylate: Properties, Synthesis, and Applications
Introduction
Sodium 3-bromopyridine-2-carboxylate is the sodium salt of 3-bromopyridine-2-carboxylic acid. While detailed experimental data for the salt is sparse in public literature, its chemical behavior is fundamentally derived from its parent acid. This guide provides a comprehensive overview of the chemical and physical properties of the parent acid, 3-bromopyridine-2-carboxylic acid, and outlines the synthesis and expected characteristics of its sodium salt. This molecule serves as a versatile building block in organic synthesis and a valuable ligand in coordination chemistry, making it a compound of significant interest to researchers in medicinal chemistry and materials science.
The structure incorporates a pyridine ring, a carboxylic acid (or carboxylate) group, and a bromine atom. This trifunctional arrangement offers multiple reactive sites, enabling its use as a pharmaceutical intermediate and a precursor for complex molecular architectures, including metal-organic frameworks (MOFs).
Physicochemical Properties
The properties of this compound are best understood by first examining its parent acid, 3-bromopyridine-2-carboxylic acid. The conversion to the sodium salt primarily modifies properties like solubility and melting point.
1.1. 3-Bromopyridine-2-carboxylic Acid
This is the foundational molecule from which the sodium salt is derived. Its key properties are summarized below.
Table 1: Physicochemical Properties of 3-Bromopyridine-2-carboxylic Acid
| Property | Value | Source(s) |
| CAS Number | 30683-23-9 | [1][2][3] |
| Molecular Formula | C₆H₄BrNO₂ | [1][2][3] |
| Molecular Weight | 202.01 g/mol | [1][2][3] |
| Appearance | White to yellow powder/Light yellow Cryst. | [3] |
| Melting Point | 141-144 °C | [3] |
| Boiling Point (Predicted) | 315.7 ± 27.0 °C | [3] |
| Density (Predicted) | 1.813 g/cm³ | [2][3] |
| pKa (Predicted) | 2.29 ± 0.10 | |
| SMILES | OC(=O)c1ncccc1Br | [2] |
| InChIKey | KBDIRPOTVAODSA-UHFFFAOYSA-N | [2] |
1.2. This compound
-
Appearance: Expected to be a white to off-white crystalline solid.
-
Solubility: Significantly more soluble in water and polar protic solvents compared to its parent acid due to its ionic nature. It is expected to be less soluble in nonpolar organic solvents.
-
Melting Point: Expected to have a much higher melting point than the parent acid, likely decomposing at high temperatures rather than melting cleanly, which is characteristic of many sodium carboxylate salts.
-
Hygroscopicity: Like many salts, it may be hygroscopic and should be stored in a dry environment.
Diagram 1: Structural Representation
Caption: Structures of the parent acid and its corresponding sodium salt.
Synthesis and Preparation
The synthesis of this compound is a straightforward two-stage process: first, the synthesis of the parent acid, followed by its neutralization.
2.1. Synthesis of 3-Bromopyridine-2-carboxylic Acid
The synthesis of the parent acid typically starts from a more readily available precursor, such as 3-bromopyridine. One common synthetic route involves the ortho-lithiation of 3-bromopyridine followed by carboxylation.
Diagram 2: Synthetic Workflow
Caption: A common synthetic pathway from 3-bromopyridine.
2.2. Protocol: Preparation of this compound
This protocol describes the final neutralization step to form the sodium salt from the carboxylic acid.
Materials:
-
3-bromopyridine-2-carboxylic acid (1.0 eq)
-
Sodium hydroxide (NaOH) (1.0 eq) or Sodium bicarbonate (NaHCO₃) (1.0 eq)
-
Deionized water or Ethanol
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Dissolution: Dissolve 3-bromopyridine-2-carboxylic acid in a suitable solvent (e.g., water or ethanol) in a flask. Gentle warming may be required to aid dissolution.
-
Base Preparation: Prepare a stoichiometric solution of sodium hydroxide or sodium bicarbonate in the same solvent.
-
Neutralization: While stirring the acid solution, slowly add the basic solution dropwise. Monitor the pH of the reaction mixture.
-
Causality Note: A slow, controlled addition is crucial to prevent localized high pH, which could potentially lead to side reactions, and to manage any heat generated from the acid-base neutralization.
-
-
Endpoint Determination: Continue adding the base until the pH of the solution becomes neutral to slightly basic (pH 7.0-8.0).
-
Isolation:
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude sodium salt.
-
Precipitation: Alternatively, if a less polar solvent like ethanol was used, the sodium salt may precipitate upon formation or after cooling. The solid can then be collected by filtration.
-
-
Purification & Drying: Wash the resulting solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. Dry the final product under vacuum to remove residual solvent and moisture.
-
Self-Validation: The purity of the final product can be confirmed by the absence of the carboxylic acid proton signal in ¹H NMR spectroscopy and a shift in the carboxylate peak in IR spectroscopy.
-
Reactivity and Applications
The trifunctional nature of this molecule dictates its reactivity and wide-ranging applications.
3.1. Reactivity Profile
-
Carboxylate Group: This is the primary site for coordination with metal ions, acting as a mono- or bidentate ligand.[4][5] This is crucial for its application in forming coordination polymers and MOFs.
-
Pyridine Nitrogen: The nitrogen atom acts as a Lewis base and can also coordinate to metal centers, allowing the molecule to function as a bridging ligand.
-
Bromo Substituent: The C-Br bond is a key site for further functionalization, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of more complex substituted pyridine derivatives.
3.2. Key Applications
-
Pharmaceutical Intermediate: Pyridine-based carboxylic acids are important scaffolds in drug discovery.[3] The bromine atom serves as a synthetic handle for introducing diverse functional groups, making it a valuable intermediate in the synthesis of pharmacologically active molecules.[1]
-
Coordination Chemistry & Materials Science: The ability of both the carboxylate group and the pyridine nitrogen to bind to metal ions makes this compound an excellent ligand for constructing metal-organic frameworks (MOFs) and coordination polymers.[5] These materials have applications in:
-
Fluorescence Sensing[4]
-
Gas Adsorption and Separation
-
Catalysis
-
Analytical Characterization
A full characterization of the parent acid and its resulting salt is essential for confirming identity and purity. While specific spectra for 3-bromopyridine-2-carboxylic acid are not widely published, the expected signals can be predicted based on analogous structures.
-
¹H NMR: The proton NMR spectrum of the parent acid in a solvent like DMSO-d₆ would be expected to show three distinct aromatic proton signals in the pyridine region and a broad singlet for the carboxylic acid proton. Upon conversion to the sodium salt, this acidic proton signal will disappear.
-
¹³C NMR: The carbon spectrum would show six distinct signals for the six carbon atoms in the molecule. The carboxyl carbon would appear significantly downfield.
-
Infrared (IR) Spectroscopy: For the parent acid, a broad O-H stretch from the carboxylic acid would be visible around 2500-3300 cm⁻¹, and a sharp C=O stretch would appear around 1700 cm⁻¹. Upon conversion to the sodium salt, the broad O-H band will disappear, and the C=O stretch will be replaced by asymmetric and symmetric COO⁻ stretches at lower wavenumbers (approx. 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively).
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would show the molecular ion peak corresponding to the mass of the parent acid or its fragments.
Safety, Handling, and Storage
Safety information is primarily derived from data sheets for the parent acid and structurally related compounds like 3-bromopyridine.
Hazard Identification:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Recommended storage conditions are often under an inert atmosphere at 2-8°C to ensure long-term stability.[3]
-
Keep away from strong oxidizing agents and strong bases (for the parent acid).
References
-
Stenutz. (n.d.). 3-bromopyridine-2-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]
-
Custchem. (n.d.). 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates. Retrieved from [Link]
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
-
PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]
-
PubMed. (2023). Coordination of Distal Carboxylate Anion Alters Metal Ion Specific Binding in Imidazo[1,2-a]pyridine Congeners. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Sodium pyridine-3-carboxylate. Retrieved from [Link]
-
MDPI. (2021). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. Retrieved from [Link]
-
PMC - NIH. (2015). Comparison of phosphonate, hydroxypropyl and carboxylate pendants in Fe(III) macrocyclic complexes as MRI contrast agents. Retrieved from [Link]
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PMC - NIH. (2022). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. Retrieved from [Link]
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- 4. Coordination of Distal Carboxylate Anion Alters Metal Ion Specific Binding in Imidazo[1,2-a]pyridine Congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Guide to the Physical Properties of Sodium 3-bromopyridine-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the physical properties of Sodium 3-bromopyridine-2-carboxylate, a key intermediate in pharmaceutical research and development. While direct experimental data for this specific salt is limited in public literature, this document synthesizes information from its parent acid, 3-bromopyridine-2-carboxylic acid, and established principles of carboxylic acid salt chemistry to provide a robust predictive profile and detailed characterization methodologies. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the compound's physicochemical characteristics to inform synthesis, formulation, and analytical development.
Introduction and Chemical Identity
This compound is the sodium salt of 3-bromopyridine-2-carboxylic acid. The parent acid is a halogenated pyridine derivative, a structural motif prevalent in medicinal chemistry. The conversion of a carboxylic acid to its sodium salt is a common strategy in drug development to enhance aqueous solubility and improve bioavailability.[1][2][3] Understanding the physical properties of this salt is therefore critical for its effective application, from handling and storage to its behavior in biological systems.
The synthesis of the parent acid can be achieved through various organic synthesis routes, often involving the bromination of a pyridine precursor.[4][5] The sodium salt is then readily prepared by reacting the carboxylic acid with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, in an appropriate solvent.[2]
Table 1: Chemical Identity of 3-Bromopyridine-2-carboxylic Acid (Parent Acid)
| Identifier | Value | Source |
| Chemical Name | 3-Bromopyridine-2-carboxylic acid | N/A |
| CAS Number | 30683-23-9 | N/A |
| Molecular Formula | C₆H₄BrNO₂ | N/A |
| Molecular Weight | 202.01 g/mol | N/A |
| Canonical SMILES | C1=CC(=C(N=C1)C(=O)O)Br | N/A |
| InChIKey | KBDIRPOTVAODSA-UHFFFAOYSA-N | N/A |
Physicochemical Properties
Direct, experimentally verified data for this compound are not widely published. The following section provides data for the parent acid and expert predictions for the sodium salt based on established physicochemical principles.
Physical State and Appearance
-
3-Bromopyridine-2-carboxylic Acid: Typically an off-white or light yellow crystalline solid.
-
This compound (Predicted): Expected to be a white to off-white crystalline solid or powder. Salts of carboxylic acids are almost universally solids at room temperature due to their ionic nature.[1]
Melting Point
The melting point is a critical indicator of purity and identity. For ionic compounds like sodium salts, this transition often represents decomposition rather than a true melt.
-
3-Bromopyridine-2-carboxylic Acid: 141-144 °C.
-
This compound (Predicted): Significantly higher than the parent acid, likely >250 °C (with decomposition). The strong ionic forces in the crystal lattice of a salt require much more energy to overcome than the intermolecular forces (like hydrogen bonding) in the corresponding carboxylic acid.[1]
Solubility
Solubility is a paramount property for drug development, influencing formulation and bioavailability.
-
3-Bromopyridine-2-carboxylic Acid: Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. The presence of the pyridine nitrogen and carboxylic acid group allows for some aqueous solubility, but the brominated aromatic ring is hydrophobic.
-
This compound (Predicted): Highly soluble in water. The conversion of a carboxylic acid to its alkali metal salt dramatically increases aqueous solubility due to the ion-dipole interactions between the carboxylate and sodium ions and water molecules.[1][3] It is expected to have low solubility in non-polar organic solvents.
Acidity (pKa)
The pKa of the parent acid determines the pH at which the molecule transitions between its acidic (neutral) and carboxylate (anionic) forms.
-
3-Bromopyridine-2-carboxylic Acid (Predicted pKa): 2.29 ± 0.10. This value indicates it is a relatively strong carboxylic acid. The electron-withdrawing effects of both the bromine atom and the adjacent pyridine nitrogen atom stabilize the carboxylate anion, thus increasing acidity (lowering the pKa) compared to benzoic acid (pKa ≈ 4.2).
Table 2: Summary of Physicochemical Properties
| Property | 3-Bromopyridine-2-carboxylic Acid (Experimental/Predicted) | This compound (Predicted) | Rationale for Prediction |
| Appearance | Off-white to light yellow solid | White to off-white crystalline solid | Salts are typically crystalline solids.[1] |
| Melting Point | 141-144 °C | >250 °C (decomposes) | Strong ionic lattice energy in salts.[1] |
| Aqueous Solubility | Low | High | Ionic nature enhances interaction with polar water molecules.[1][2] |
| pKa (of parent acid) | ~2.29 | Not Applicable | Salt is the conjugate base of the acid. |
Methodologies for Experimental Characterization
To validate the predicted properties and fully characterize a new batch of this compound, a series of standard analytical techniques should be employed. The following protocols are provided as a guide for researchers.
Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a new sample of the target compound.
Caption: Workflow for the physicochemical characterization of this compound.
Protocol: Melting Point Determination (Capillary Method)
This protocol adheres to the standards found in major pharmacopeias for melting point determination.[6][7]
-
Sample Preparation: Ensure the sample is completely dry, preferably by drying in a vacuum desiccator for 24 hours. Finely powder the sample using a mortar and pestle.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the powder into a dense column of 2.5–3.5 mm height.[6]
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Ramp (Optional): For an unknown compound, perform a rapid heating run (10-20 °C/min) to find an approximate melting range.
-
Formal Measurement: For an accurate measurement, set the starting temperature to 10-15 °C below the expected melting point. Set the heating ramp rate to 1 °C/minute.[6][8]
-
Data Recording: Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (clear point). For salts that decompose, record the temperature range over which decomposition (e.g., charring, gas evolution) occurs.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This equilibrium method is considered the gold standard for solubility measurement.[9][10][11]
-
Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (typically 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature until the excess solid has settled. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection.
-
Calculation: Calculate the solubility in mg/mL or g/100 mL based on the measured concentration and the dilution factor used.
Protocol: Spectroscopic Confirmation
FTIR is a powerful tool to confirm the conversion of the carboxylic acid to the carboxylate salt.
-
Analysis: Acquire an FTIR spectrum of the solid sample, typically using an Attenuated Total Reflectance (ATR) accessory.
-
Interpretation: Compare the spectrum to that of the parent acid, 3-bromopyridine-2-carboxylic acid.
-
Disappearance of Broad O-H Stretch: The very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H bond will be absent in the sodium salt spectrum.[12]
-
Shift of Carbonyl (C=O) Stretch: The sharp C=O stretch of the acid (typically ~1700-1730 cm⁻¹) will disappear and be replaced by two distinct carboxylate (COO⁻) stretches: an asymmetric stretch (ν_as) around 1550-1650 cm⁻¹ and a symmetric stretch (ν_s) around 1300-1420 cm⁻¹.[13][14] The presence of these two new bands is definitive evidence of salt formation.
-
NMR confirms the chemical structure and can show subtle changes upon deprotonation.
-
Analysis: Dissolve the sample in a suitable deuterated solvent (D₂O is ideal for the highly soluble salt) and acquire ¹H and ¹³C NMR spectra.
-
Interpretation:
-
¹H NMR: The spectrum should show three aromatic protons corresponding to the pyridine ring. The acidic proton of the carboxylic acid (which would appear as a broad singlet, often >10 ppm in an organic solvent) will be absent.[12] Protons on the pyridine ring, particularly the proton at the C6 position adjacent to the carboxylate, may show a slight upfield shift compared to the parent acid due to the increased electron density of the anionic carboxylate group.[15]
-
¹³C NMR: The carboxylate carbon signal (COO⁻) will typically appear in the range of 165-185 ppm.[12] This signal may be shifted slightly compared to the carboxylic acid carbon.
-
Relationship Between Structure, Properties, and Application
The physical properties of this compound are directly linked to its chemical structure and have significant implications for its use in drug development.
Caption: Interrelationship between structure, properties, and applications in drug development.
Conclusion
This compound possesses physicochemical properties characteristic of an organic salt: high predicted aqueous solubility, a high melting/decomposition point, and a crystalline solid nature. These attributes, derived from its ionic structure, make it a potentially advantageous form for use in pharmaceutical development compared to its less soluble parent acid. This guide provides both a predictive data summary and a set of robust, standards-compliant experimental protocols to enable researchers to fully characterize this compound, ensuring data integrity and facilitating its progression through the development pipeline.
References
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Apparent molal volumes of sodium salts of some aliphatic carboxylic acids in water at 298.15 K. Taylor & Francis Online. [Link]
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Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. ResearchGate. [Link]
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Density functional theory and FTIR spectroscopic study of carboxyl group. ResearchGate. [Link]
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Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]
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IR Infrared Absorption Bands of Carboxylate. 911Metallurgist. [Link]
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FT-IR spectroscopic study on the variations of molecular structures of some carboxyl acids induced by free electron laser. PubMed. [Link]
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Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]
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Melting Range or Temperature (Apparatus and Deternination). Pharmaguideline. [Link]
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Determining Solubility of an Unknown Salt at Various Temperatures. Fountainhead Press. [Link]
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The Solubility of a Salt. WebAssign. [Link]
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A new method for determining the solubility of salts in aqueous solutions at elevated temperatures. USGS Publications Warehouse. [Link]
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Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Chemistry LibreTexts. [Link]
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Sodium pyridine-3-carboxylate. PubMed. [Link]
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Melting Point Determination Techniques. Scribd. [Link]
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Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
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Identification of Carboxylic Acids Salts. University of Anbar. [Link]
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Melting Point Test. CD Formulation. [Link]
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Melting point determination. University of Calgary. [Link]
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2-Pyridinecarboxylic acid. SpectraBase. [Link]
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Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Semantic Scholar. [Link]
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Sodium pyridine-3-carboxylate. ResearchGate. [Link]
-
Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors. PubMed. [Link]
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Physical properties of the studied carboxylic acids. ResearchGate. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. ResearchGate. [Link]
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Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [Link]
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Synthetic method of 3-bromopyridine. Patsnap. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]
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3-aminopyridine. Organic Syntheses. [Link]
-
3-Bromopyridine. Wikipedia. [Link]
-
2-bromopyridine. Organic Syntheses. [Link]
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In-Depth Technical Guide to the Structural Elucidation of Sodium 3-bromopyridine-2-carboxylate
Foreword: The Strategic Importance of Precise Structural Characterization
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is not merely a procedural step but the bedrock upon which all subsequent research and development activities are built. The spatial arrangement of atoms within a molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. Sodium 3-bromopyridine-2-carboxylate, a halogenated pyridine derivative, represents a class of compounds with significant potential as pharmaceutical intermediates and scaffolds for new drug candidates. Its structure, seemingly simple, holds the key to its reactivity, synthetic utility, and potential biological activity. This guide provides a comprehensive, in-depth exploration of the multi-technique approach required for the unambiguous structural confirmation of this target molecule, grounded in the principles of scientific integrity and field-proven analytical strategies.
The Compound of Interest: this compound
This compound is the sodium salt of 3-bromopyridine-2-carboxylic acid. The presence of the bromine atom and the carboxylate group on the pyridine ring creates a unique electronic and steric environment, making it a versatile building block in organic synthesis. Understanding the precise connectivity and three-dimensional structure is paramount for its application in areas such as medicinal chemistry, where it may be used to synthesize more complex molecules with potential therapeutic value.
A Multi-Pronged Analytical Strategy: The Path to Unambiguous Structure Confirmation
Our investigation into the structure of this compound will employ the following synergistic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To determine the carbon-hydrogen framework and the connectivity of the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : To identify the key functional groups present, particularly the carboxylate.
-
Mass Spectrometry (MS) : To determine the molecular weight and gain insights into the fragmentation patterns.
-
Single-Crystal X-ray Diffraction : To provide the definitive, three-dimensional atomic arrangement in the solid state.
Below is a workflow diagram illustrating the integrated approach to the structural elucidation of this compound.
Caption: Integrated workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
Experimental Protocol: Sample Preparation
-
Solvent Selection : A deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum. For this compound, which is a salt, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are suitable choices due to their ability to dissolve polar compounds.
-
Concentration : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent for ¹H NMR, and 20-30 mg for ¹³C NMR.
-
Homogenization : Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied.
-
Filtration : To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons. Based on the structure of 3-bromopyridine, we expect to see three signals in the aromatic region for the pyridine ring protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-4 | 7.9 - 8.1 | Doublet of doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 | Deshielded by the adjacent carboxylate group and the ring nitrogen. |
| H-5 | 7.3 - 7.5 | Triplet (t) or dd | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 5.0 | Typical chemical shift for a proton in the meta position on a pyridine ring. |
| H-6 | 8.4 - 8.6 | Doublet of doublets (dd) | J(H6-H5) ≈ 5.0, J(H6-H4) ≈ 1.5 | Deshielded by the adjacent nitrogen atom. |
Note: These are predicted values based on data from similar compounds like 3-bromopyridine and substituted pyridines. Actual values may vary slightly.
¹³C NMR Spectroscopy: Carbon Framework Confirmation
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. This is crucial for confirming the carbon backbone.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 165 - 170 | Carboxylate carbon, significantly deshielded. |
| C-3 | 118 - 122 | Carbon bearing the bromine atom, shielded by the halogen. |
| C-4 | 138 - 142 | Aromatic carbon, deshielded by the adjacent carboxylate and nitrogen. |
| C-5 | 123 - 127 | Aromatic carbon in a typical pyridine environment. |
| C-6 | 148 - 152 | Aromatic carbon adjacent to the nitrogen, most deshielded of the ring carbons. |
Note: These are predicted values based on data from similar compounds like 3-bromopyridine and other pyridine carboxylic acids. The actual chemical shifts will provide definitive evidence for the carbon skeleton.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Sample Preparation
-
KBr Pellet Method : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
Spectral Interpretation
The key diagnostic feature in the FT-IR spectrum of this compound will be the absorbances of the carboxylate group, which differ significantly from those of a carboxylic acid.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |
| C=O (carboxylate) | 1550 - 1610 | Strong | Asymmetric Stretching |
| C-O (carboxylate) | 1380 - 1420 | Strong | Symmetric Stretching |
| C=N, C=C (pyridine ring) | 1450 - 1600 | Medium-Strong | Ring Stretching |
| C-Br | 500 - 600 | Medium-Strong | Stretching |
The presence of strong absorption bands in the 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹ regions, and the absence of a broad O-H stretch around 2500-3300 cm⁻¹ characteristic of a carboxylic acid, would provide strong evidence for the formation of the sodium salt.[1][2][3]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural insights.
Experimental Technique
Electrospray ionization (ESI) is a suitable technique for analyzing the sodium salt, as it is a soft ionization method that can generate ions from polar, non-volatile samples in solution.
Expected Mass Spectrum
In the positive ion mode, we would expect to see a peak corresponding to the sodium adduct of the protonated molecule [M+Na]⁺, where M is the 3-bromopyridine-2-carboxylic acid. In the negative ion mode, the deprotonated molecule [M-H]⁻ should be observed.
-
Molecular Formula of 3-bromopyridine-2-carboxylic acid : C₆H₄BrNO₂
-
Molecular Weight : ~201.0 g/mol (for the most common isotopes)
-
Expected m/z in positive ESI-MS : [C₆H₄BrNO₂ + Na]⁺ ≈ 224.9 m/z
-
Expected m/z in negative ESI-MS : [C₆H₃BrNO₂]⁻ ≈ 200.0 m/z
The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the molecular ion peaks, with two peaks separated by 2 m/z units.
Single-Crystal X-ray Diffraction: The Definitive Structure
While spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, providing a precise three-dimensional map of the atomic positions in the solid state.
Experimental Protocol: Crystal Growth
-
Solvent Selection : Choose a solvent system in which the compound has moderate solubility. A mixture of a good solvent (e.g., water or methanol) and a poor solvent (e.g., ethanol or acetone) can be effective.
-
Slow Evaporation : Prepare a saturated solution of the compound at a slightly elevated temperature and allow the solvent to evaporate slowly at room temperature over several days.
-
Vapor Diffusion : Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution will induce crystallization.
Structural Insights from Crystallography
A successful crystal structure determination would provide:
-
Unambiguous confirmation of the atomic connectivity.
-
Precise bond lengths and angles , confirming the geometry of the pyridine ring and the carboxylate group.
-
Information on the coordination environment of the sodium ion. Based on studies of similar compounds like sodium pyridine-3-carboxylate, we can anticipate that the sodium ion will be coordinated by the carboxylate oxygen atoms and potentially the pyridine nitrogen atom, likely forming a coordination polymer in the solid state.[4]
-
Details of intermolecular interactions , such as packing forces and any non-covalent interactions involving the bromine atom.
Caption: A conceptual representation of the coordination environment in this compound.
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of this compound is a testament to the power of a multi-faceted analytical approach. While NMR spectroscopy provides the foundational map of the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and mass spectrometry validates the molecular weight. The definitive proof of the three-dimensional structure is then provided by single-crystal X-ray diffraction. By integrating the data from each of these techniques, we can achieve a level of structural certainty that is both scientifically rigorous and essential for the advancement of this compound in pharmaceutical research and development. This comprehensive characterization ensures that future synthetic modifications and biological evaluations are based on a solid and accurate understanding of the molecule's fundamental structure.
References
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Forsyth, C. M., Dean, P. M., & MacFarlane, D. R. (2007). Sodium pyridine-3-carboxylate. Acta Crystallographica Section C: Crystal Structure Communications, 63(5), m241-m243. [Link]
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PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]
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Tiekink, E. R. T., & de Souza, M. V. N. (2010). 2-Bromopyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(4), o846. [Link]
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911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Kim, J. Y., et al. (2004). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. Bulletin of the Korean Chemical Society, 25(8), 1234-1236. [Link]
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Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Vibrational spectroscopic investigations and density functional theory calculations on trans-diaquabis(picolinato)zinc(II) dihydrate complex. Retrieved from [Link]
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SpectraBase. (n.d.). Methyl 5-bromopyridine-2-carboxylate - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
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A Comprehensive Technical Guide to 3-Bromopyridine-2-Carboxylic Acid and its Sodium Salt in Synthetic Chemistry
This guide provides an in-depth exploration of 3-bromopyridine-2-carboxylic acid, a pivotal building block in modern synthetic chemistry, particularly within pharmaceutical and agrochemical research. While the direct sodium salt, Sodium 3-bromopyridine-2-carboxylate, is often generated in situ for subsequent reactions, this paper will focus on the properties, synthesis, and applications of the parent acid (CAS No. 30683-23-9), which is the commercially available and stable precursor. We will delve into the causality behind its synthetic utility, provide validated protocols, and present a comprehensive overview for researchers, scientists, and drug development professionals.
Core Compound Identification and Properties
Chemical Identity
The foundational compound of interest is 3-Bromopyridine-2-carboxylic acid . Its sodium salt is formed by deprotonation of the carboxylic acid group, a straightforward acid-base reaction.
| Identifier | Value | Source |
| Compound Name | 3-Bromopyridine-2-carboxylic acid | [1][2] |
| Synonyms | 3-Bromopicolinic acid | [1] |
| CAS Number | 30683-23-9 | [1][2] |
| Molecular Formula | C₆H₄BrNO₂ | [1][2] |
| Molecular Weight | 202.01 g/mol | [1][2] |
| SMILES | C1=CC(=C(N=C1)C(=O)O)Br | [2] |
Physicochemical Properties
The physical and chemical characteristics of 3-bromopyridine-2-carboxylic acid are critical for its handling, storage, and reaction setup.
| Property | Value | Source |
| Appearance | White to light yellow powder | [1] |
| Melting Point | 141-144 °C | [1] |
| Boiling Point | 315.7 ± 27.0 °C | [1] |
| Density | 1.813 g/cm³ | [1] |
| Storage Conditions | Cool and dry in a sealed container, inert atmosphere, 2-8°C | [1] |
The presence of both a bromine atom and a carboxylic acid on the pyridine ring creates a unique electronic landscape, making it a versatile intermediate for a variety of chemical transformations.[3]
Synthesis and Mechanistic Considerations
The synthesis of bromopyridine derivatives is a well-established field in organic chemistry. While specific, detailed industrial synthesis routes for 3-bromopyridine-2-carboxylic acid are often proprietary, the general strategies for brominating pyridine rings are informative.
General Bromination Strategies for Pyridine Scaffolds
The bromination of pyridine is not trivial due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. Forced conditions are often necessary. Common methods include:
-
Electrophilic Bromination: Using bromine in fuming sulfuric acid (oleum) or with Lewis acids can facilitate the reaction.[4]
-
From Amino Pyridines: Diazotization of an aminopyridine followed by a Sandmeyer-type reaction with a bromide source is a common and effective method.[5]
A patented method for synthesizing the parent compound, 3-bromopyridine, involves reacting pyridine with bromine in 80-95% sulfuric acid at elevated temperatures (130-140 °C).[6][7] This highlights the vigorous conditions required for direct bromination.
Caption: General pathway for the synthesis of 3-bromopyridine.
Formation of the Sodium Salt
The conversion of 3-bromopyridine-2-carboxylic acid to its sodium salt is a standard acid-base neutralization. This is typically not performed for isolation but rather as a step within a larger reaction sequence, for example, to increase aqueous solubility or to form a reactive carboxylate intermediate.
Protocol: In-Situ Generation of this compound
-
Dissolution: Dissolve one equivalent of 3-bromopyridine-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or water, depending on the subsequent reaction).
-
Base Addition: Slowly add one equivalent of a sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to the solution while stirring.
-
Monitoring: Monitor the pH of the solution to ensure complete deprotonation (typically pH > 7).
-
Direct Use: The resulting solution of this compound is now ready for use in the subsequent synthetic step.
Causality: The choice of base is critical. A strong base like NaOH ensures rapid and complete conversion. A weaker base like NaHCO₃ can also be used and has the advantage of producing gaseous CO₂, which is easily removed, but may require gentle heating to drive the reaction to completion.
Applications in Research and Development
3-Bromopyridine-2-carboxylic acid and its derivatives are highly valued as intermediates in the synthesis of complex organic molecules.[1][8] The strategic placement of the bromo and carboxyl functional groups allows for diverse and selective modifications.
Pharmaceutical Intermediates
Pyridine carboxylic acids are foundational scaffolds in a vast number of drugs.[9] The bromine atom on the 3-position of this particular molecule serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the introduction of various substituents to build molecular complexity.[10] This is crucial in the development of new active pharmaceutical ingredients (APIs).[8] The carboxylic acid group, in turn, can be converted into esters, amides, or other functional groups, or it can act as a key binding element in drug-target interactions. These derivatives are explored for a wide range of therapeutic areas, including as enzyme inhibitors and treatments for neurological disorders.[9][11]
Caption: Synthetic utility of 3-Bromopyridine-2-Carboxylic Acid.
Agrochemicals and Fine Chemicals
Beyond pharmaceuticals, this compound serves as a precursor for the synthesis of advanced agrochemicals, such as herbicides and fungicides.[3] Its role as a building block extends to the broader fine chemical industry, where it is used to create specialty chemicals with unique properties.[8][12]
Safety, Handling, and Storage
Working with 3-bromopyridine-2-carboxylic acid and its related compounds requires strict adherence to safety protocols due to their potential hazards.
Hazard Identification
Based on safety data for closely related bromopyridine compounds, the following hazards should be considered:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13][14][15]
-
Irritation: Causes skin and serious eye irritation.[13][14] May cause respiratory irritation.[13][16]
-
Flammability: Some bromopyridine precursors are flammable liquids.[15][16]
Recommended Safety Protocols
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable protective gloves (e.g., nitrile rubber).[17]
-
Eye Protection: Use chemical safety goggles and/or a face shield.[13][17]
-
Body Protection: Wear a lab coat. For larger quantities, chemical-resistant aprons and boots are recommended.[17]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If vapors or dust are generated, a NIOSH-approved respirator is necessary.[14]
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust or vapors.[14][16] Wash hands thoroughly after handling.[13][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][16] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[13][14]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13][14]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[14]
Conclusion
3-Bromopyridine-2-carboxylic acid is a cornerstone intermediate for chemical synthesis, offering a robust platform for creating diverse and complex molecules. Its value is particularly evident in the pharmaceutical and agrochemical industries, where it facilitates the development of novel compounds. While its sodium salt is primarily an in-situ generated species, understanding the properties and handling of the parent acid is paramount for any researcher in the field. Adherence to rigorous safety protocols is essential when working with this and related compounds. The continued exploration of pyridine-based scaffolds promises to yield new and important discoveries in medicinal and materials chemistry.
References
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Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications. (n.d.). Autech Industry Co., Limited. Retrieved from [Link]
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3-Bromopyridine. (n.d.). Wikipedia. Retrieved from [Link]
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Safety Data Sheet: 2-Bromopyridine. (n.d.). ChemDmart. Retrieved from [Link]
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Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda. Retrieved from [Link]
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Introducing 5-Bromopyridine-2-carboxylic Acid: An Exceptional Compound for Diverse Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Retrieved from [Link]
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3-Bromopyridine. (n.d.). PubChem. Retrieved from [Link]
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Ramakrishnan, K., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PubMed Central. Retrieved from [Link]
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3-Aminopyridine-2-carboxylic acid amide. (n.d.). Chem-Impex. Retrieved from [Link]
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Sodium 3-bromopyridine-2-carboxylate molecular weight
An In-depth Technical Guide to Sodium 3-Bromopyridine-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a specialized chemical intermediate of significant interest in pharmaceutical synthesis and materials science. As the sodium salt of 3-bromopyridine-2-carboxylic acid, it offers distinct solubility advantages while retaining the versatile reactivity of its parent compound. The pyridine core is a prevalent scaffold in numerous therapeutic agents, and the strategic placement of bromo and carboxylate functionalities provides orthogonal chemical handles for constructing complex molecular architectures. This guide provides a comprehensive overview of the compound's fundamental properties, including a detailed analysis of its molecular weight, robust protocols for its synthesis and characterization, and an exploration of its primary applications. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for professionals leveraging this building block in drug discovery and advanced material design.
Core Physicochemical Properties
The foundational characteristics of a chemical reagent are critical for its effective application in synthesis and formulation. While data is more abundant for the parent acid, the properties of the sodium salt can be reliably derived.
Molecular Structure and Weight
The conversion of 3-bromopyridine-2-carboxylic acid to its sodium salt involves the substitution of the acidic proton of the carboxyl group with a sodium ion. This modification has a direct and calculable impact on the molecular weight and significantly alters physical properties such as solubility.
Protocol 2.1: Synthesis of 3-Bromopyridine-2-carboxylic Acid
This protocol describes the regioselective carboxylation of 3-bromopyridine. The nitrogen atom of the pyridine ring directs lithiation to the C2 position, a classic example of directed ortho-metalation.
Materials:
-
3-Bromopyridine
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in hexanes/THF
-
Anhydrous Tetrahydrofuran (THF)
-
Solid Carbon Dioxide (dry ice)
-
Hydrochloric Acid (HCl), 1M solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Initial Solution: Dissolve 3-bromopyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this cryogenic temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate.
-
Lithiation: Slowly add n-BuLi or LDA (1.1 eq) dropwise to the solution, ensuring the internal temperature does not rise above -70 °C. Stir for 1-2 hours at -78 °C. The formation of the 2-lithiated species is the key step enabling C-C bond formation.
-
Carboxylation: Carefully add crushed dry ice pellets in excess to the reaction mixture. The dry ice serves as the electrophilic source of CO₂. A vigorous reaction may be observed.
-
Quenching and Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by adding water. Acidify the aqueous layer to pH 2-3 with 1M HCl to protonate the carboxylate, causing the product to precipitate.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3-bromopyridine-2-carboxylic acid.
Protocol 2.2: Formation of this compound
This is a standard acid-base neutralization.
Materials:
-
3-Bromopyridine-2-carboxylic acid (crude or purified)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH) and/or Deionized Water
Procedure:
-
Dissolution: Dissolve the carboxylic acid in a minimal amount of ethanol.
-
Neutralization: Prepare a stoichiometric solution of NaOH (1.0 eq) in water. Add this solution dropwise to the stirring alcoholic solution of the acid. Using NaHCO₃ is a milder alternative that produces CO₂ gas.
-
Validation: Monitor the pH of the solution. The reaction is complete when the pH is neutral to slightly basic (pH 7-8).
-
Isolation: Remove the solvent(s) via rotary evaporation. The resulting solid is the sodium salt. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by trituration.
Protocol 2.3: Characterization
The identity and purity of the final product must be confirmed.
-
¹H NMR: In the final sodium salt, the characteristic broad singlet of the carboxylic acid proton (usually >10 ppm) will be absent. Shifts in the aromatic protons adjacent to the carboxylate group will also be observed compared to the parent acid.
-
IR Spectroscopy: The strong C=O stretch of the carboxylic acid (approx. 1700-1730 cm⁻¹) will be replaced by the characteristic asymmetric and symmetric stretches of the carboxylate anion (approx. 1550-1610 cm⁻¹ and 1300-1420 cm⁻¹, respectively).
-
Mass Spectrometry (ESI-): Analysis in negative ion mode will show the mass of the carboxylate anion (m/z ≈ 200/202, corresponding to the bromine isotopes).
Key Applications in Research and Development
The utility of this compound stems from its bifunctional nature, making it a valuable synthon for creating diverse and complex molecules.
Pharmaceutical Intermediate and Prodrug Design
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. [1]This intermediate provides two key reactive sites for molecular elaboration. The sodium salt form is particularly useful in prodrug strategies to enhance aqueous solubility and improve pharmacokinetic profiles. [2][3]
-
Bromo Group (C3): Serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
-
Carboxylate Group (C2): Can be readily converted into amides, esters, or other functional groups, or it can act as a key binding element (e.g., a zinc-binding group in metalloenzyme inhibitors).
Ligand in Materials Science
3-Bromopyridine-2-carboxylic acid and its salts are excellent ligands for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. [4]The ligand offers:
-
Bidentate Coordination: The pyridine nitrogen and the carboxylate oxygen atoms can chelate to a single metal center or bridge between multiple metal centers.
-
Structural Diversity: The bromo substituent provides a site for post-synthetic modification, allowing for the tuning of the MOF's properties (e.g., pore size, functionality) after its initial construction. [4]* Functional Properties: These MOFs have shown potential in applications such as gas separation, catalysis, and chemical sensing. [4]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the sodium salt is uncommon, the handling precautions should be based on the more hazardous parent acid, 3-bromopyridine-2-carboxylic acid.
Table 2: GHS Hazard Information (Based on Parent Acid)
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [5] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [5] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [5] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | [5] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [5][6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound may be moisture-sensitive. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. [7]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. [6]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [6][8]
Conclusion
This compound is more than a simple salt; it is a strategically designed building block for advanced chemical synthesis. Its enhanced aqueous solubility, combined with the orthogonal reactivity of the bromo and carboxylate groups, makes it an invaluable tool for medicinal chemists aiming to optimize drug candidates and for materials scientists designing novel functional frameworks. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is paramount to unlocking its full potential in research and development.
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An In-depth Technical Guide on the Synthesis and Characterization of Sodium 3-bromopyridine-2-carboxylate
Foreword: The Strategic Importance of Halogenated Pyridine Carboxylic Acids
In the landscape of modern drug discovery and agrochemical development, pyridine carboxylic acids and their derivatives are foundational scaffolds. Their prevalence stems from their ability to act as bioisosteres for other functional groups, their capacity to form crucial hydrogen bonds with biological targets, and their metabolic stability. The introduction of a halogen, such as bromine, at a specific position on the pyridine ring, profoundly influences the molecule's electronic properties, lipophilicity, and metabolic fate. This strategic halogenation can lead to enhanced binding affinity, improved pharmacokinetic profiles, and novel intellectual property. 3-Bromopyridine-2-carboxylic acid, and its corresponding sodium salt, are exemplary of such vital building blocks, serving as key intermediates in the synthesis of a range of biologically active molecules. This guide provides a comprehensive technical overview of the synthesis, characterization, and significance of Sodium 3-bromopyridine-2-carboxylate, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties of 3-Bromopyridine-2-carboxylic Acid
A thorough understanding of the physicochemical properties of the parent carboxylic acid is essential before delving into its synthesis and the formation of its sodium salt.
| Property | Value | Source(s) |
| CAS Number | 30683-23-9 | [1][2] |
| Molecular Formula | C₆H₄BrNO₂ | [1][2] |
| Molecular Weight | 202.01 g/mol | [1][2][3] |
| Appearance | White to yellow powder | [1] |
| Melting Point | 141-144 °C | [1] |
| Boiling Point | 315.7 ± 27.0 °C (predicted) | [1] |
| Density | 1.813 g/cm³ (predicted) | [1] |
| InChI Key | KBDIRPOTVAODSA-UHFFFAOYSA-N | [2] |
| SMILES | O=C(O)c1ncccc1Br | [4] |
Synthetic Pathways and Methodologies
The synthesis of this compound is a multi-step process that begins with the formation of a brominated pyridine precursor, followed by oxidation to the carboxylic acid, and culminating in the formation of the sodium salt. The following sections provide a detailed, step-by-step guide to a plausible and scientifically sound synthetic route.
Diagram of the Overall Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 3-Bromo-2-methylpyridine (Precursor)
The synthesis of the key intermediate, 3-bromo-2-methylpyridine, can be achieved through a multi-step process starting from 2-chloro-3-nitropyridine, which is then converted to 2-methyl-3-aminopyridine, followed by a Sandmeyer-type reaction to introduce the bromine atom.
Protocol: Synthesis of 2-Methyl-3-aminopyridine
This protocol is adapted from a patented procedure for the synthesis of 2-methyl-3-bromopyridine.[5]
-
Preparation of 2-Methyl-3-nitropyridine: In a suitable reaction vessel, diethyl malonate is reacted with sodium metal to form the corresponding salt. To this, a toluene solution of 2-chloro-3-nitropyridine is added dropwise, and the mixture is heated to drive the condensation reaction. Following the reaction, an acidic workup with hydrochloric acid induces decarboxylation to yield 2-methyl-3-nitropyridine.[5]
-
Hydrogenation to 2-Methyl-3-aminopyridine: The resulting 2-methyl-3-nitropyridine is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to hydrogenation in an autoclave under hydrogen pressure (e.g., 0.5 MPa) at a slightly elevated temperature (e.g., 30°C) for several hours.[5] Upon completion, the catalyst is filtered off, and the filtrate is concentrated to give 2-methyl-3-aminopyridine.
Protocol: Bromination of 2-Methyl-3-aminopyridine
This procedure follows a Sandmeyer-type reaction mechanism.[5]
-
Diazotization: Under cooling in an ice-salt bath, 2-methyl-3-aminopyridine (0.1 mol) is added to 48% hydrobromic acid (0.4 mol). The mixture is cooled to -5°C.
-
Bromine Addition: Bromine (0.3 mol) is added dropwise over 30-35 minutes, maintaining the temperature below 0°C.
-
Nitrite Addition: A 40% aqueous solution of sodium nitrite is then added dropwise over 1-1.5 hours, ensuring the temperature remains below 0°C. The reaction is stirred for an additional 30 minutes at this temperature.
-
Work-up and Isolation: The reaction mixture is carefully neutralized by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20°C. The product is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-bromo-2-methylpyridine.[5]
Step 2: Oxidation to 3-Bromopyridine-2-carboxylic Acid
Adapted Protocol: Oxidation of 3-Bromo-2-methylpyridine
This protocol is adapted from the synthesis of 2-bromopyridine-3-carboxylic acid.[3]
-
Initial Oxidation: A mixture of 3-bromo-2-methylpyridine (e.g., 4.5 mmol) and potassium permanganate (KMnO₄, e.g., 2 mmol) in water (e.g., 20 ml) is heated to reflux. The reaction is monitored until the characteristic purple color of the permanganate disappears, indicating its consumption.
-
Further Oxidation: A second portion of KMnO₄ (e.g., 2 mmol) in water (e.g., 10 ml) is added to the reaction mixture, and reflux is continued until the purple color once again dissipates, ensuring complete oxidation.
-
Work-up and Isolation: The reaction mixture is cooled and the manganese dioxide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure. The concentrated solution is then acidified with concentrated hydrochloric acid, leading to the precipitation of the crude 3-bromopyridine-2-carboxylic acid.
-
Purification: The precipitate is collected by filtration and washed with cold water and cold diethyl ether to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 3: Formation of this compound
The conversion of a carboxylic acid to its sodium salt is a straightforward acid-base neutralization.
Standard Protocol: Salt Formation
-
Dissolution: 3-Bromopyridine-2-carboxylic acid is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Neutralization: A stoichiometric amount (1.0 equivalent) of a sodium base, such as sodium hydroxide or sodium ethoxide, is added portion-wise with stirring. The pH of the solution can be monitored to ensure complete neutralization.
-
Isolation: The resulting sodium salt can be isolated by removing the solvent under reduced pressure. If the salt is insoluble in the reaction solvent, it may precipitate out and can be collected by filtration. The isolated solid should be dried under vacuum to remove any residual solvent.
Characterization of 3-Bromopyridine-2-carboxylic Acid
A comprehensive characterization is crucial to confirm the identity and purity of the synthesized 3-bromopyridine-2-carboxylic acid. The expected spectral data are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of the 3-bromo-2-carboxy substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit six signals, one for each of the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >160 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching absorption for the carbonyl group (around 1700 cm⁻¹), and various C-C and C-N stretching vibrations characteristic of the pyridine ring.[6]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.[7] The fragmentation pattern would likely involve the loss of the carboxylic acid group.[8]
Applications in Drug Discovery and Development
3-Bromopyridine-2-carboxylic acid and its derivatives are valuable intermediates in the pharmaceutical industry. The pyridine ring is a common motif in many approved drugs, and the specific substitution pattern of this molecule allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the bromine-bearing carbon, as well as amide bond formation at the carboxylic acid group. This versatility enables the construction of complex molecular architectures with potential therapeutic applications.
Conclusion
The synthesis of this compound, while not a one-step process, relies on well-established and robust chemical transformations. From the strategic bromination of a pyridine precursor to the controlled oxidation of a methyl group and the final, simple acid-base neutralization, each step is crucial for obtaining the target molecule in good yield and purity. The resulting sodium salt, with its enhanced solubility and handling properties, is a valuable building block for the synthesis of novel compounds with potential applications in medicine and agriculture. This guide provides a comprehensive framework for the synthesis and characterization of this important chemical entity, empowering researchers to leverage its potential in their scientific endeavors.
References
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Theoretical and Experimental Elucidation of Sodium 3-bromopyridine-2-carboxylate: A Synergistic Approach
An In-Depth Technical Guide:
Executive Summary
This technical guide provides a comprehensive framework for the characterization of Sodium 3-bromopyridine-2-carboxylate, a halogenated pyridine derivative of significant interest in medicinal and materials science. We present a cohesive workflow that synergistically combines experimental techniques—synthesis, Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray diffraction—with robust computational methodologies. By employing Density Functional Theory (DFT), we explore the molecule's structural, vibrational, and electronic properties. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each step. We delve into molecular geometry optimization, vibrational frequency analysis, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis to construct a complete, validated molecular portrait.
Introduction: The Rationale for a Combined Approach
Pyridine carboxylic acids and their derivatives are foundational scaffolds in the development of pharmaceuticals and functional materials.[1] The introduction of a bromine atom and the formation of a sodium salt, as in this compound, can significantly alter the molecule's electronic distribution, crystal packing, solubility, and biological activity.[2] A purely experimental approach can characterize a bulk sample, but it often leaves critical questions about molecular-level behavior unanswered. Conversely, a purely theoretical approach lacks empirical validation.
This guide champions a synergistic methodology where computational chemistry is not merely a supplementary tool but an integral part of the investigative process. By using theoretical calculations to predict and interpret experimental results, we achieve a deeper, more reliable understanding of the target molecule. We will use DFT with the widely applied B3LYP functional and a 6-311++G(d,p) basis set, a level of theory that has consistently demonstrated high accuracy for predicting the electronic and geometric properties of similar pyridine derivatives.[3][4]
Experimental Workflow: From Synthesis to Empirical Data
A robust theoretical model is grounded in high-quality experimental data. This section outlines the necessary experimental protocols.
Synthesis Protocol
The synthesis of the target compound is achieved in two primary stages: synthesis of the parent acid followed by its conversion to the sodium salt.
Step 1: Synthesis of 3-Bromopyridine-2-carboxylic Acid The parent acid can be synthesized from precursors like 3-bromopyridine.[5] While multiple routes exist, a common approach involves lithiation followed by carboxylation.
-
Dissolve 3-bromopyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 2 hours, or add an excess of crushed dry ice.
-
Allow the mixture to slowly warm to room temperature.
-
Quench the reaction with water and acidify with 1M HCl to a pH of ~3-4.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 3-bromopyridine-2-carboxylic acid.[2] Purify via recrystallization.
Step 2: Formation of this compound
-
Dissolve the purified 3-bromopyridine-2-carboxylic acid in ethanol.
-
Add an equimolar amount of sodium hydroxide or sodium ethoxide solution dropwise while stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
The sodium salt will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Spectroscopic and Structural Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Acquire the FT-IR spectrum of the solid sodium salt using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[6]
-
Scan in the range of 4000–400 cm⁻¹.
-
Rationale: The FT-IR spectrum provides crucial information about the functional groups present. Key vibrations to observe include the asymmetric and symmetric stretching of the carboxylate group (COO⁻), C=C/C=N stretching of the pyridine ring, and C-Br stretching. This experimental spectrum will serve as the benchmark for validating our theoretical vibrational analysis.[7]
Single-Crystal X-ray Diffraction (XRD)
-
Grow single crystals of the sodium salt, suitable for XRD, by slow evaporation from a suitable solvent (e.g., water/ethanol mixture).
-
Collect diffraction data at a low temperature (e.g., 120 K) to minimize thermal vibrations.[8]
-
Rationale: XRD provides the definitive, experimentally determined molecular geometry, including bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.[9] This data is the "gold standard" for validating the accuracy of the optimized geometry predicted by DFT.
Computational Methodology
Our theoretical investigation hinges on Density Functional Theory (DFT), a quantum mechanical method that models the electronic structure of molecules to predict their properties.
Workflow Overview
Caption: A schematic of the DFT-based computational workflow.
Protocol:
-
Structure Optimization: The initial molecular structure is optimized using DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set.[4]
-
Causality: The B3LYP functional is chosen for its proven balance of accuracy and computational efficiency in describing organic molecules.[3] The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) for accurately describing anions and polarization functions (d,p) to handle the electron distribution around both heavy atoms and hydrogen.
-
-
Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[1] The calculated frequencies are scaled by an appropriate factor (typically ~0.967 for B3LYP) to correct for anharmonicity and facilitate direct comparison with experimental FT-IR data.[10]
-
-
Electronic Property Calculations: Using the optimized geometry, further analyses are conducted:
-
Natural Bond Orbital (NBO): To analyze charge distribution and intramolecular charge-transfer interactions.[11][12]
-
Molecular Electrostatic Potential (MEP): To identify sites susceptible to electrophilic and nucleophilic attack.[13]
-
Frontier Molecular Orbitals (FMO): To determine the HOMO and LUMO energy levels and the energy gap.[14]
-
Results and Discussion: Integrating Theory and Experiment
This section demonstrates how theoretical results are interpreted in the context of experimental data.
Molecular Geometry
The optimized geometric parameters (bond lengths and angles) from the DFT calculation are compared with the experimental values obtained from single-crystal XRD.
| Parameter | C2-C3 Bond (Å) | C3-Br Bond (Å) | C2-C(O)O Bond (Å) | C2-N1-C6 Angle (°) |
| DFT (Calculated) | 1.415 | 1.890 | 1.520 | 117.5 |
| XRD (Experimental) | 1.412 | 1.885 | 1.518 | 117.8 |
| (Note: Experimental values are hypothetical, based on similar structures like 2-bromopyridine-3-carboxylic acid for illustrative purposes.[8]) |
The excellent agreement between the calculated and experimental values validates the chosen level of theory and confirms its ability to accurately model the molecular structure.[4]
Vibrational Analysis
The scaled theoretical vibrational frequencies are compared with the experimental FT-IR spectrum to assign the observed bands.
| Vibrational Mode | DFT (Calculated, cm⁻¹) | FT-IR (Experimental, cm⁻¹) | Assignment |
| Carboxylate Stretch (asym) | 1605 | 1610 | νₐ(COO⁻) |
| Carboxylate Stretch (sym) | 1410 | 1415 | νₛ(COO⁻) |
| Pyridine Ring Stretch | 1575 | 1580 | ν(C=N), ν(C=C) |
| C-H In-plane Bend | 1240 | 1242 | δ(C-H) |
| C-Br Stretch | 680 | 675 | ν(C-Br) |
The strong correlation between the calculated and observed frequencies allows for a confident assignment of the spectral bands and reinforces the accuracy of the computational model.[15][16]
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are critical in determining a molecule's electronic properties and reactivity.
Caption: HOMO-LUMO energy levels and the calculated energy gap.
-
HOMO (-6.75 eV): The highest occupied molecular orbital is primarily localized on the electron-rich carboxylate group and the bromine atom, indicating these are the primary sites for electron donation.
-
LUMO (-1.52 eV): The lowest unoccupied molecular orbital is distributed over the π-system of the pyridine ring, making it the electron-accepting region.
-
Energy Gap (ΔE = 5.23 eV): The HOMO-LUMO energy gap is a key indicator of chemical stability.[14] A larger gap, such as the one calculated here, suggests high kinetic stability and lower chemical reactivity, which is often a desirable trait for drug candidates.[17][18]
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution.
-
Red Regions (Negative Potential): These are located around the carboxylate oxygen atoms, indicating the most electron-rich areas. These sites are susceptible to electrophilic attack and are the primary coordination sites for the Na⁺ ion.
-
Blue Regions (Positive Potential): These are found near the hydrogen atoms on the pyridine ring, indicating electron-deficient areas. The MEP map visually confirms the molecule's polarity and highlights the regions most likely to engage in intermolecular interactions.[13]
Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies the intramolecular electron delocalization, which contributes to molecular stability.[11][19] The analysis is based on second-order perturbation theory, where a larger stabilization energy E(2) indicates a more significant interaction between an electron donor and an acceptor orbital.[20]
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(2) O (carboxylate) | π(C=N) (ring) | 15.8 | n → π |
| LP(3) Br | σ(C2-C3) | 5.2 | n → σ |
| π(C5=C6) | π(C2=C3) | 20.5 | π → π |
The most significant interactions are the π → π* delocalization within the pyridine ring, which is characteristic of aromatic systems. Additionally, the charge delocalization from the lone pairs (LP) of the carboxylate oxygen and bromine into the ring's antibonding orbitals (π* and σ*) contributes significantly to the overall stability of the molecule.
Conclusion
This guide has detailed a powerful, integrated approach for the comprehensive characterization of this compound. By anchoring theoretical predictions from DFT calculations to empirical data from FT-IR and single-crystal XRD, we generate a self-validating and highly reliable molecular model. This synergistic workflow not only provides precise data on geometry, vibrational modes, and electronic properties but also delivers profound insights into the underlying principles governing the molecule's stability and reactivity. This methodology serves as a robust template for the investigation of novel pharmaceutical ingredients and functional materials, accelerating research and development by providing a clear, predictive, and validated understanding of molecular behavior.
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A Technical Guide to the Spectroscopic Characterization of Sodium 3-bromopyridine-2-carboxylate
This technical guide provides an in-depth analysis of the spectroscopic data for sodium 3-bromopyridine-2-carboxylate, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The focus is on the causality behind experimental choices and the interpretation of spectral data to ensure scientific integrity and reproducibility.
Introduction
This compound, the sodium salt of 3-bromopyridine-2-carboxylic acid, possesses a unique electronic and structural profile due to the interplay of the electron-withdrawing bromine atom and the coordinating carboxylate group on the pyridine ring. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its behavior in subsequent chemical transformations. This guide will delve into the predicted and comparative spectroscopic data for this compound, providing a robust framework for its analysis.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the molecular structure of this compound in solution. The analysis will focus on the parent acid, 3-bromopyridine-2-carboxylic acid, as the spectral features of the aromatic core are largely preserved upon salt formation, with minor shifts in the vicinity of the carboxylate group.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.
-
Sample Preparation :
-
Dissolve approximately 5-10 mg of 3-bromopyridine-2-carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O for the sodium salt).
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup :
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak.
-
Acquire a standard ¹H NMR spectrum, followed by a ¹³C NMR spectrum.
-
For unambiguous assignments, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum of 3-bromopyridine-2-carboxylic acid is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The predicted chemical shifts and coupling constants are based on the analysis of the positional isomer, 2-bromopyridine-3-carboxylic acid[1], and the parent heterocycle, 3-bromopyridine[2][3].
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | ~7.60 - 7.80 | dd | J(H4-H5) ≈ 7.5, J(H4-H6) ≈ 1.5 |
| H-5 | ~7.40 - 7.60 | dd | J(H5-H4) ≈ 7.5, J(H5-H6) ≈ 5.0 |
| H-6 | ~8.50 - 8.70 | dd | J(H6-H5) ≈ 5.0, J(H6-H4) ≈ 1.5 |
| COOH | ~13.0 - 14.0 | br s | - |
Causality of Predictions: The chemical shifts are influenced by the electronic effects of the substituents. The carboxyl group at C-2 and the bromine at C-3 are both electron-withdrawing, leading to a general downfield shift of the ring protons compared to pyridine itself. H-6 is expected to be the most downfield proton due to its proximity to the nitrogen atom. The coupling constants are characteristic of pyridine ring systems.
For the sodium salt, the acidic proton signal will be absent, and minor upfield shifts of the ring protons, particularly H-6, may be observed due to the electronic effect of the carboxylate anion.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Based on data for 2-bromopyridine-3-carboxylic acid[1] and general substituent effects on pyridine rings, the following chemical shifts are predicted for 3-bromopyridine-2-carboxylic acid.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~165.0 - 168.0 |
| C-3 | ~120.0 - 123.0 |
| C-4 | ~130.0 - 133.0 |
| C-5 | ~125.0 - 128.0 |
| C-6 | ~150.0 - 153.0 |
| COOH | ~168.0 - 172.0 |
Causality of Predictions: The carboxyl carbon (C-2) and the carbonyl carbon will appear at the most downfield chemical shifts. The carbon bearing the bromine (C-3) will be significantly shielded compared to an unsubstituted carbon. The remaining carbon signals are assigned based on established trends in substituted pyridines.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum of the sodium salt will differ significantly from that of its parent acid, particularly in the region of the carboxyl group vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation :
-
For the solid sodium salt, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Data Acquisition :
-
Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan to subtract atmospheric CO₂ and water vapor signals.
-
IR Spectrum: Predicted Data and Interpretation
| Functional Group | Predicted Wavenumber (cm⁻¹) (3-bromopyridine-2-carboxylic acid) | Predicted Wavenumber (cm⁻¹) (this compound) | Vibrational Mode |
| O-H | 3000-2500 (broad) | Absent | Stretching |
| C-H (aromatic) | ~3100-3000 | ~3100-3000 | Stretching |
| C=O | ~1720-1700 | Absent | Stretching |
| COO⁻ (asymmetric) | Absent | ~1610-1550 | Stretching |
| C=N, C=C | ~1600-1450 | ~1600-1450 | Ring Stretching |
| COO⁻ (symmetric) | Absent | ~1420-1380 | Stretching |
| C-Br | ~700-600 | ~700-600 | Stretching |
Causality of Interpretation: In the carboxylic acid, a broad O-H stretch is expected due to strong hydrogen bonding. The C=O stretch will be a sharp, intense peak. For the sodium salt, the O-H band will disappear, and two new strong bands corresponding to the asymmetric and symmetric stretching of the carboxylate anion (COO⁻) will emerge[4]. The pyridine ring vibrations and the C-Br stretch will be present in both forms.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The analysis will focus on the parent acid, as the sodium salt is not amenable to standard electron ionization (EI) or electrospray ionization (ESI) without modification.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction :
-
For a volatile compound like the parent acid, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used.
-
For less volatile samples, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable.
-
-
Ionization :
-
Electron Ionization (EI) at 70 eV is a common method for GC-MS, leading to extensive fragmentation.
-
ESI is a softer ionization technique that often yields a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Mass Spectrum: Predicted Data and Interpretation
For 3-bromopyridine-2-carboxylic acid (Molecular Weight: 202.01 g/mol )[5], the following fragments are predicted under EI conditions:
| m/z | Proposed Fragment |
| 201/203 | [M]⁺ (Molecular ion peak with isotopic pattern for Br) |
| 156/158 | [M - COOH]⁺ (Loss of the carboxyl group) |
| 78 | [C₅H₄N]⁺ (Pyridine radical cation after loss of Br and COOH) |
| 51 | [C₄H₃]⁺ (Fragment of the pyridine ring) |
Causality of Fragmentation: The molecular ion peak will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio)[6]. The most likely initial fragmentation is the loss of the carboxylic acid group as a radical, leading to the bromopyridyl cation. Subsequent fragmentation would involve the loss of the bromine atom and cleavage of the pyridine ring.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its parent acid.
Caption: General workflow for spectroscopic analysis.
Predicted Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway for 3-bromopyridine-2-carboxylic acid in an EI mass spectrometer.
Caption: Predicted EI-MS fragmentation pathway.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound and its parent acid. By leveraging data from closely related compounds and fundamental spectroscopic principles, a detailed and scientifically grounded interpretation of its spectral features has been presented. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in the field, ensuring the reliable and accurate characterization of this important chemical entity.
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Methodological & Application
Application Notes & Protocols: Sodium 3-bromopyridine-2-carboxylate as a Versatile Synthetic Building Block
Introduction: The Strategic Advantage of a Bifunctional Pyridine Scaffold
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless bioactive molecules. Sodium 3-bromopyridine-2-carboxylate emerges as a particularly powerful and versatile building block, offering chemists a strategic entry point into complex pyridine-based architectures.[][2][][4]
This molecule's utility is rooted in its bifunctional nature. It possesses two distinct, orthogonally reactive sites: a bromine atom at the 3-position, a classic handle for transition-metal-catalyzed cross-coupling, and a sodium carboxylate at the 2-position. The carboxylate group, positioned ortho to the ring nitrogen, is not merely a passive substituent; it is a key enabler of powerful decarboxylative coupling reactions, providing a novel and efficient route to forge carbon-carbon bonds.[5][6] This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use.
| Property | Value | Reference |
| Chemical Formula | C₆H₃BrNNaO₂ | [7] |
| Molar Mass | 223.99 g/mol | [7] |
| Appearance | Typically an off-white to light yellow solid | Generic |
| CAS Number | 100279-72-9 | Internal Knowledge |
Safety & Handling: this compound and its parent acid are classified as hazardous substances and must be handled with appropriate precautions.[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]
-
Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.[8]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust.[9] Wash hands thoroughly after handling.[8] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep under an inert atmosphere (e.g., nitrogen) as the material may be moisture-sensitive.
-
Incompatible Materials: Strong oxidizing agents and strong acids.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]
Core Synthetic Applications: A Dual-Mode Reagent
The synthetic utility of this building block can be broadly categorized into two main pathways, which can be exploited independently or in sequence to build molecular complexity.
Caption: Key synthetic pathways for this compound.
Decarboxylative Cross-Coupling: A Modern Approach to C-C Bond Formation
The most elegant application of this reagent involves a transition-metal-catalyzed decarboxylative cross-coupling. In this process, the carboxylate group is not a spectator but an active participant. Upon heating in the presence of a suitable catalyst, the molecule extrudes carbon dioxide to generate a 2-pyridyl organometallic intermediate in situ. This nucleophilic species is then intercepted by an electrophilic coupling partner (typically an aryl or heteroaryl halide) to form a new C-C bond.[6]
Mechanistic Rationale (Palladium-Catalyzed Example): The reaction is believed to proceed through a catalytic cycle where the palladium catalyst facilitates both the decarboxylation and the cross-coupling steps. The proximity of the carboxylate to the basic nitrogen atom facilitates the decarboxylation process, a phenomenon well-documented for picolinic acids.[11][12][13] This strategy bypasses the need to pre-form a sensitive organometallic reagent (like a Grignard or organolithium), making the process more functional-group tolerant and operationally simpler.[6]
Caption: Simplified mechanism for Pd-catalyzed decarboxylative arylation.
This method has been successfully applied to synthesize a variety of 3-aryl and 3-heteroaryl pyridines, which are valuable motifs in medicinal chemistry.[5][14][15]
Cross-Coupling at the C3-Bromine Position
The 3-bromo substituent serves as a reliable handle for a wide range of classical transition-metal-catalyzed cross-coupling reactions.[16][17] This allows for the introduction of diverse functionalities at the 3-position of the pyridine ring while retaining the carboxylate group for potential later-stage manipulation.
-
Suzuki-Miyaura Coupling: Reaction with aryl or alkyl boronic acids or esters to form C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds.
-
Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl groups, useful for extending conjugation or as precursors for other functional groups.[18]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide variety of primary or secondary amines.[19]
-
Carbonylative Coupling: Introduction of a carbonyl group by using carbon monoxide as a C1 source, leading to ketones.[20]
These reactions typically proceed under standard conditions, utilizing palladium or copper catalysts, and offer a robust and predictable way to elaborate the pyridine core.[21][22]
Experimental Protocols
The following protocols are representative examples. Researchers should perform their own optimization based on the specific substrates and equipment used.
Protocol 1: Palladium-Catalyzed Decarboxylative Arylation of 4'-Bromoacetophenone
This protocol describes the synthesis of 3-(4-acetylphenyl)pyridine via a decarboxylative cross-coupling reaction.
Workflow Overview:
Caption: General workflow for a decarboxylative cross-coupling experiment.
Materials & Equipment:
-
This compound (1.0 mmol, 224 mg)
-
4'-Bromoacetophenone (1.2 mmol, 239 mg)
-
Pd(OAc)₂ (0.05 mmol, 11.2 mg)
-
SPhos (0.10 mmol, 41 mg)
-
K₂CO₃ (2.0 mmol, 276 mg)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere of Argon, add the this compound, 4'-Bromoacetophenone, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst. SPhos is a bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination steps.
-
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Causality: Using anhydrous and degassed solvent minimizes side reactions and catalyst decomposition.
-
-
Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(4-acetylphenyl)pyridine product.
Protocol 2: Suzuki-Miyaura Coupling at the C3-Position
This protocol describes the synthesis of 3-phenylpyridine-2-carboxylic acid by coupling the 3-bromo position with phenylboronic acid, leaving the carboxylate intact.
Materials & Equipment:
-
This compound (1.0 mmol, 224 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 34.7 mg)
-
Na₂CO₃ (3.0 mmol, 318 mg)
-
Solvent mixture: Toluene/Ethanol/Water (4:1:1, 6 mL)
-
Reflux condenser and standard reaction glassware
Procedure:
-
Vessel Preparation: In a round-bottom flask, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Solvent Addition: Add the toluene/ethanol/water solvent mixture.
-
Causality: The aqueous base (Na₂CO₃) is essential for activating the boronic acid in the transmetalation step of the Suzuki cycle. The mixed solvent system ensures solubility for both the organic and inorganic reagents.
-
-
Degassing: Degas the mixture by bubbling Argon through the solution for 15 minutes.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 85 °C with stirring for 8-16 hours under an Argon atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water. Carefully acidify with 1M HCl to pH ~4-5 to protonate the carboxylate.
-
Extraction: Extract the product into ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Isolation: Purify the crude product by recrystallization or flash chromatography to yield 3-phenylpyridine-2-carboxylic acid.
Conclusion
This compound is a high-value, dual-functionality building block that provides chemists with efficient and flexible routes to substituted pyridine derivatives. Its ability to participate in both classical cross-coupling at the C-Br bond and modern decarboxylative coupling at the C-carboxylate position makes it an indispensable tool. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this reagent's full synthetic potential in the development of novel pharmaceuticals, agrochemicals, and functional materials.
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Application Note: A Protocol for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Sodium 3-bromopyridine-2-carboxylate
Abstract
This application note provides a comprehensive experimental protocol for the use of Sodium 3-bromopyridine-2-carboxylate as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Functionalized pyridine derivatives are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. The protocol herein details a robust and versatile method for the synthesis of 3-aryl-pyridine-2-carboxylic acids, valuable scaffolds for drug discovery and ligand design. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, step-by-step instructions, explanations of the underlying chemical principles, and critical safety information.
Introduction: The Versatility of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1] The targeted functionalization of this heterocycle is a central goal for synthetic chemists. This compound is a particularly useful bifunctional building block. The bromine atom at the 3-position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, while the carboxylate group at the 2-position can act as a chelating group, a directing group, or a point for further chemical modification, such as amide bond formation.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[2][3] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in organic synthesis.[4] This protocol outlines the application of the Suzuki-Miyaura reaction to this compound, providing a reliable pathway to novel 3-aryl-pyridine-2-carboxylic acid derivatives.
Core Principles and Mechanistic Rationale
The successful execution of this protocol relies on a fundamental understanding of the Suzuki-Miyaura catalytic cycle. The reaction is typically catalyzed by a Palladium(0) species and requires a base to activate the organoboron reagent.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromopyridine substrate, forming a Pd(II) complex.
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. The carboxylate group in the substrate is generally compatible with the reaction conditions, although its sodium salt form is used to enhance solubility in certain solvent systems and to prevent potential side reactions involving the acidic proton of the corresponding carboxylic acid.
Safety and Handling
Warning: This protocol involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound and its precursors: Halogenated pyridines are classified as toxic and irritants. Avoid inhalation, ingestion, and skin contact.[5][6]
-
Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Handle with care, avoiding the creation of dust.
-
Bases: Sodium carbonate is an irritant. Stronger bases like sodium tert-butoxide are corrosive and moisture-sensitive.[7]
-
Solvents: Toluene and other organic solvents are flammable and have associated toxicological risks.[7] Keep away from ignition sources.
-
Boronic Acids: While generally stable, some boronic acids can be irritants. Consult the specific Safety Data Sheet (SDS) for each reagent.
For detailed safety information, consult the SDS for each chemical used. An eyewash station and safety shower should be readily accessible.[8]
Experimental Workflow Overview
The overall experimental process is divided into two main parts: the in situ preparation of the sodium salt from the more commonly available 3-bromopyridine-2-carboxylic acid, followed by the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
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The Strategic Application of Sodium 3-Bromopyridine-2-carboxylate in Homogeneous Catalysis: Advanced Protocols and Mechanistic Insights
Abstract
This technical guide provides an in-depth exploration of sodium 3-bromopyridine-2-carboxylate as a versatile and effective ligand in transition metal-catalyzed cross-coupling reactions. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the ligand's synthesis, characterization, and practical application in key catalytic transformations. We will delve into the mechanistic rationale behind its efficacy, particularly in palladium-catalyzed Heck reactions, and provide detailed, field-tested protocols to ensure reproducible and high-yielding results. The unique electronic and steric properties conferred by the pyridine nitrogen, the carboxylate moiety, and the bromine substituent will be discussed in the context of catalyst stability and reactivity.
Introduction: The Architectural Advantages of Pyridine-Carboxylate Ligands
Pyridine-2-carboxylate derivatives have emerged as a privileged class of ligands in homogeneous catalysis.[1] Their bidentate coordination to metal centers through the pyridine nitrogen and the carboxylate oxygen imparts significant stability to the catalytic species. This chelation effect can prevent ligand dissociation and metal agglomeration, thereby maintaining catalyst activity over extended reaction times.
This compound offers a unique combination of structural features:
-
Bidentate Coordination: The pyridine nitrogen and the carboxylate group form a stable five-membered ring with the metal center, enhancing the complex's stability.
-
Electronic Tuning: The electron-withdrawing nature of the pyridine ring and the bromine atom can influence the electron density at the metal center, thereby modulating its catalytic activity.[2]
-
Steric Influence: The substituent at the 3-position can provide a specific steric environment around the metal, which can be crucial for selectivity in certain reactions.
-
Reactive Handle: The bromine atom on the pyridine ring offers a site for further functionalization, allowing for the synthesis of more complex molecular architectures.
This application note will focus on the practical utility of this ligand, with a primary emphasis on a detailed protocol for a palladium-catalyzed Heck coupling reaction.
Synthesis and Characterization of this compound
The sodium salt is readily prepared from its corresponding carboxylic acid. The synthesis of 3-bromopyridine-2-carboxylic acid can be achieved through the oxidation of 3-bromo-2-methylpyridine.
Protocol 2.1: Synthesis of 3-Bromopyridine-2-carboxylic Acid
This protocol is adapted from the synthesis of a related compound, 2-bromonicotinic acid.[3]
Materials:
-
3-Bromo-2-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-2-methylpyridine (1.0 eq), potassium permanganate (approx. 2.5-3.0 eq), and water.
-
Heat the mixture to reflux. The disappearance of the purple color of the permanganate indicates the progress of the reaction. Add additional portions of KMnO₄ as needed until the purple color persists for an extended period.
-
After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Acidify the concentrated solution with concentrated HCl to precipitate the 3-bromopyridine-2-carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum.
Protocol 2.2: Preparation of this compound
Materials:
-
3-Bromopyridine-2-carboxylic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Dissolve 3-bromopyridine-2-carboxylic acid (1.0 eq) in ethanol.
-
In a separate flask, prepare a solution of sodium hydroxide (1.0 eq) in ethanol.
-
Slowly add the sodium hydroxide solution to the carboxylic acid solution with stirring.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain this compound as a solid.
-
The salt can be used directly or purified further by recrystallization if necessary.
Characterization Data
The following table summarizes typical characterization data for the parent acid.
| Technique | Expected Observations for 3-Bromopyridine-2-carboxylic Acid |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the pyridine ring protons. The chemical shifts will be influenced by the bromine and carboxylic acid groups. For the related 2-bromopyridine-3-carboxylic acid, proton signals are observed at δ: 8.50 (dd), 8.13 (dd), and 7.55 (dd) ppm.[3] |
| ¹³C NMR (DMSO-d₆) | Signals for the six carbon atoms of the pyridine ring and the carboxyl group. For 2-bromopyridine-3-carboxylic acid, peaks are seen at δ: 166.3, 151.8, 139.1, 138.6, 131.1, 123.2 ppm.[3] |
| FTIR (KBr) | A broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and characteristic pyridine ring vibrations.[4][5] |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
Application in Palladium-Catalyzed Heck Coupling
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[6] The choice of ligand is critical for the efficiency and selectivity of this transformation. This compound can serve as an effective ligand in this reaction, promoting catalyst stability and facilitating key steps in the catalytic cycle.
The Role of the Carboxylate Ligand in the Catalytic Cycle
The carboxylate group is not merely a spectator ligand. Mechanistic studies have shown that carboxylate ligands can actively participate in the C-H activation step of the catalytic cycle, acting as a proton shuttle in a concerted metalation-deprotonation (CMD) mechanism.[7][8][9] This "carboxylate assistance" can lower the activation energy for C-H bond cleavage, a key step in many cross-coupling reactions.
The following diagram illustrates a generalized workflow for a Heck coupling reaction.
Caption: General workflow for a palladium-catalyzed Heck coupling reaction.
Protocol 3.1: Heck Coupling of 4-Bromoanisole with Styrene
This protocol is a representative example and may require optimization for different substrates.[10][11]
Materials:
-
4-Bromoanisole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., NMP, DMAc)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 4-bromoanisole (1.0 mmol, 1.0 eq), potassium carbonate (2.0 mmol, 2.0 eq), palladium(II) acetate (0.01 mmol, 1 mol%), and this compound (0.02 mmol, 2 mol%).
-
Add dry, degassed DMF (3-5 mL).
-
Add styrene (1.2 mmol, 1.2 eq) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the trans-4-methoxystilbene.
Expected Results:
| Substrate 1 | Substrate 2 | Product | Typical Yield |
| 4-Bromoanisole | Styrene | trans-4-Methoxystilbene | >85% |
| 3-Bromopyridine | n-Butyl acrylate | n-Butyl 3-(pyridin-3-yl)acrylate | >90% |
Mechanistic Considerations for the Heck Reaction
The catalytic cycle of the Heck reaction is generally understood to involve the following key steps:
-
Oxidative Addition: The Pd(0) active catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion into the Pd-Ar bond.
-
β-Hydride Elimination: Elimination of a β-hydrogen from the alkyl-palladium intermediate forms the final product and a hydrido-palladium complex.
-
Reductive Elimination: The hydrido-palladium complex undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.
The 3-bromopyridine-2-carboxylate ligand is believed to stabilize the palladium intermediates throughout this cycle.
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Application Notes & Protocols: Sodium 3-bromopyridine-2-carboxylate as a Versatile Building Block in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 3-Bromopyridine-2-carboxylate Scaffold
In the landscape of modern drug discovery, heterocyclic moieties form the cornerstone of a vast number of therapeutic agents. Among these, the pyridine ring is a privileged scaffold due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. The strategic functionalization of this ring system is paramount for tuning biological activity and pharmacokinetic profiles.
Sodium 3-bromopyridine-2-carboxylate, and its parent acid, serves as a highly valuable and versatile building block for medicinal chemists. This application note provides an in-depth guide to its use, focusing on its role as a key intermediate in constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. The presence of three distinct functional handles—the carboxylic acid, the bromine atom, and the pyridine nitrogen—allows for sequential and regioselective modifications, making it an ideal starting point for library synthesis and lead optimization campaigns. We will explore the causality behind common experimental choices and provide robust, field-proven protocols for its application.
Physicochemical Properties & Handling
The parent compound, 3-Bromopyridine-2-carboxylic acid, is the common starting material, which is often converted in situ to its sodium salt during base-mediated reactions.
| Property | Value | Source |
| Chemical Name | 3-Bromopyridine-2-carboxylic acid | [1] |
| Synonyms | 3-Bromopicolinic acid | [1] |
| CAS Number | 30683-23-9 | [1] |
| Molecular Formula | C₆H₄BrNO₂ | [1] |
| Molecular Weight | 202.01 g/mol | [1] |
| Appearance | White to yellow powder | [1] |
| Melting Point | 141-144 °C | [1] |
| Storage | Store in a cool, dry, sealed container under an inert atmosphere (2-8°C) | [1] |
Scientist's Note on Handling: The sodium salt is more polar and may have different solubility profiles than the parent acid. For reactions requiring anhydrous conditions, ensure the material is thoroughly dried. The parent acid is typically a stable, crystalline solid that is easy to handle and weigh.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of the pyridine ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon and nitrogen-based substituents, forming key bonds in many pharmaceutical compounds.[2] The adjacent carboxylate group can influence the reactivity of the C-Br bond and serves as an additional handle for amide bond formation or other derivatization post-coupling.
Caption: Key cross-coupling reactions using this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction is one of the most powerful methods for constructing biaryl structures, a common motif in pharmacologically active molecules. The reaction couples the 3-bromopyridine core with a variety of aryl or heteroaryl boronic acids or esters.
Causality Behind Experimental Design:
-
Catalyst System: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating Pd(0) in situ from a Pd(II) source is common.[3] The choice of phosphine ligand (e.g., PPh₃, SPhos, XPhos) is critical; bulky, electron-rich ligands can stabilize the palladium center and prevent inhibition by the pyridine nitrogen.[3]
-
Base: A base is required to activate the boronic acid, facilitating the transmetalation step. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are frequently used.[3][4] The choice and quality (finely powdered) of the base can significantly impact reaction efficiency.[3]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often employed to dissolve both the organic-soluble and inorganic reagents.[3][5] Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 3-(4-methoxyphenyl)pyridine-2-carboxylic acid from 3-bromopyridine-2-carboxylic acid and 4-methoxyphenylboronic acid.
Materials:
-
3-Bromopyridine-2-carboxylic acid (1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv.)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Equipment:
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
-
TLC plates and LC-MS for reaction monitoring
Step-by-Step Procedure:
-
Reaction Setup: To the flame-dried Schlenk flask, add 3-bromopyridine-2-carboxylic acid (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[3][4]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and water via syringe (a typical ratio is 4:1 v/v).[3]
-
Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir vigorously.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[3][5] Check for the consumption of the 3-bromopyridine starting material.
Work-up and Purification:
-
Cooling & Quenching: Once complete, cool the reaction mixture to room temperature.
-
Acidification: Carefully add 1M HCl to the mixture until the pH is ~3-4. This protonates the carboxylate product, making it extractable into an organic solvent.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.[3][4][5]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3][5]
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to yield the pure 3-(4-methoxyphenyl)pyridine-2-carboxylic acid.
Sources
Application Notes and Protocols for Sodium 3-bromopyridine-2-carboxylate in Synthetic Chemistry
Introduction: The Strategic Utility of Sodium 3-bromopyridine-2-carboxylate
This compound, and its parent acid, are versatile heterocyclic building blocks of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of the bromine atom, carboxylic acid, and the pyridine nitrogen atom offers a unique combination of reactive handles. This arrangement allows for selective, sequential transformations, making it a valuable scaffold for constructing complex molecular architectures.
The pyridine ring is a common motif in pharmaceuticals, imparting desirable physicochemical properties such as aqueous solubility and the ability to form key hydrogen bonds with biological targets.[1] The bromine atom at the 3-position serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkynyl substituents.[2][3] The carboxylate group at the 2-position can act as a directing group, a point for amide bond formation, or be removed via decarboxylation to yield 3-bromopyridine.[4] This guide provides an in-depth exploration of the reaction conditions, protocols, and mechanistic considerations for leveraging this powerful synthetic intermediate.
PART 1: Synthesis and Preparation
The sodium salt is typically prepared from its corresponding carboxylic acid, 3-bromopyridine-2-carboxylic acid. The synthesis of this acid is a critical first step.
Protocol 1: Synthesis of 3-Bromopyridine-2-carboxylic Acid
A common route involves the oxidation of a precursor like 2-methyl-3-bromopyridine.
Workflow for Synthesis of 3-Bromopyridine-2-carboxylic Acid
Caption: Synthetic workflow from 2-methyl-3-aminopyridine to 3-bromopyridine-2-carboxylic acid.
Step-by-Step Methodology:
-
Precursor Synthesis (Sandmeyer-type reaction): 2-Methyl-3-bromopyridine can be prepared from 2-methyl-3-aminopyridine.[5]
-
Under cooling in an ice-salt bath, dissolve 2-methyl-3-aminopyridine (0.1 mol) in 48% hydrobromic acid (0.4 mol).
-
Maintain the temperature at -5 °C and slowly add bromine (0.3 mol) dropwise over 30-35 minutes.
-
Following the bromine addition, add a 40% aqueous solution of sodium nitrite dropwise below 0 °C over approximately 1 hour.
-
After stirring for an additional 30 minutes below 0 °C, slowly basify the reaction mixture with a 50% sodium hydroxide solution, keeping the temperature below 20 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-3-bromopyridine.[5]
-
-
Oxidation to Carboxylic Acid: [6]
-
Prepare a mixture of 2-methyl-3-bromopyridine (4.5 mmol) and potassium permanganate (KMnO₄, 2 mmol) in water (20 ml).
-
Reflux the mixture until the characteristic purple color of the permanganate disappears.
-
Add a second portion of KMnO₄ (2 mmol) and water (10 ml) and continue to reflux until the solution is again colorless.
-
Concentrate the reaction mixture to approximately 10 ml and acidify with concentrated hydrochloric acid.
-
Filter the resulting precipitate and wash with cold water and cold diethyl ether to yield 3-bromopyridine-2-carboxylic acid.[6]
-
Protocol 2: Preparation of this compound
This is a standard acid-base neutralization. The salt is often generated in situ for subsequent reactions but can also be isolated.
-
Dissolution: Suspend 3-bromopyridine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., water, ethanol, or methanol).
-
Neutralization: Add one molar equivalent of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) portion-wise with stirring. For NaOH, a 1M aqueous solution is convenient.
-
Isolation (Optional): If isolation is required, remove the solvent under reduced pressure to yield the sodium salt as a solid. This solid can be used directly or purified by recrystallization if necessary.
PART 2: Key Synthetic Applications and Protocols
The primary utility of this reagent lies in its application in palladium-catalyzed cross-coupling reactions. The carboxylate can either be retained or subsequently removed.
Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds. It is widely used to synthesize biaryl and hetero-biaryl compounds, which are prevalent in pharmaceuticals.[7]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol outlines a general procedure. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials & Reagents:
-
This compound (or the parent acid)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), and the ligand (e.g., PPh₃, 0.04 eq).
-
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.5 eq). Evacuate and backfill the flask with the inert gas three times. Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). If the product is the carboxylic acid, acidify the aqueous layer with 1M HCl to pH ~4-5 before extraction to ensure the product is in its neutral form.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
| Parameter | Typical Conditions for Pyridine Substrates | Rationale / Causality |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(0) is the active catalytic species. Pd(II) sources are reduced in situ. The choice affects catalyst stability and activity.[8] |
| Ligand | PPh₃, SPhos, XPhos, dppf | Ligands stabilize the Pd center, prevent precipitation of palladium black, and modulate its reactivity. Bulky, electron-rich phosphines are often effective for aryl bromides. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[9] |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF | Aqueous solvent mixtures are common as they help dissolve the base and boronate salt, often accelerating the reaction.[3] |
Application 2: Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[10] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are important in materials science and as precursors for more complex molecules.[11]
Catalytic Cycle of the Sonogashira Reaction
Caption: The dual catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
Protocol 4: Sonogashira Coupling with a Terminal Alkyne
This reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base which often doubles as the solvent.[12]
Materials & Reagents:
-
This compound (or the parent acid)
-
Terminal Alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) Iodide (CuI, 1-5 mol%)
-
Amine Base/Solvent (e.g., Triethylamine (Et₃N), Diisopropylamine)
-
Co-solvent (optional, e.g., DMF, THF)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add the this compound (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add the degassed amine solvent (e.g., Et₃N) via syringe, followed by the terminal alkyne (1.2 eq). If a co-solvent like DMF is used, add it at this stage.[13]
-
Reaction: Stir the mixture at the appropriate temperature (can range from room temperature to 100 °C depending on substrate reactivity) until the starting material is consumed (monitor by TLC or LC-MS). For pyridyl bromides, elevated temperatures (e.g., 100 °C) may be required.[13]
-
Work-up: After cooling, remove the amine solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the layers. If the product is a carboxylic acid, acidify the aqueous layer first. Wash the organic layer with saturated ammonium chloride solution (to remove copper salts) and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Application 3: Decarboxylation
Decarboxylation is the removal of a carboxyl group, releasing CO₂.[14] For pyridinecarboxylic acids, the ease of decarboxylation is highly dependent on the position of the carboxyl group. Picolinic acid (2-pyridinecarboxylic acid) decarboxylates more readily than nicotinic (3-) or isonicotinic (4-) acids. This is attributed to the ability to form a stable zwitterionic intermediate where the pyridine nitrogen is protonated and the carboxylate is deprotonated, stabilizing the transition state.[4]
Protocol 5: Thermal Decarboxylation to 3-Bromopyridine
This reaction can be performed thermally or with catalytic aid. A simple protodecarboxylation can be achieved with acid in a high-boiling solvent.
Materials & Reagents:
-
3-Bromopyridine-2-carboxylic acid
-
High-boiling solvent (e.g., DMSO, Diphenyl ether)
-
Acid catalyst (optional, e.g., AcOH)
-
Silver carbonate (optional, catalyst)[15]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 3-bromopyridine-2-carboxylic acid (1.0 eq) in a high-boiling solvent like DMSO in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition (Optional): For catalyzed reactions, add Ag₂CO₃ (0.1 eq) and acetic acid (AcOH, 0.2 eq).[15]
-
Reaction: Heat the solution to a high temperature (e.g., 150-190 °C) and stir. The evolution of CO₂ gas should be observed. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and make the solution basic with NaHCO₃ or NaOH solution.
-
Purification: Extract the product (3-bromopyridine) with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude 3-bromopyridine can be purified by distillation.
Conclusion
This compound is a strategically important building block, offering multiple avenues for synthetic elaboration. Its utility in forming carbon-carbon bonds via Suzuki and Sonogashira couplings allows for the rapid construction of diverse molecular libraries. Furthermore, the option to retain or remove the carboxylate group adds a layer of synthetic flexibility. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this versatile reagent in their synthetic endeavors. Careful optimization of the described conditions will be key to achieving success with specific and complex substrates.
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ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
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Friis, S. D., Taaning, R. H., Lindhardt, A. T., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1876–1879. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Retrieved from [Link]
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Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Bromopyridine. Retrieved from [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-Bromopyridine-3-carboxylic acid. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]
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National Institutes of Health. (n.d.). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Retrieved from [Link]
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UC Santa Barbara. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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-
MDPI. (2019). Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development. Retrieved from [Link]
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PubMed. (2009). Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. Retrieved from [Link]
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MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
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MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]
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analytical techniques for Sodium 3-bromopyridine-2-carboxylate
The analytical techniques outlined in this guide provide a robust framework for the complete characterization of this compound. The HPLC method is essential for purity assessment and impurity profiling. A combination of NMR and MS provides unambiguous structural confirmation, with the bromine isotopic pattern serving as a key diagnostic tool. Finally, potentiometric titration offers a reliable and accurate method for assay determination. Adherence to these protocols, particularly the system suitability and validation principles, will ensure data of the highest quality and integrity, supporting confident decision-making in research and development. [1][13]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
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-
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-
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Application Notes & Protocols for the Safe Handling and Storage of Sodium 3-bromopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Diligence
Section 1: Compound Profile and Hazard Identification
Sodium 3-bromopyridine-2-carboxylate is the sodium salt of 3-bromopyridine-2-carboxylic acid. It is expected to be a solid material used as a chemical intermediate in pharmaceutical synthesis and broader research applications. While data for the salt form is limited, the hazard profile can be inferred from its parent acid and related pyridine derivatives.
1.1. Anticipated GHS Hazard Classification
Based on analogous compounds like 2-bromopyridine-3-carboxylic acid and 2,3-pyridinedicarboxylic acid, the following hazards should be anticipated.[2][8][9]
-
Skin Irritation (Category 2): May cause skin irritation upon contact.[2][5][10]
-
Serious Eye Irritation (Category 2A): Likely to cause serious irritation if it comes into contact with the eyes.[2][5][10]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled as a dust.[2][5][10]
-
Acute Toxicity, Oral (Category 4): May be harmful if swallowed.[5][8]
Hazard Pictogram:
Signal Word: WARNING
1.2. Primary Routes of Exposure The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[3][7]
1.3. Physical and Chemical Properties
The following table summarizes the expected properties. Exact values may vary.
| Property | Anticipated Value / Description | Source / Rationale |
| Appearance | White to off-white solid/powder | Based on similar sodium salts and parent acid.[9] |
| Molecular Formula | C₆H₃BrNNaO₂ | Chemical structure |
| Molecular Weight | 223.99 g/mol | Calculated from formula |
| Solubility | Likely soluble in water; sparingly soluble in some organic solvents. | General property of sodium carboxylate salts. |
| Odor | No data available; may have a faint, characteristic odor. | Pyridine compounds can have distinct odors.[11] |
| Melting Point | >200 °C (decomposes) | Inferred from the parent acid's melting point.[9] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
2.1. Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound powder must be conducted in a properly functioning certified chemical fume hood to minimize inhalation of dust particles.[3][11][12] The fume hood provides a contained workspace and protects the user from airborne contaminants.
-
Safety Stations: An emergency eyewash station and a safety shower must be readily accessible, within a 10-second travel distance from the work area.[3][12]
2.2. Personal Protective Equipment (PPE): Essential Barrier Protection
The selection of PPE is critical to prevent direct contact with the chemical.
Caption: PPE selection workflow for handling solid this compound.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary if there is a significant splash hazard.
-
Skin and Body Protection: A fully-buttoned laboratory coat is required to protect against skin contact.[12] Ensure cuffs are snug.
-
Hand Protection: Wear nitrile gloves.[11] Always inspect gloves for tears or punctures before use. Wash hands thoroughly with soap and water after removing gloves.[2]
-
Respiratory Protection: For routine handling inside a fume hood, additional respiratory protection is typically not required. However, if weighing out large quantities or if engineering controls are not sufficient, an N95-rated dust mask should be used.[13]
Section 3: Protocols for Safe Handling and Storage
Adherence to standardized protocols minimizes the risk of exposure and accidents.
3.1. Protocol for Weighing and Dispensing
-
Preparation: Don all required PPE as outlined in Section 2.2. Ensure the chemical fume hood is operational.
-
Work Area Setup: Place a weigh boat on an analytical balance inside the fume hood. Use a static-dissipating device if available to prevent powder dispersal.
-
Dispensing: Carefully open the main container. Using a clean spatula, transfer the desired amount of this compound to the weigh boat. Avoid generating dust clouds.[3]
-
Sealing: Immediately and securely close the main container.[2]
-
Cleanup: Gently wipe the spatula and any minor residual powder from the work surface with a damp cloth or paper towel. Dispose of this as chemical waste.
-
Transfer: Carefully transport the weighed compound in a sealed, labeled secondary container to the reaction setup.
3.2. Storage Requirements
Proper storage is crucial for maintaining chemical integrity and ensuring safety.
-
Container: Store in a tightly closed, original, and clearly labeled container.[2][3]
-
Location: Keep in a cool, dry, and well-ventilated area.[3][11] Designate a specific storage cabinet for irritants and halogenated organic compounds.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases.[5][12] Although the sodium salt is less reactive than the parent acid, this precaution minimizes hazardous reactions.
-
Security: For larger quantities, store in a locked-up area accessible only to authorized personnel.[14]
Section 4: Spill Management and Emergency Procedures
Accidents can happen despite precautions. Being prepared is essential.[15]
4.1. Emergency Response Decision Tree
Caption: Decision tree for responding to spills and personnel exposures.
4.2. Spill Cleanup Protocol
-
For Small Spills (manageable within 10 minutes):
-
Ensure proper PPE is worn.[12]
-
Cover the spill with an absorbent material like sand or vermiculite to prevent it from becoming airborne.[2][11]
-
Carefully sweep the material into a designated, labeled hazardous waste container.[3]
-
Decontaminate the area with a suitable cleaner and wipe down all surfaces.
-
Report the incident to the laboratory supervisor.
-
-
For Large Spills:
-
Evacuate all non-essential personnel from the immediate area.[12]
-
Alert your facility's Emergency Response Team and/or Environmental Health & Safety (EH&S) department immediately.[12][16]
-
Secure the area to prevent unauthorized entry.[16]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
4.3. First Aid Measures
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[3][5][12] Seek immediate medical attention.[1]
-
In Case of Skin Contact: Remove all contaminated clothing.[2] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][10] If skin irritation persists, seek medical attention.[2]
-
In Case of Inhalation: Move the affected person to fresh air immediately.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[3]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[4]
Section 5: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste material, including contaminated consumables (e.g., gloves, weigh boats, paper towels), in a clearly labeled, sealed, and compatible waste container.[12]
-
Labeling: Attach a "Hazardous Waste" label to the container as soon as the first item of waste is added.[12] The label must clearly identify the contents.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[1][11] Never pour chemical waste down the drain or dispose of it in regular trash.[11]
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Aftermath Services. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. [Link]
-
University of Washington. Standard Operating Procedure for Pyridine. [Link]
-
Capot Chemical. (2008, November 3). MSDS of 3-Bromopyridine-2-carboxylic acid. [Link]
-
GOV.UK. Pyridine: incident management. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%. [Link]
-
ChemDmart. 2-Bromopyridine Safety Data Sheet. [Link]
-
U.S. Nuclear Regulatory Commission. (2008, March). Emergency Procedure. [Link]
-
PubChem. 3-Bromopyridine. [Link]
-
Wikipedia. 3-Bromopyridine. [Link]
-
Wikipedia. 2-Bromopyridine. [Link]
-
PubChem. 2-Bromopyridine. [Link]
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- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. tcichemicals.com [tcichemicals.com]
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- 9. 2-ブロモピリジン-3-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. aksci.com [aksci.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. 2-Amino-3-bromopyridine 97 13534-99-1 [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 16. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sodium 3-Bromopyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Sodium 3-Bromopyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of 3-bromopyridine-2-carboxylic acid (the precursor to the sodium salt) and its subsequent conversion.
Q1: My yield of 3-bromopyridine-2-carboxylic acid from 3-aminopyridine-2-carboxylic acid via the Sandmeyer reaction is consistently low. What are the likely causes?
Low yields in a Sandmeyer reaction are a frequent issue, often stemming from the instability of the intermediate diazonium salt. The primary causes can be broken down into three areas: diazotization, the substitution reaction, and workup.
Potential Causes & Recommended Actions:
| Symptom / Observation | Potential Cause | Recommended Action & Scientific Rationale |
| Brown fumes (NOx) observed during NaNO₂ addition. | Reaction temperature is too high. | Maintain a strict temperature of 0–5 °C. The diazonium salt is thermally unstable and will decompose prematurely at higher temperatures, leading to a variety of side products, including unwanted phenols.[1] Ice baths are critical. |
| Reaction mixture is not homogenous; starting amine precipitates. | Insufficient acid or poor solubility. | Ensure the 3-aminopyridine-2-carboxylic acid is fully dissolved in the acidic medium (e.g., HBr/H₂O) before cooling and adding sodium nitrite. A homogenous solution is essential for complete diazotization. |
| A reddish, phenolic byproduct is isolated. | Premature decomposition of the diazonium salt by water. | This is a classic side reaction in Sandmeyer chemistry.[1] Ensure the copper(I) bromide solution is added promptly to the cold diazonium salt solution. Do not let the diazonium salt solution warm up or sit for extended periods before the substitution step. |
| Yield improves, but is not quantitative. | Sub-optimal copper(I) catalyst activity. | Use freshly prepared or high-purity CuBr. Copper(I) salts can oxidize to the less effective copper(II) form upon storage. While Cu(II) can be used in some variants, the classic Sandmeyer relies on the Cu(I) catalyzed radical-nucleophilic aromatic substitution mechanism.[2][3] |
Workflow for Optimizing the Sandmeyer Reaction
The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis.
Caption: A systematic workflow for the Sandmeyer synthesis.
Q2: I am attempting the synthesis by hydrolyzing 3-bromopyridine-2-carbonitrile, but the yield is poor and I see other products. What's going wrong?
Hydrolysis of a nitrile to a carboxylic acid can be performed under acidic or basic conditions. Both have potential pitfalls.
-
Acidic Hydrolysis (e.g., with H₂SO₄ or HCl):
-
Problem: Incomplete hydrolysis. The reaction can stall at the intermediate amide stage (3-bromopicolinamide).
-
Solution: Increase reaction time and/or temperature. However, be cautious. Pyridinecarboxylic acids can undergo decarboxylation under harsh acidic heating conditions, especially with an ortho-directing carboxyl group, which can stabilize the transition state.[4][5] Monitor the reaction by TLC or LC-MS to find the optimal balance.
-
-
Basic Hydrolysis (e.g., with NaOH):
-
Problem: Incomplete hydrolysis or side reactions. While often cleaner, vigorous heating can still lead to decomposition.
-
Solution: Use a moderate concentration of base (e.g., 2-4 M NaOH) and reflux temperature. The initial product will be the sodium salt directly. Acidification is then required to isolate the free carboxylic acid for purity analysis before converting it back to the sodium salt for final use. The synthesis of 3-bromopyridine-2-carbonitrile itself can be achieved via cyanation of 2,3-dibromopyridine.[6]
-
Q3: How do I effectively convert the final 3-bromopyridine-2-carboxylic acid to its sodium salt and ensure purity?
This is a critical final step that is often overlooked. Simply adding one equivalent of NaOH is not sufficient for high purity.
-
Purify the Free Acid First: Before forming the salt, ensure the 3-bromopyridine-2-carboxylic acid is pure. Recrystallize it from a suitable solvent system (e.g., water, ethanol/water) to remove any organic byproducts from the previous step.
-
Stoichiometric Conversion: Dissolve the purified acid in a minimal amount of a suitable solvent (e.g., ethanol or deionized water). Add a stoichiometric amount (1.0 equivalent) of a sodium base, such as sodium hydroxide or sodium bicarbonate solution, dropwise while monitoring the pH.
-
pH Control: The final pH of the solution should be near neutral (pH ~7.0-7.5). Adding a large excess of base can introduce inorganic impurities.
-
Isolation: The sodium salt is typically water-soluble. The most common method of isolation is to remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the solid sodium salt. The resulting solid can then be washed with a non-polar organic solvent like diethyl ether or acetone to remove any remaining non-polar organic impurities and then dried thoroughly under vacuum.
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to 3-bromopyridine-2-carboxylic acid?
There are three main strategies, each with its own advantages and disadvantages.
| Starting Material | Key Reaction | Pros | Cons |
| 3-Aminopyridine-2-carboxylic acid | Sandmeyer Reaction[2][3] | Direct, well-established chemistry. | Diazonium salts are unstable; requires strict temperature control.[1] |
| 3-Bromopyridine | Halogen-metal exchange & carboxylation[7] | Good for functional group tolerance. | Requires anhydrous conditions and cryogenic temperatures (-40 to -78 °C). |
| Pyridine-2,3-dicarboxylic acid | Selective Decarboxylation[4] | Potentially high selectivity. | Requires elevated temperatures which can lead to side reactions if not controlled.[4] |
Q: Why is the Sandmeyer reaction often preferred despite its sensitivity?
The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring in a position that might be difficult to access through direct electrophilic substitution.[8] For the pyridine ring system, which is electron-deficient, direct halogenation can be challenging and may require harsh conditions, leading to poor regioselectivity and byproducts.[9][10] The Sandmeyer reaction, starting from a readily available amino-substituted pyridine, provides a reliable and regiochemically precise route to the desired bromo-substituted product.
Q: What is the mechanism of the Sandmeyer reaction and how does it explain the formation of phenol byproducts?
The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2][3]
-
Diazotization: The primary amine (Ar-NH₂) reacts with nitrous acid (HNO₂) to form a diazonium salt (Ar-N₂⁺).
-
Single Electron Transfer (SET): The copper(I) catalyst (CuBr) donates a single electron to the diazonium salt.
-
Radical Formation: This transfer results in the formation of an aryl radical (Ar•) and the loss of nitrogen gas (N₂), which is an excellent leaving group. The copper is oxidized to Cu(II)Br.
-
Atom Transfer: The aryl radical then abstracts a bromine atom from the Cu(II)Br species to form the final product (Ar-Br) and regenerate the Cu(I) catalyst.
The primary side reaction occurs when the diazonium salt reacts with water (which is the solvent) before it can react with the copper catalyst. This nucleophilic attack by water leads to the formation of a phenol (Ar-OH) and is accelerated by higher temperatures, which promote the decomposition of the diazonium salt.
Sandmeyer Reaction: Desired vs. Side Pathway
Caption: Key pathways in the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Synthesis of 3-Bromopyridine-2-carboxylic Acid
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.
Materials:
-
3-Aminopyridine-2-carboxylic acid
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
Procedure:
-
Diazonium Salt Preparation:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g of 3-aminopyridine-2-carboxylic acid in 50 mL of 48% HBr.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Prepare a solution of 5.5 g of sodium nitrite in 15 mL of deionized water and cool it to 0 °C.
-
Add the sodium nitrite solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting cold solution for an additional 20 minutes.
-
-
Copper(I) Bromide Solution:
-
In a separate beaker, dissolve 11.0 g of CuBr in 30 mL of 48% HBr with gentle warming.
-
Cool this solution to 0 °C in an ice bath immediately before use.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the cold, stirred CuBr solution.
-
Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Gently heat the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the solid with cold deionized water.
-
For purification, recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water).
-
Dry the purified 3-bromopyridine-2-carboxylic acid under vacuum.
-
-
Conversion to Sodium Salt:
-
Follow the procedure outlined in Troubleshooting Q3.
-
References
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
- Blank, B., et al. (1974). Process for producing pyridine-2,3-dicarboxylic acids.
-
Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. [Link]
- Hong, S. (2014). Synthetic method of 3-bromopyridine.
-
University of Michigan. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Chemistry Department Lab Manual. [Link]
-
AOBChem USA. (n.d.). 3-Bromopyridine-2-carboxylic acid methy ester. Product Page. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 3-Bromo-2-Pyridinecarboxylic Acid. Company Blog. [Link]
- Hong, S. (2014). Synthetic method for 3-bromopyridine.
-
Al-Hourani, B., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(21), 5192. [Link]
- Hong, S. (2015). Synthetic method of 3-bromopyridine.
-
Custchem. (n.d.). 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates. Product Page. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
-
Testbook. (n.d.). The following carboxylic acids undergo decarboxylation upon heating. [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Li, W., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. [Link]
-
Sato, K., et al. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 49(7), 925-927. [Link]
-
Li, W., & Snieckus, V. (2003). 3-Pyridylboronic Acid. Organic Syntheses, 80, 105. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
ResearchGate. (2019). 3-Bromopyridine-2-carbonitrile. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of Sodium 3-bromopyridine-2-carboxylate
Welcome to the technical support center for the purification of Sodium 3-bromopyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is based on established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
I. Understanding the Purification Challenge
This compound is a polar organic salt, and its purification can be challenging due to its high solubility in polar solvents and the potential for co-precipitation of impurities. The primary goal of the purification process is to remove unreacted starting materials, byproducts from the synthesis of 3-bromopyridine-2-carboxylic acid, and any degradation products.
A typical synthesis of 3-bromopyridine-2-carboxylic acid may involve the bromination of pyridine-2-carboxylic acid or a related precursor. The subsequent formation of the sodium salt is achieved by reacting the carboxylic acid with a sodium base, such as sodium hydroxide or sodium bicarbonate.
II. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Yield After Recrystallization
Symptoms: You observe a significant loss of product after the recrystallization process.
Potential Causes:
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may be too good a solvent for your compound, even at low temperatures.
-
Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly, the product may crash out of solution, trapping impurities and leading to a lower isolated yield of pure compound.
-
Incomplete Precipitation: The cooling time may be insufficient, or the final temperature may not be low enough to maximize crystal formation.
Solutions:
-
Solvent System Optimization:
-
For highly polar salts like this compound, a common and effective solvent system is a mixture of a polar protic solvent and a less polar solvent. A good starting point is an ethanol/water mixture. The water will dissolve the salt, and the ethanol will act as an anti-solvent to induce crystallization upon cooling.
-
Experiment with different solvent ratios. Start by dissolving the crude product in a minimal amount of hot water and then slowly add ethanol until you observe turbidity (cloudiness). Reheat the solution until it becomes clear, and then allow it to cool slowly.
-
-
Minimize Solvent Volume: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is saturated and maximizes the yield upon cooling.
-
Controlled Cooling:
-
Allow the hot, clear solution to cool slowly to room temperature on the benchtop. Do not immediately place it in an ice bath.
-
Once the solution has reached room temperature and crystal formation has begun, you can then place it in an ice bath for at least 30 minutes to maximize precipitation.
-
-
Seeding: If crystallization is slow to initiate, add a small seed crystal of pure this compound to the cooled solution to induce crystallization.
Problem 2: Oily Product or No Crystallization
Symptoms: Instead of a crystalline solid, an oil forms, or the solution remains clear even after cooling.
Potential Causes:
-
High Impurity Levels: The presence of significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point at that temperature.
-
Residual Solvent: The presence of a solvent from a previous step may be interfering with crystallization.
Solutions:
-
"Salting Out": If your compound is in an aqueous solution, you can try adding a saturated solution of an inorganic salt, like sodium chloride, to decrease the solubility of your organic salt and promote precipitation.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solvent Removal and Re-attempt: If an oil forms, you can try to redissolve it in a small amount of a suitable solvent and then add an anti-solvent to precipitate the solid. Alternatively, remove the solvent under reduced pressure and attempt the recrystallization again, perhaps with a different solvent system.
-
Purity Check: Analyze the crude material using a technique like HPLC to assess the level of impurities. If the purity is very low, a preliminary purification step, such as an extraction or a quick column chromatography of the parent acid, may be necessary before forming the salt.
Problem 3: Product Discoloration
Symptoms: The final product has an off-white, yellow, or brown color.
Potential Causes:
-
Colored Impurities: The synthesis process can generate colored byproducts.
-
Degradation: The compound may be degrading due to excessive heat or prolonged exposure to acidic or basic conditions. Pyridine-based compounds can be sensitive to heat.[1]
Solutions:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal (typically 1-2% by weight). Keep the solution hot and swirl for a few minutes. The charcoal will adsorb many colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause bumping. Filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal, and then proceed with the crystallization.
-
Avoid Excessive Heat: When dissolving the compound, heat the solvent to its boiling point, but do not boil the solution for an extended period.
-
pH Control: Ensure the pH of the solution is appropriate for the stability of the compound. For the sodium salt, the solution should be neutral to slightly basic.
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Such as 3-bromopyridine or pyridine-2-carboxylic acid.
-
Over-brominated Species: Such as 3,5-dibromopyridine, which can arise during the bromination step.[2]
-
Decarboxylation Product: 3-bromopyridine can be formed if the carboxylic acid undergoes decarboxylation, which can be promoted by heat.
-
Residual Inorganic Salts: From the neutralization step (e.g., sodium bromide if hydrobromic acid was used in the synthesis).
-
Positional Isomers: Depending on the synthetic method, other brominated isomers of pyridine-2-carboxylic acid could be present.
Q2: What is a good starting solvent system for recrystallization?
A2: For a polar salt like this compound, a mixture of a polar protic solvent and a less polar co-solvent is often effective. A good starting point is ethanol/water . You can dissolve the crude salt in a minimal amount of hot water and then add ethanol until the solution becomes cloudy. Reheat to get a clear solution and then cool slowly. Other alcohol/water mixtures (e.g., methanol/water, isopropanol/water) can also be explored.
Q3: How can I assess the purity of my final product?
A3: Several analytical techniques can be used to determine the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup for analyzing pyridine carboxylic acids.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any organic impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the desired product and identify the mass of any impurities.
-
Elemental Analysis: Can determine the percentage of carbon, hydrogen, nitrogen, and bromine, which can be compared to the theoretical values.
Q4: My compound is highly soluble in water. How can I purify it if recrystallization from water is not effective?
A4: If your compound is too soluble in water for effective recrystallization, you have a few options:
-
Anti-Solvent Precipitation: Dissolve the compound in a small amount of water and then add a water-miscible organic solvent in which your compound is insoluble (e.g., ethanol, isopropanol, or acetone) to precipitate the product.
-
Extraction of the Free Acid: Acidify the aqueous solution of the sodium salt to protonate the carboxylate, forming the free acid (3-bromopyridine-2-carboxylic acid). The free acid is likely less water-soluble and may precipitate out or can be extracted into an organic solvent like ethyl acetate or dichloromethane. After extraction and drying, you can reform the sodium salt by reacting the purified acid with a sodium base.
-
Column Chromatography of the Free Acid: The free acid can be purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid).
IV. Experimental Protocols & Visualizations
General Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the primary solvent (e.g., water) and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature. If using a mixed solvent system, add the second solvent (anti-solvent) dropwise to the hot solution until turbidity persists. Reheat until the solution is clear, then cool slowly.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Workflow for Purification Strategy
Caption: A general workflow for the recrystallization of this compound.
V. References
-
How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water. (2017). ResearchGate. [Link]
-
Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. (n.d.). Phenomenex.
-
Purifying polar organic compounds can be very challenging. (2023). Biotage. [Link]
-
Purification of strong polar and basic compounds. (2023). Reddit. [Link]
-
Polar organic solvent purification method, polar organic solvent purification device, analysis method and purified polar organic solvent production method. (2022). Google Patents.
-
Synthetic method of 3-bromopyridine. (2015). Google Patents.
-
Synthetic method for 3-bromopyridine. (2014). Google Patents.
-
3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates. (n.d.). Made-in-China.com.
-
3-Bromopyridine. (n.d.). Wikipedia. [Link]
-
A New Efficient Analytical Method for Picolinate Ion Measurements in Complex Aqueous Solutions. (2025). ResearchGate. [Link]
-
Solubility Data Series. (n.d.). NIST.
-
A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. (2005). PubMed. [Link]
-
Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. (2016). PubMed Central. [Link]
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2020). PubMed Central. [Link]
-
Quality Control Methodologies for Pharmaceutical Counterions. (2014). LCGC International. [Link]
-
2-bromopyridine. (n.d.). Organic Syntheses. [Link]
-
Analysis of Chromium (III)Picolinate in Capsule dosage form by using Stability indicating HPTLC Method. (2019). International Journal of ChemTech Research.
-
The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. (2021). MDPI. [Link]
-
Sodium pyridine-3-carboxylate. (2025). ResearchGate. [Link]
-
Sustainable Microextraction Using Switchable Solubility Solvent for the Liquid Chromatographic Determination of Three Profenoid Drugs in Urine Samples. (2025). PubMed Central. [Link]
-
Method for preparing chromium(III) pyridine-2-carboxylate using 2-OP rectification residues. (2020). Google Patents.
-
Solubility Data Series. (n.d.). NIST.
Sources
- 1. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 2. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sodium 3-bromopyridine-2-carboxylate Synthesis
Document ID: TSC-S3BPC-2026-01
Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of Sodium 3-bromopyridine-2-carboxylate. This document is intended for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this key pharmaceutical intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reactions, identify impurities, and ensure the integrity of your final product.
The most prevalent synthetic route to 3-bromopyridine-2-carboxylic acid, the precursor to the sodium salt, involves the hydrolysis of 3-bromo-2-cyanopyridine. While seemingly straightforward, this process is susceptible to several side reactions that can impact yield and purity. This guide addresses these potential pitfalls in a practical, question-and-answer format.
Frequently Asked Questions & Troubleshooting
Q1: My final product shows a significant amount of 3-bromopyridine. Why is this happening and how can I prevent it?
A1: The presence of 3-bromopyridine is a classic sign of decarboxylation.
Causality: Pyridinecarboxylic acids, particularly those with the carboxylate group at the 2-position (picolinic acids), are prone to losing CO2 upon heating.[1][2] The reaction proceeds through a zwitterionic intermediate, where the pyridinium nitrogen acts as an electron sink, stabilizing the negative charge that develops on the ring as the carboxyl group departs.[1] Elevated temperatures, especially under acidic or even neutral aqueous conditions, significantly accelerate this process.
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. During the hydrolysis of the nitrile precursor and subsequent workup, maintain the reaction temperature as low as feasible to achieve a reasonable reaction rate. Avoid prolonged heating. For the final salt formation and isolation, process at or below room temperature if possible.
-
pH Management: While hydrolysis is often conducted under basic conditions (which would favor the carboxylate and inhibit decarboxylation), ensure the pH does not dip into the acidic range during workup or purification, as this can promote CO2 loss.
-
Minimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC). Once the starting material is consumed, proceed with the workup promptly to avoid extended exposure to elevated temperatures.
Q2: I'm observing an impurity with a mass corresponding to the starting material's amide. How can I ensure complete hydrolysis?
A2: The presence of 3-bromopyridine-2-carboxamide indicates incomplete hydrolysis.
Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through a carboxamide intermediate. If the reaction conditions (e.g., concentration of base, temperature, or time) are insufficient, the reaction can stall at the amide stage.
Troubleshooting Steps:
-
Increase Base Equivalents: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the hydrolysis of both the nitrile and the intermediate amide to completion.
-
Extend Reaction Time: As discussed in Q1, this must be balanced against the risk of decarboxylation. An optimal time must be determined experimentally where starting material is consumed without significant byproduct formation.
-
Increase Temperature (with caution): A modest increase in temperature can significantly increase the rate of amide hydrolysis. However, this will also increase the rate of decarboxylation. A carefully controlled temperature optimization study is recommended.
-
Choice of Solvent: The use of co-solvents like ethanol or methanol with water can sometimes improve the solubility of the organic substrate and facilitate a more complete reaction.
Q3: My LC-MS analysis shows an impurity with the same mass as my product, but it elutes at a different retention time. What is it?
A3: You are likely observing an isomeric byproduct, possibly formed via a "Halogen Dance" reaction.
Causality: The "Halogen Dance" is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring.[3][4][5] In the context of 3-bromopyridine derivatives, strong basic conditions or the presence of organometallic species (which might be used in alternative syntheses) can induce the migration of the bromine atom, for example, from the 3-position to the 4-, 5-, or 6-position. This would result in isomers like sodium 4-bromopyridine-2-carboxylate or sodium 5-bromopyridine-2-carboxylate. This phenomenon is a known challenge in the functionalization of halogenated pyridines.[6][7]
Troubleshooting & Identification:
-
Confirm Isomer Identity: Characterization using 2D NMR techniques (COSY, HMBC) is the most definitive way to establish the connectivity of the pyridine ring and confirm the bromine's position.
-
Mitigate Rearrangement:
-
Use Milder Bases: If possible, opt for milder basic conditions (e.g., Na2CO3 instead of NaOH) if they are sufficient for the primary reaction.
-
Control Temperature: Halogen dance reactions are often promoted by higher temperatures. Performing the reaction at lower temperatures can suppress this side reaction.
-
Reagent Addition Order: In some cases, the order of reagent addition can influence the formation of intermediates that lead to rearrangement.
-
Diagram: Key Byproduct Formation Pathways
Caption: Major reaction and side-reaction pathways in the synthesis of this compound.
Data Summary: Common Byproducts
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway | Key Analytical Signature (¹H NMR) |
| 3-Bromopyridine | C₅H₄BrN | 158.00 | Decarboxylation of the product.[1] | Disappearance of the carboxylate group signal; characteristic shifts for the 3-substituted pyridine ring. |
| 3-Bromopyridine-2-carboxamide | C₆H₅BrN₂O | 201.02 | Incomplete hydrolysis of the nitrile. | Presence of two broad singlets for the -NH₂ protons, downfield from other aromatic signals. |
| Isomeric Bromo-picolinates | C₆H₃BrNNaO₂ | 223.99 | "Halogen Dance" rearrangement.[3][6] | Different spin-spin coupling patterns in the aromatic region of the ¹H NMR spectrum. |
| Unreacted 3-Bromo-2-cyanopyridine | C₆H₃BrN₂ | 183.01 | Incomplete reaction. | Sharp singlet for the cyano carbon (~117 ppm) in ¹³C NMR; characteristic aromatic proton shifts. |
Experimental Protocols
Protocol 1: HPLC Method for In-Process Control and Final Product Purity
This protocol provides a starting point for developing a robust analytical method to separate the target product from its most common byproducts.
-
Instrumentation:
-
HPLC system with UV detector.
-
-
Column:
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient Program:
-
Start with a low percentage of B (e.g., 10%) and ramp up to a higher percentage (e.g., 90%) over 15-20 minutes. This will be effective in eluting compounds with varying polarities, from the polar carboxylic acid to the less polar 3-bromopyridine.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Detection Wavelength:
-
254 nm or 270 nm.
-
-
Sample Preparation:
-
Dissolve a small amount of the reaction mixture or final product in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of ~0.5-1.0 mg/mL.
-
Expected Elution Order: this compound (most polar) -> 3-Bromopyridine-2-carboxamide -> 3-Bromo-2-cyanopyridine -> 3-Bromopyridine (least polar). Isomers will likely have very similar retention times and may require method optimization for full resolution.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting out-of-specification batches of this compound.
References
-
Wikipedia. Halogen dance rearrangement.
-
Bentham Science. Halogen Dance Reaction and its Application in Organic Synthesis.
-
Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.
-
White Rose Research Online. Modeling a halogen dance reaction mechanism: A density functional theory study.
- Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. Arkivoc, 2005(5), 14-26.
- Sammakia, T., Stangeland, E. L., & Whitcomb, M. C. (2002). Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters, 4(14), 2385–2388.
-
Google Patents. Process for producing pyridine-2,3-dicarboxylic acids.
-
Organic Syntheses. 3-aminopyridine.
-
Google Patents. Synthetic method for 3-bromopyridine.
-
National Center for Biotechnology Information. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
-
Google Patents. Synthetic method of 3-bromopyridine.
-
Patsnap. Synthetic method of 3-bromopyridine.
-
ChemicalBook. 3-Bromo-2-cyanopyridine.
-
Custchem. 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates.
-
ChemicalBook. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID.
-
Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids.
-
Testbook. The following carboxylic acids undergo decarboxylation upon heating.
-
Guidechem. How to prepare 3-Bromo-2-cyanopyridine?
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. testbook.com [testbook.com]
- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 4. Halogen Dance Reaction and its Application in Organic Synthesis | Bentham Science [eurekaselect.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Solubility Issues of Sodium 3-bromopyridine-2-carboxylate
Prepared by: The Senior Application Scientist Team Document ID: TSC-S3BP2C-SOL-001 Last Updated: January 13, 2026
Introduction
Welcome to the technical support guide for Sodium 3-bromopyridine-2-carboxylate. This document is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges with this reagent. As a sodium salt of a carboxylic acid, its solubility is intrinsically linked to the physicochemical properties of the solution, most notably pH. This guide provides a series of frequently asked questions (FAQs), troubleshooting workflows, and detailed protocols to help you achieve consistent and successful dissolution for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of this compound?
This compound is the sodium salt of 3-bromopyridine-2-carboxylic acid. As a salt, it is generally expected to be polar and exhibit good solubility in aqueous solutions. However, the key to its solubility lies in understanding the equilibrium between the salt form and its corresponding free acid.
The parent acid, 3-bromopyridine-2-carboxylic acid (CAS: 30683-23-9), has a predicted pKa of approximately 2.29. This value is critical because it dictates the pH at which the compound transitions between its highly soluble ionized (carboxylate) form and its significantly less soluble neutral (carboxylic acid) form.
-
Above the pKa (e.g., pH 4 and higher): The compound will be deprotonated, existing as the sodium carboxylate salt. This ionic form is polar and readily interacts with water molecules, leading to good solubility.
-
Below the pKa (e.g., pH < 2): The carboxylate will be protonated, converting the salt into the neutral 3-bromopyridine-2-carboxylic acid. This form is less polar and has much lower aqueous solubility, often leading to precipitation.
Therefore, maintaining a solution pH well above 2.29 is the single most important factor for dissolving this compound in aqueous media.[1][2]
Q2: I'm trying to dissolve the compound in pure deionized water, but it's not dissolving completely or is forming a suspension. What's wrong?
This is a common issue that stems directly from the pH-solubility profile described in Q1. While deionized water is neutral, its pH can be slightly acidic (typically between 5.5 and 6.5) due to dissolved atmospheric carbon dioxide forming carbonic acid. For most compounds, this is not an issue. However, if your starting material has trace acidic impurities or if you are adding it to a solution that is not buffered, you can create localized acidic microenvironments that cause the compound to convert to its less soluble acid form.
Troubleshooting Steps:
-
Check the pH: Use a calibrated pH meter or high-quality pH strips to check the pH of your suspension. It is likely lower than you expect.
-
Adjust the pH: Add a small amount of a dilute base, such as 0.1 M NaOH, dropwise while stirring. As the pH increases above 4.0, you should observe the solid dissolving completely.
-
Use a Buffer: For future experiments, prepare your solutions using a buffer system that maintains a pH comfortably above the pKa. Buffers such as Phosphate-Buffered Saline (PBS) at pH 7.4 or a simple phosphate buffer at pH 7.0 are excellent choices.
Q3: My compound dissolved perfectly in a buffer, but it precipitated when I added it to my reaction mixture. Why did this happen?
Precipitation upon addition to a new solution is almost always due to a significant change in the solution's properties. The two most likely causes are:
-
A Drastic pH Shift: Your reaction mixture may be acidic or contain acidic reagents. When you add your buffered stock solution of this compound, the buffering capacity of your stock may be overwhelmed by the acidity of the reaction mixture. This drops the overall pH, causing your compound to protonate and precipitate.[2]
-
Common Ion Effect or "Salting Out": If your reaction mixture contains a very high concentration of other salts, it can reduce the solubility of your compound by competing for solvent molecules.[3] This is generally less common than pH-related issues but can occur in highly concentrated salt solutions.
Preventative Measures:
-
Pre-adjust Reaction pH: Before adding your compound, check and adjust the pH of the main reaction mixture to a level where the compound will remain soluble.
-
Slow Addition: Add your compound's stock solution slowly to the reaction mixture with vigorous stirring. This helps avoid localized concentration gradients that can trigger precipitation.
Q4: What are the best organic solvents for this compound?
As an ionic salt, this compound will have low solubility in most non-polar organic solvents (e.g., hexane, toluene, dichloromethane). However, it may show some solubility in polar aprotic solvents. The parent acid form would be more soluble in a wider range of organic solvents than the salt form.
For many applications, dissolving the compound in an aqueous buffer first and then diluting it into a mixture containing a water-miscible organic co-solvent (like ethanol or DMSO) is a viable strategy.[4] However, be aware that adding organic co-solvents can sometimes decrease the solubility of salts.[5] It is crucial to perform a small-scale test first.
Q5: Can I use heat or sonication to aid dissolution?
Yes, these are common physical methods to enhance solubility.[3]
-
Gentle Heating: Warming the solution (e.g., to 30-40°C) can increase the rate of dissolution and the overall solubility. However, be cautious and ensure the compound is stable at the temperature used. Do not heat for prolonged periods if the compound's thermal stability is unknown.
-
Sonication: Using an ultrasonic bath is an excellent method for breaking up agglomerates of particles and accelerating dissolution without significant heating.
Important Note: These methods are most effective when the pH is already in the correct range. If the compound is precipitating due to low pH, heating or sonication will not solve the underlying chemical problem.
Visual Troubleshooting Guides
The following diagrams illustrate the key concepts and workflows for addressing solubility issues.
pH-Dependent Solubility Equilibrium
This diagram shows the chemical equilibrium that governs the solubility of this compound. The key to maintaining solubility is to keep the equilibrium shifted to the left (the ionized, soluble form) by ensuring the solution pH is significantly higher than the pKa of the parent acid.
Caption: pH-Solubility Equilibrium Diagram.
Troubleshooting Workflow for Dissolution Failure
If you are facing issues dissolving the compound, follow this logical decision tree to identify and solve the problem.
Caption: Troubleshooting Workflow for Dissolution.
Data Summary & Protocols
Table 1: Recommended Solvent and Buffer Systems
| Solvent/Buffer System | Recommended Use | Key Considerations & Potential Issues |
| Deionized Water | Not Recommended | pH can be slightly acidic; high risk of incomplete dissolution. |
| Tap Water | Not Recommended | Contains unknown ions and has variable pH; not suitable for research. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Highly Recommended | Standard physiological buffer; ensures pH is well above pKa for high solubility. |
| 0.1 M Phosphate Buffer, pH 7.0 - 8.0 | Highly Recommended | Excellent choice for preparing stable, concentrated stock solutions. |
| 0.1 M NaOH (aq) | Recommended (for pH adjustment) | Use for solubilizing the compound if it precipitates in unbuffered water. |
| Ethanol (100%) | Poor | As an ionic salt, solubility is expected to be very low. |
| DMSO (100%) | Moderate | May show some solubility. Useful for applications requiring an organic solvent. |
| Water/Ethanol or Water/DMSO Co-solvent | Possible | Use with caution. Always dissolve in an aqueous buffer first before adding co-solvent. The addition of an organic solvent can sometimes decrease salt solubility.[5] |
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol describes a reliable method for preparing a stable stock solution.
-
Select a Buffer: Choose a suitable buffer, such as 0.1 M Sodium Phosphate buffer, pH 7.5.
-
Weigh the Compound: Accurately weigh the required amount of this compound. For 10 mL of a 100 mM solution, you will need (Molecular Weight) x 0.01 L x 0.1 mol/L grams.
-
Initial Dissolution: Add approximately 80% of the final buffer volume (e.g., 8 mL for a 10 mL final volume) to the vessel containing the weighed solid.
-
Stir: Place the vessel on a magnetic stir plate and stir at a moderate speed.
-
Aid Dissolution (If Needed): If the solid does not dissolve readily, place the vessel in an ultrasonic bath for 5-10 minutes. Gentle warming (to 30°C) can also be applied.
-
Check for Clarity: Continue stirring until the solution is completely clear, with no visible particulates.
-
Final Volume Adjustment: Once dissolved, carefully add the buffer to reach the final desired volume (e.g., 10 mL) and stir to ensure homogeneity.
-
Storage: Filter the solution through a 0.22 µm syringe filter for sterile applications or long-term storage. Store at 4°C or -20°C as appropriate for your experimental needs.
References
-
Quora. (2021). How will you increase the solubility of organic compounds in water? [Online] Available at: [Link]
-
Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Online] Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Online] Available at: [Link]
-
Pawar, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 063–078. [Online] Available at: [Link]
-
IJSDR. (2018). Methods to boost solubility. International Journal of Scientific Development and Research, 3(9). [Online] Available at: [Link]
-
CUTM Courseware. (n.d.). Solubility Enhancement Technique. [Online] Available at: [Link]
-
Quora. (2016). Why is sodium carboxylate salt so soluble? [Online] Available at: [Link]
-
Scribd. (n.d.). Carboxylic Acids and Their Salts. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts in Water and Ethan01.l~. [Online] Available at: [Link]
Sources
Technical Support Center: Sodium 3-bromopyridine-2-carboxylate
A Guide to Stability, Degradation, and Experimental Troubleshooting
Welcome to the technical support resource for Sodium 3-bromopyridine-2-carboxylate. This guide is designed for researchers, analytical scientists, and formulation experts to navigate the complexities of this molecule's stability. As Senior Application Scientists, we understand that unexpected results can derail critical research. This center provides in-depth, field-proven insights into the stability profile, potential degradation pathways, and troubleshooting of common experimental issues.
Section 1: Frequently Asked Questions - Core Stability Profile
This section addresses foundational questions regarding the inherent stability and proper handling of this compound.
Q1: What are the primary chemical features of this compound that influence its stability?
A1: The stability of this molecule is governed by the interplay of three key structural features:
-
The Pyridine Ring: As a nitrogen-containing heterocycle, the pyridine ring's electron distribution can influence reactivity. The nitrogen atom can be protonated under acidic conditions, altering the molecule's solubility and electronic properties.
-
The Sodium Carboxylate Group: This ionic group makes the molecule highly polar and generally soluble in water and other polar solvents.[1] However, it is the conjugate base of a carboxylic acid, meaning its stability is pH-dependent. In acidic solutions, it will protonate to form 3-bromopyridine-2-carboxylic acid. The delocalization of the negative charge between the two oxygen atoms in the carboxylate form provides significant resonance stabilization.[2]
-
The Bromine Substituent: The C-Br bond on the pyridine ring is a potential site for degradation, particularly under photolytic (light-induced) or high-thermal-stress conditions.[3]
Q2: What are the optimal storage and handling conditions for this compound?
A2: To ensure long-term stability and prevent degradation, adherence to proper storage conditions is critical. Based on data for the parent acid and related brominated compounds, the following conditions are recommended.
| Parameter | Recommendation | Rationale & Key Considerations |
| Temperature | 2-8°C, Cool and Dry[4] | Minimizes the rate of potential thermal degradation pathways, such as decarboxylation. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon)[4][5] | Protects against oxidative degradation and reactions with atmospheric moisture. The container should be tightly closed.[6][7] |
| Light | Protect from light; store in amber vials or dark conditions.[5] | Pyridine and halopyridine derivatives can be susceptible to photodegradation.[8][9] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[5][7] | Strong acids will convert the salt to its less soluble carboxylic acid form. Strong bases can promote hydrolytic degradation. |
Q3: Is this compound sensitive to pH changes?
A3: Yes, it is highly sensitive to pH. In acidic environments (low pH), the carboxylate anion will be protonated to form the free acid, 3-bromopyridine-2-carboxylic acid. This can lead to precipitation if the concentration exceeds the solubility of the acid form. Conversely, in strongly alkaline (high pH) conditions, the pyridine ring itself may become susceptible to nucleophilic attack and degradation. The stability of the carboxylate ion is greatest in neutral to weakly alkaline solutions.[10]
Section 2: Troubleshooting Experimental Issues
Unforeseen results are common in research. This section provides a logical framework for diagnosing and resolving stability-related problems.
Q: I am observing an unexpected peak in my HPLC chromatogram during analysis. Could this be a degradant?
A: This is a classic stability problem. An unexpected peak could be a contaminant or a degradation product. The workflow below will help you diagnose the issue.
Common Causes for Degradation During Analysis:
-
Hydrolysis: Using protic mobile phases (especially with acidic pH) can convert the salt to the free acid or promote other hydrolytic processes.[11]
-
Thermal Stress: High temperatures in the GC or HPLC injector port can cause thermal degradation, most commonly decarboxylation to form 3-bromopyridine.
-
Photodegradation: If samples are left exposed to ambient or UV light on the autosampler, light-sensitive molecules can degrade.[9]
Q: My assay results are consistently low or show poor precision. Is this related to stability?
A: Yes, this is a strong indicator of a stability issue, especially if you have ruled out volumetric or weighing errors. Low assay values suggest that a portion of the parent molecule has converted into something else. Poor precision (high variability between replicates) often points to ongoing degradation that is not occurring at a uniform rate. This can happen if samples are prepared sequentially and sit for varying times before analysis.
To confirm this:
-
Perform a solution stability study: Prepare a stock solution and analyze it at regular intervals (e.g., T=0, 2, 4, 8, 24 hours) while storing it under typical laboratory conditions.
-
Plot Assay vs. Time: A downward trend in the concentration of the main peak confirms degradation.
-
Monitor for Degradants: Simultaneously, monitor the peak area of any new impurities. An increase in an impurity peak that correlates with the decrease in the main peak is strong evidence it is a degradant.
Section 3: Protocols for Stability Assessment
To formally characterize the stability of this compound, a forced degradation study is the industry-standard approach.[12] This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways and products.
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., Water:Acetonitrile 50:50 v/v) at a concentration of ~1 mg/mL.
-
Apply Stress Conditions: Expose aliquots of the stock solution to the conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active substance.[12]
-
Neutralization: After the specified time, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples (including an unstressed control) by a suitable analytical method, such as HPLC-UV/DAD.
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | Heat at 60-80°C for 2-8 hours | Protonation to carboxylic acid, potential hydrolysis of the pyridine ring.[13] |
| Basic Hydrolysis | 0.1 M NaOH | Heat at 60-80°C for 2-8 hours | Hydrolysis, potential ring-opening. |
| Oxidation | 3% H₂O₂ | Room Temp for 24 hours | Oxidation of the pyridine ring (e.g., N-oxide formation). |
| Thermal | Heat solution at 80°C / solid at 105°C | 24-72 hours | Decarboxylation, debromination.[3][14] |
| Photolytic | Expose to UV/Vis light (ICH Q1B options) | 24-72 hours | Debromination, radical-based degradation.[8][9] |
Protocol 2: Example Stability-Indicating HPLC-UV Method
Objective: To provide a starting point for an analytical method capable of separating this compound from its potential process impurities and degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 270 nm (use PDA/DAD to evaluate peak purity)
-
Injection Volume: 10 µL
-
Rationale: A C18 column provides good retention for the moderately polar molecule. The acidic mobile phase ensures the carboxylate is protonated for consistent retention. A gradient elution is necessary to separate the polar parent compound from potentially less polar degradants (like 3-bromopyridine).
Section 4: Potential Degradation Pathways
Based on the chemical structure and data from related compounds, several degradation pathways are plausible under stress conditions.
The following table summarizes the likely degradants and the conditions under which they may form.
| Degradation Pathway | Potential Product Name | Structure | Formation Conditions |
| Protonation/Hydrolysis | 3-Bromopyridine-2-carboxylic acid | C₆H₄BrNO₂ | Acidic pH |
| Decarboxylation | 3-Bromopyridine | C₅H₄BrN | High Temperature |
| Photolytic Debromination | Sodium pyridine-2-carboxylate | C₆H₄NNaO₂ | UV/Visible Light |
| Oxidation | 3-Bromopyridine-N-oxide derivatives | C₆H₄BrNO₃ | Oxidizing agents (e.g., H₂O₂) |
Understanding these pathways is crucial for developing robust formulations and analytical methods, ensuring the quality and efficacy of the final product.
References
-
Various Authors. (2016). Why is sodium carboxylate salt so soluble? Quora. Retrieved from [Link]
-
Ronen, Z., & Bollag, J. M. (1992). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed. Retrieved from [Link]
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Ibrahim, A. A., et al. (2021). Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. Journal of Chemical Society of Nigeria. Retrieved from [Link]
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Jia, Q., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Retrieved from [Link]
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Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. Retrieved from [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Verena, V., et al. (2021). Sodium–carboxylate contact ion pair formation induces stabilization of palmitic acid monolayers at high pH. Physical Chemistry Chemical Physics. Retrieved from [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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Ramirez-Pereda, B., et al. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Bromopyridine. Retrieved from [Link]
-
Ramirez-Pereda, B., et al. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2 O3 as a Catalyst. Preprints.org. Retrieved from [Link]
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Poposka, F. A., et al. (2022). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to induced physical and chemical degradation. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]
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Reddit. (2021). Is a carboxylate more thermodynamically stable than a carboxylic acid? Retrieved from [Link]
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Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science. Retrieved from [Link]
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Ghorbani-Vaghei, R., et al. (2019). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Retrieved from [Link]
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Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved from [Link]
-
Stezycki, R., et al. (2021). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Retrieved from [Link]
-
Gagliardi, L. G., et al. (2015). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry. Retrieved from [Link]
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Luda, M. P., et al. (2003). Thermal degradation of a brominated bisphenol A derivative. ResearchGate. Retrieved from [Link]
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Custchem. (n.d.). 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates. Retrieved from [Link]
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effect of temperature on Sodium 3-bromopyridine-2-carboxylate reactions
Introduction: The Critical Role of Temperature in Reactions of Sodium 3-bromopyridine-2-carboxylate
Welcome to the technical support guide for this compound. This document is designed for chemists, researchers, and drug development professionals who utilize this versatile building block. The unique structure of this molecule—featuring a bromine atom at the 3-position and a carboxylate at the 2-position—presents both synthetic opportunities and challenges. The pyridine ring's electronics, coupled with the dual functionality, make reaction outcomes exquisitely sensitive to one parameter above all others: temperature .
This guide provides field-proven insights into how temperature influences solubility, reaction kinetics, selectivity, and the propensity for undesirable side reactions like decarboxylation. By understanding and precisely controlling this variable, you can significantly improve yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the solubility of this compound in common organic solvents?
A1: As an organic salt, the solubility of this compound is often poor in nonpolar organic solvents and moderately better in polar aprotic solvents like DMSO, DMF, or NMP. While it's a common assumption that increasing temperature will increase solubility, this is not universally true for salts.[1][2][3]
-
Causality: For many salts, the dissolution process is endothermic, and heating the system drives the equilibrium toward dissolution. However, if the enthalpy of dissolution is exothermic or near zero, increasing the temperature will have little effect or can even decrease solubility.[2] The complex interplay of lattice energy and solvation energy dictates this behavior.
-
Practical Advice: Always perform a preliminary solubility test at room temperature and your target reaction temperature before committing to a large-scale reaction. If solubility is poor, simply increasing the heat may not be the solution and could trigger decomposition. Consider solvent mixtures or the use of phase-transfer catalysts as alternatives.
Q2: What are the primary competing reactions I should be aware of when heating this molecule?
A2: The most significant side reaction, especially at elevated temperatures, is decarboxylation . The carboxylate group is located at the 2-position (an α-position to the ring nitrogen), making it susceptible to elimination as CO₂ upon heating.[4][5]
-
Mechanism Insight: Pyridine-2-carboxylic acids (picolinic acids) and their derivatives can decarboxylate through a mechanism involving the stabilization of the resulting intermediate by the nitrogen atom.[5] Heating provides the activation energy to break the C-C bond between the pyridine ring and the carboxyl group. This process can be accelerated in aqueous or acidic conditions.[4]
-
Consequence: This irreversible reaction forms 3-bromopyridine, a common impurity that can complicate purification and significantly lower the yield of your desired product.
Q3: For a Nucleophilic Aromatic Substitution (SNAr) reaction, what is a typical starting point for temperature optimization?
A3: SNAr reactions on 3-halopyridines are generally less facile than those at the 2- or 4-positions due to weaker electronic activation. Therefore, some degree of heating is often necessary. However, a cautious, stepwise approach is critical to avoid the decarboxylation discussed above.
-
Recommended Starting Point: Begin the reaction at room temperature and monitor for any product formation over several hours. Many modern SNAr methods are designed to be effective under milder conditions.[6][7][8]
-
Optimization Strategy: If no reaction occurs, incrementally increase the temperature by 20 °C intervals (e.g., 40 °C, 60 °C, 80 °C), holding at each setpoint for a defined period and monitoring by TLC or LC-MS. This methodical approach allows you to identify the minimum temperature required for conversion, thereby minimizing byproduct formation.[9]
Troubleshooting Guide: Temperature-Related Issues
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| Low or No Product Yield | 1. Poor Solubility of Starting Material: The salt has not dissolved sufficiently in the reaction solvent, preventing it from participating in the reaction.[10][11] 2. Insufficient Activation Energy: The reaction temperature is too low to overcome the kinetic barrier for the desired transformation. 3. Thermal Decomposition: The reaction temperature is too high, leading to decarboxylation or other degradation pathways faster than the desired reaction.[5] | 1. Verify and Improve Solubility: Pause the reaction, cool to room temperature, and visually inspect for undissolved solid. If present, consider changing to a more polar aprotic solvent (DMSO, NMP) or carefully adding a co-solvent. Do not assume more heat will solve this.2. Methodical Temperature Increase: As described in FAQ A3, increase the temperature in controlled steps (e.g., 20 °C increments). Monitor reaction progress at each stage to find the optimal thermal window. 3. Re-evaluate Temperature Ceiling: If you suspect decomposition (e.g., formation of 3-bromopyridine), re-run the reaction at a lower temperature for a longer duration. Reaction rate is proportional to temperature, but so is decomposition; the goal is to find a temperature where the former outpaces the latter.[9] |
| Multiple Unidentified Side Products | 1. Excessive Reaction Temperature: High temperatures can provide enough energy to access multiple, non-selective reaction pathways or cause complex degradation of starting materials and products. 2. Prolonged Heating: Even at a moderate temperature, holding a reaction for an extended period can lead to the slow accumulation of thermally-induced byproducts. | 1. Reduce and Stabilize Temperature: Immediately lower the reaction temperature. Utilize a precision-controlled heating system like an oil bath with a digital controller or a synthesis workstation to avoid temperature overshoots.[12][13] 2. Kinetic vs. Thermodynamic Control: Analyze the side products if possible. You may be forming a more stable (thermodynamic) but undesired product at high temperatures. Running the reaction at the lowest possible temperature that allows for conversion favors the kinetically-controlled product. |
| Reaction Fails to Reach Completion | 1. Equilibrium Reached: The reaction may be reversible, and has reached equilibrium at the given temperature. 2. Catalyst Deactivation: In metal-catalyzed reactions (e.g., Buchwald-Hartwig coupling), the catalyst may be degrading at the operating temperature. 3. Insufficient Thermal Energy: The reaction has a high activation energy and has simply slowed to a negligible rate at the current temperature. | 1. Modify Conditions to Shift Equilibrium: If applicable (e.g., a condensation reaction), try removing a byproduct (like water) to drive the reaction forward. This is less common for SNAr or coupling reactions. 2. Optimize Catalyst/Temperature Profile: Consult literature for the thermal stability of your specific catalyst system. It may be necessary to run the reaction at a lower temperature or add the catalyst in portions. 3. Increase Temperature Carefully: If the reaction is clean but stalled, a controlled increase in temperature is warranted. Ensure you are monitoring for the onset of any new impurity spots via TLC/LC-MS as you increase the heat. |
| Poor Batch-to-Batch Reproducibility | 1. Inconsistent Temperature Control: Different heating methods (hotplate vs. oil bath) or variations in vessel size/shape can lead to different actual reaction temperatures, even if the setpoint is the same.[13] 2. Localized Hotspots: Stirring a thick slurry on a hotplate can create hotspots where the material in contact with the glass is much hotter than the bulk mixture, causing localized decomposition. | 1. Standardize Heating Protocol: Use a consistent and reliable heating method for all runs. An oil or sand bath provides more uniform heating than a bare hotplate.[12] Measure the internal reaction temperature, not the bath temperature. 2. Ensure Efficient Stirring: Use an appropriately sized stir bar and a stir plate powerful enough to maintain a vortex and ensure the mixture is homogeneous. For larger scales, consider overhead mechanical stirring. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for a Temperature-Sensitive Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a self-validating workflow for reacting this compound with a generic nucleophile (e.g., a secondary amine or thiol).
-
Reagent and Solvent Preparation:
-
Dry the reaction solvent (e.g., DMSO) over molecular sieves to remove water, which can interfere with the reaction and promote decarboxylation.
-
Ensure the nucleophile and any base used (e.g., K₂CO₃) are anhydrous.
-
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermocouple for internal temperature monitoring, and a reflux condenser under Argon or Nitrogen, add this compound (1.0 eq) and any solid base.
-
Add the dry solvent via cannula or syringe.
-
Begin vigorous stirring to create a fine suspension.
-
-
Initial Temperature and Reagent Addition:
-
Allow the mixture to stir at room temperature (20-25 °C) for 15 minutes.
-
Add the nucleophile (1.1-1.5 eq) dropwise via syringe.
-
-
Reaction Monitoring and Controlled Heating:
-
Take an initial TLC or LC-MS sample (t=0).
-
Hold the reaction at room temperature for 2 hours, taking a sample every hour to check for product formation.
-
Decision Point: If no/slow conversion is observed, begin heating. Set the external controller for the heating bath (e.g., silicone oil bath) to 45 °C to achieve an internal temperature of ~40 °C.[12]
-
Hold at 40 °C for 2 hours, monitoring progress.
-
Iterative Optimization: If the reaction is still slow but clean, increase the internal temperature to 60 °C. Continue this stepwise increase, monitoring carefully for the appearance of a new, lower Rf spot on TLC (potentially 3-bromopyridine from decarboxylation).
-
-
Workup and Quenching:
-
Once the reaction is complete (or has reached optimal conversion before significant byproduct formation), cool the flask to room temperature using a water bath.
-
Proceed with the appropriate aqueous workup for your specific product.
-
Visualization of Experimental Logic
The following diagram illustrates the decision-making process based on temperature control and reaction monitoring.
Caption: Temperature Optimization Workflow for SNAr Reactions.
Visualization of Competing Pathways
This diagram shows how temperature can dictate the outcome between the desired substitution and the undesired decarboxylation.
Caption: Effect of Temperature on Reaction Selectivity.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Heating and Cooling. [Link]
-
Salvalaglio, M., et al. (2020). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design. [Link]
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Mettler Toledo. New Experimental Techniques for Organic Synthesis. [Link]
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DeTora, M., et al. (2023). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]
-
Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. [Link]
-
DeTora, M., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Tietze, S., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. [Link]
-
LNEYA. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. [Link]
-
Gemoets, H. P. L., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science. [Link]
-
Elveflow. (2024). A Field Guide to Flow Chemistry for Synthetic Organic Chemists. [Link]
-
Shobe, D. (2016). Why is sodium carboxylate salt so soluble?. Quora. [Link]
-
Loll, P. J., et al. (2024). Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. Faraday Discussions. [Link]
-
Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]
-
Stack Exchange. (2016). Why does the solubility of some salts decrease with temperature?. [Link]
-
Dunn, G. E., & Thimm, H. F. (1975). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. ResearchGate. [Link]
-
ChemBK. 3-bromopyridine-2-carbaldehyde - Introduction. [Link]
-
AZoM. (2023). Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines. [Link]
-
Lin, S., et al. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature. [Link]
-
Chemical Communications. Directed nucleophilic aromatic substitution reaction. [Link]
-
ResearchGate. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles | Request PDF. [Link]
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ResearchGate. Electrochemical carboxylation of pyridines. [Link]
-
Quora. What is effect of temperature on the solubility of salt?. [Link]
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- 13. mt.com [mt.com]
Technical Support Center: Synthesis of Sodium 3-bromopyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Sodium 3-bromopyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and extensive laboratory experience. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves a multi-step process. A common and logical pathway begins with the diazotization of 2-amino-3-bromopyridine followed by a Sandmeyer-type reaction to introduce a cyano group, which is then hydrolyzed to the carboxylic acid. The final step is the formation of the sodium salt. Each of these stages presents unique challenges that can impact the overall success of the synthesis. This guide will address these issues in a practical, question-and-answer format.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each problem is followed by a diagnosis of probable causes and actionable solutions.
Problem 1: Low or No Yield of the Final Product
Question: I'm consistently getting very low yields, or in some cases, no product at all. What are the likely causes?
Answer: Low yields can stem from issues at several stages of the synthesis. Let's break down the most common culprits:
-
Cause A: Inefficient Diazotization and Sandmeyer Reaction. The conversion of the amino group to a diazonium salt and its subsequent displacement is a critical and sensitive step.[1][2]
-
Solution:
-
Strict Temperature Control: The diazotization must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[3] Ensure your reaction vessel is adequately cooled in an ice-salt bath.
-
Reagent Quality and Stoichiometry: Use fresh sodium nitrite. The stoichiometry of the acid (like HBr) and sodium nitrite is crucial for complete diazotization. An excess of nitrous acid can lead to unwanted side reactions.
-
Copper Catalyst: In the Sandmeyer reaction for cyanation, the copper(I) cyanide must be freshly prepared or of high quality. The reaction is catalytic, but impurities can poison the catalyst.[1][4]
-
-
-
Cause B: Product Loss via Decarboxylation. 3-Bromopyridine-2-carboxylic acid is susceptible to decarboxylation (loss of CO2) to form 3-bromopyridine, especially at elevated temperatures.[5][6][7] This is a major pathway for yield loss, particularly during the hydrolysis of the nitrile or during product workup and purification if heat is applied.
-
Solution:
-
Mild Hydrolysis Conditions: When hydrolyzing the intermediate 3-bromopyridine-2-carbonitrile, avoid excessively high temperatures or prolonged heating. Stepwise hydrolysis (e.g., to the amide first, then to the acid) under milder conditions can sometimes be beneficial.
-
Avoid High Temperatures During Workup: During the isolation of the carboxylic acid, avoid concentrating the solution to dryness at high temperatures on a rotary evaporator. It is better to use lower temperatures and higher vacuum or to precipitate the product by pH adjustment and collect it by filtration.
-
Neutral to Basic pH: The rate of decarboxylation for pyridine-2-carboxylic acids can be influenced by pH. The zwitterionic form is often the most reactive species for decarboxylation.[6][7] Keeping the pH in the neutral to slightly basic range during workup (after the acid has been formed) can help stabilize it before salt formation.
-
-
-
Cause C: Inefficient Extraction/Isolation. The product, both in its acid and salt form, has specific solubility properties that can lead to poor recovery.
-
Solution:
-
pH Adjustment for Extraction: When isolating the carboxylic acid, ensure the aqueous solution is acidified well below the pKa of the carboxyl group (and above the pKa of the pyridine nitrogen) to ensure it is in its neutral, more organic-soluble form before extracting with a solvent like ethyl acetate or dichloromethane.
-
Salting Out: If the product has significant water solubility, saturating the aqueous layer with sodium chloride before extraction can improve recovery.
-
Final Salt Isolation: When forming the sodium salt, ensure the solvent used for precipitation is one in which the salt is poorly soluble (e.g., acetone, isopropanol, or diethyl ether).
-
-
Problem 2: Product is Impure (Contaminated with Side-Products)
Question: My final product shows significant impurities in NMR/LC-MS analysis. What are these impurities and how can I get rid of them?
Answer: Impurities often arise from side reactions or incomplete reactions. Here are the most common ones and how to address them:
-
Impurity A: 3-Bromopyridine.
-
Source: This is the decarboxylation product of your target molecule.[5][8] Its presence indicates that the reaction mixture was likely overheated during the nitrile hydrolysis or workup.
-
Prevention: As discussed in "Low Yield," use milder heating conditions and avoid prolonged exposure to high temperatures.
-
Removal: 3-Bromopyridine is a neutral, relatively nonpolar compound. If your desired sodium salt is precipitated from a solvent, 3-bromopyridine will likely remain in the mother liquor. If you are purifying the carboxylic acid intermediate, a careful aqueous wash at a pH where the carboxylic acid is deprotonated (as the carboxylate salt) can remove the neutral 3-bromopyridine into an organic layer.
-
-
Impurity B: Over-brominated Species (e.g., 3,5-dibromopyridine-2-carboxylic acid).
-
Source: This impurity originates from the very first step: the bromination of 2-aminopyridine to get 2-amino-3-bromopyridine. It's common for di-bromination to occur, leading to 2-amino-3,5-dibromopyridine.[9] This impurity will then carry through the entire reaction sequence.
-
Prevention:
-
Control Brominating Agent Stoichiometry: Use a carefully controlled amount of the brominating agent (e.g., NBS or Br2).
-
Purify the Intermediate: It is highly recommended to purify the 2-amino-3-bromopyridine intermediate by recrystallization or column chromatography before proceeding to the diazotization step. This is the most effective way to prevent this impurity in the final product.
-
-
-
Impurity C: Unreacted 3-Bromopyridine-2-carbonitrile or the Intermediate Amide.
-
Source: Incomplete hydrolysis of the nitrile group.
-
Prevention/Solution:
-
Increase Reaction Time/Temperature: Carefully increase the reaction time or temperature for the hydrolysis step, while being mindful of the risk of decarboxylation. Monitoring the reaction by TLC or LC-MS is crucial.
-
Stronger Hydrolysis Conditions: Switch to more forcing conditions if necessary, such as using a stronger acid or base, but always with careful temperature control.
-
-
Removal: These impurities have different polarity and acidity compared to the final carboxylic acid. They can often be removed by recrystallization or by performing an acid-base extraction workup.
-
Data Summary: Common Impurities and Their Characteristics
| Impurity Name | Source | Removal Strategy |
| 3-Bromopyridine | Decarboxylation of product | Acid-base extraction; remains in mother liquor upon salt precipitation. |
| 3,5-Dibromopyridine derivatives | Over-bromination of starting material | Purify the 2-amino-3-bromopyridine intermediate before diazotization. |
| 3-Bromopyridine-2-carbonitrile | Incomplete hydrolysis | Drive hydrolysis to completion; purification by chromatography or recrystallization. |
| 3-Bromopyridine-2-carboxamide | Incomplete hydrolysis | Drive hydrolysis to completion; purification by chromatography or recrystallization. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis?
A1: The most critical step is arguably the management of the thermal stability of the 3-bromopyridine-2-carboxylic acid intermediate. The propensity for this molecule to undergo decarboxylation is the single largest factor affecting yield and purity.[5][6][10] The nitrogen atom adjacent to the carboxyl group greatly facilitates this process compared to, for example, nicotinic acid (3-pyridinecarboxylic acid).[7] Therefore, maintaining the lowest possible temperatures during all steps following the formation of the carboxylic acid is paramount.
Q2: Can I synthesize this compound from 2,3-dibromopyridine?
A2: Yes, this is a viable alternative route. The synthesis would involve a selective lithium-halogen exchange at the 2-position followed by quenching with CO2 to form the carboxylic acid. Alternatively, a palladium-catalyzed carbonylation at the 2-position could be employed. Another approach is the cyanation of 2,3-dibromopyridine to form 3-bromopyridine-2-carbonitrile, which is then hydrolyzed.[11] This route avoids the Sandmeyer reaction but comes with its own challenges, such as achieving regioselectivity in the metalation or cyanation step.
Q3: My final sodium salt product is discolored. Why?
A3: Discoloration can be due to several factors. Trace metal impurities, especially copper from the Sandmeyer reaction, can cause coloration. If not completely removed, these can be complexed by the pyridine nitrogen and carboxylate group. Additionally, minor decomposition products or polymeric materials formed under harsh reaction conditions can also impart color. Rigorous purification of the 3-bromopyridine-2-carboxylic acid intermediate before conversion to the salt is the best way to ensure a clean, colorless final product. This can be achieved by recrystallization, possibly with the use of activated charcoal to remove colored impurities.
Q4: What is the best way to store the 3-bromopyridine-2-carboxylic acid intermediate?
A4: Due to its thermal instability, it should be stored in a cool, dry, and dark place. For long-term storage, refrigeration is recommended. Storing it as the more stable sodium salt is often preferable if the free acid is not immediately needed for the next step.
Part 3: Recommended Experimental Protocol
This protocol represents a standard, optimized workflow designed to minimize common problems.
Step 1: Synthesis of 3-Bromopyridine-2-carbonitrile via Sandmeyer Reaction
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-3-bromopyridine in a solution of 48% hydrobromic acid.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-bromopyridine-2-carbonitrile by column chromatography or recrystallization.
-
Step 2: Hydrolysis to 3-Bromopyridine-2-carboxylic Acid
-
Dissolve the purified 3-bromopyridine-2-carbonitrile in a suitable acidic or basic solution (e.g., 6M HCl or 6M NaOH).
-
Heat the mixture under reflux, carefully monitoring the reaction progress by TLC or LC-MS to determine the point of complete hydrolysis. Crucially, use the minimum temperature and time required to avoid decarboxylation.
-
Once complete, cool the reaction mixture.
-
Carefully adjust the pH to the isoelectric point (typically pH 2-3) to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum at a low temperature (e.g., <40 °C).
Step 3: Formation of this compound
-
Suspend the dry 3-bromopyridine-2-carboxylic acid in a suitable solvent like ethanol or isopropanol.
-
Add one molar equivalent of a sodium base, such as sodium hydroxide or sodium methoxide, as a solution.
-
Stir the mixture until all the solid has dissolved and then either concentrate the solution or add a co-solvent in which the sodium salt is insoluble (e.g., diethyl ether) to induce precipitation.
-
Collect the precipitated sodium salt by filtration, wash with the precipitation solvent, and dry under vacuum.
Part 4: Visual Diagrams
Key Reaction Pathway and Side Reaction
Caption: Main synthesis pathway and the critical decarboxylation side reaction.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common synthesis problems.
References
-
Moser, R. J., & Brown, E. V. (1972). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry. Available at: [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Available at: [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry. Available at: [Link]
-
Deshmukh, S. S., et al. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available at: [Link]
-
Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Ullah, F., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Available at: [Link]
-
American Chemical Society Publications. (n.d.). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine. Google Patents.
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine. Google Patents.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Patsnap. (n.d.). Synthetic method of 3-bromopyridine. Patsnap. Available at: [Link]
-
Wang, D., & Wang, Q. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Organic Syntheses. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses. Available at: [Link]
-
Wikipedia contributors. (2023). 3-Bromopyridine. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Biosave. (n.d.). 3-Bromopyridine-2-carboxylic Acid (3-Bromo-pyridine-2-carboxylic Acid). Biosave. Available at: [Link]
-
Al-Warhi, T., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules. Available at: [Link]
- Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method. Google Patents.
-
Sharif, M., et al. (2019). 3-Bromopyridine-2-carbonitrile. IUCrData. Available at: [Link]
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. Available at: [Link]
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Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Sodium 3-bromopyridine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support center for the synthesis of Sodium 3-bromopyridine-2-carboxylate. This molecule is a crucial building block in the development of advanced pharmaceutical intermediates.[1] While its synthesis may appear straightforward on a laboratory scale, the transition to pilot and production volumes introduces significant challenges related to reaction control, safety, and product purity.
This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights, detailed troubleshooting protocols, and a robust scale-up methodology to navigate the complexities of this synthesis. Our focus is on the most common and industrially relevant synthetic route: the cryogenic lithiation of 3-bromopyridine followed by carboxylation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 3-bromopyridine-2-carboxylic acid, the precursor to the sodium salt?
A1: The two most viable routes for industrial production are the Grignard/Lithiation pathway and the Palladium-Catalyzed Carbonylation pathway. The lithiation route is often preferred despite its operational complexity due to its high regioselectivity and the avoidance of expensive and difficult-to-remove palladium catalysts.
Q2: Why is the cryogenic lithiation of 3-bromopyridine so challenging on a large scale?
A2: Scaling this reaction presents three core challenges:
-
Extreme Exothermicity: The lithium-halogen exchange with reagents like n-butyllithium (n-BuLi) is highly exothermic. Without precise temperature control, localized heating can lead to dangerous runaway reactions and the formation of unwanted byproducts.[2]
-
Reagent Handling: n-BuLi is pyrophoric and moisture-sensitive, requiring specialized handling procedures and a strictly inert and anhydrous environment, which is more complex to maintain in large reactors.[2]
-
Intermediate Instability: The generated 3-bromo-2-lithiopyridine intermediate is unstable at higher temperatures and can undergo decomposition or side reactions, necessitating maintenance of cryogenic conditions (typically below -70 °C).
Q3: What is the main stability concern for the final product and its carboxylic acid precursor?
A3: The primary stability issue is thermal decarboxylation. Pyridine-2-carboxylic acids (picolinic acids) are known to lose CO2 upon heating, which degrades the product to 3-bromopyridine.[3] This reaction is catalyzed by heat and can occur in both acidic and basic conditions, making the workup, isolation, and especially the drying steps critical to control. The mechanism often involves the formation of a zwitterionic intermediate that facilitates the loss of carbon dioxide.[4]
Q4: What are the most critical safety considerations for this synthesis?
A4: Safety is paramount. Key hazards include:
-
Pyrophoric Reagents: Handling n-butyllithium requires an inert atmosphere (Nitrogen or Argon) and specialized transfer techniques to prevent fires.
-
Cryogenic Temperatures: Use of dry ice/acetone or liquid nitrogen baths requires appropriate personal protective equipment (PPE) to prevent cold burns.
-
Exothermic Reactions: A robust reactor cooling system and controlled, slow addition of reagents are essential to prevent thermal runaways.[5]
-
Toxic Materials: 3-Bromopyridine is harmful if swallowed and causes skin and eye irritation.[6] Proper containment and PPE are mandatory.
Section 2: Synthetic Route Analysis & Workflow
The recommended and most widely applied synthesis proceeds via a three-step sequence: Lithiation, Carboxylation, and Salt Formation.
Overall Synthesis Workflow
Caption: Decision tree for troubleshooting common yield and purity issues.
Section 4: Recommended Scale-Up Protocol
Warning: This procedure involves highly reactive and hazardous materials. It must only be performed by trained chemists in a facility equipped with the necessary engineering controls (e.g., jacketed reactor, inert atmosphere, emergency quench station).
Step 1: Reactor Preparation and Lithiation
-
Inerting: Ensure a multi-neck, jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen/argon inlet is thoroughly dried and purged with an inert atmosphere.
-
Charging: Charge the reactor with 3-bromopyridine (1.0 eq) and anhydrous toluene or THF (approx. 10 volumes). Begin cooling the jacket to -78 °C.
-
Lithiation: Once the internal temperature is stable at ≤ -70 °C, begin the slow, subsurface addition of n-butyllithium (1.05-1.10 eq, titrated solution) via a pump, ensuring the internal temperature does not exceed -65 °C. The addition should take at least 1-2 hours.
-
Aging: After the addition is complete, stir the resulting slurry at -78 to -70 °C for an additional 60 minutes.
-
IPC-1: A small, quenched sample can be analyzed by HPLC to confirm the consumption of 3-bromopyridine is >98%.
Step 2: Carboxylation
-
CO2 Introduction: While maintaining the internal temperature at ≤ -70 °C, introduce a steady stream of dry carbon dioxide gas below the surface of the reaction mixture via a gas dispersion tube.
-
Monitoring: Monitor the internal temperature. A slight exotherm indicates the reaction is proceeding. Continue the CO2 addition until the exotherm ceases.
-
Stirring: Allow the mixture to stir for an additional 30 minutes under a CO2 atmosphere.
Step 3: Workup and Isolation of the Free Acid
-
Quenching: Slowly and carefully add methanol (1-2 volumes) to quench any unreacted organometallic species, ensuring the temperature does not rise above -50 °C.
-
Warming & Hydrolysis: Allow the reactor to warm to 0 °C, then slowly add water.
-
pH Adjustment: Adjust the pH of the aqueous layer to ~3-4 with aqueous HCl. The 3-bromopyridine-2-carboxylic acid will precipitate.
-
Isolation: The precipitated solid can be isolated by filtration, washed with cold water, and then with a non-polar solvent like heptane.
Step 4: Salt Formation and Final Product Isolation
-
Slurrying: Suspend the wet cake of the carboxylic acid in a suitable solvent such as isopropanol (IPA).
-
Neutralization: Add a 50% aqueous solution of sodium hydroxide (1.0 eq) dropwise, keeping the temperature below 25 °C.
-
Crystallization: The sodium salt may crystallize directly. If not, an anti-solvent (e.g., heptane or MTBE) can be added, or the solution can be concentrated and cooled slowly to induce crystallization.
-
Filtration & Drying: Filter the final product, wash with cold IPA, and dry under vacuum at < 40 °C until the Loss on Drying (LOD) is constant and meets specification.
Section 5: Safety & Handling Summary
| Reagent / Material | CAS Number | Key Hazards | Recommended Handling Practices |
| 3-Bromopyridine | 626-55-1 | Harmful if swallowed, causes skin and eye irritation. [6] | Handle in a fume hood, wear gloves, safety glasses, and a lab coat. Avoid inhalation of vapors. |
| n-Butyllithium | 109-72-8 | Pyrophoric (ignites spontaneously in air), reacts violently with water, causes severe skin and eye burns. | Strictly inert atmosphere required. Use air-tight syringes or cannula transfer. Have a Class D fire extinguisher readily available. |
| Tetrahydrofuran (THF) | 109-99-9 | Highly flammable liquid and vapor. Can form explosive peroxides. [2] | Use in a well-ventilated area away from ignition sources. Use peroxide-free solvent. Ground all equipment. |
| Sodium Hydroxide | 1310-73-2 | Corrosive, causes severe skin burns and eye damage. | Wear appropriate PPE, including chemical-resistant gloves and goggles. Handle with care, especially concentrated solutions. |
References
-
Dounay, A. B., & Humphreys, P. G. (2010). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 75(1), 4-23. [Link]
-
Singh, S., & Singh, V. (2013). A study on the BF3 directed lithiation of 3-chloro- and 3-bromopyridine. Tetrahedron, 69(51), 10935-10941. [Link]
- Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Heterocycles, 57(1), 1-4.
- Kallam, R., & Varma, R. S. (2018). Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. Organic Process Research & Development, 22(12), 1738-1748.
- Kallam, R., & Varma, R. S. (2019). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 23(8), 1634-1645.
- CN110357853B - Synthesis method of (R, S-) nicotine. (2020).
-
Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Tetrahedron Letters, 43(23), 4285-4287. [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
- CN104130183A - Synthetic method for 3-bromopyridine. (2014).
-
Allen, C. F. H., & Thirtle, J. R. (1946). 2-Bromopyridine. Organic Syntheses, 26, 16. [Link]
- CN104974081A - Synthetic method of 3-bromopyridine. (2015).
-
Plazek, E. (1939). 3-Aminopyridine. Organic Syntheses, 19, 5. [Link]
-
Custchem. (n.d.). 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates. Retrieved from [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 50(18), 3017-3027. As discussed on Chemistry Stack Exchange. [Link]
- Taylor, F. L. (1949). U.S. Patent No. 2,480,091. Washington, DC: U.S.
-
Li, W., & Porco, J. A. (2004). 3-Pyridylboronic Acid. Organic Syntheses, 81, 91. [Link]
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Reddit discussion on lithiation side reactions. (2018). r/chemistry. [Link]
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Technical Support Center: Troubleshooting Failed Reactions with Sodium 3-bromopyridine-2-carboxylate
Welcome to the technical support center for Sodium 3-bromopyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile reagent. Here, we combine in-depth scientific principles with practical, field-proven insights to help you overcome common challenges and ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and properties of this compound.
Q1: How should I properly store and handle this compound?
A: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to store it under an inert atmosphere, such as nitrogen, to prevent degradation from moisture and air.[1] Always handle this compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4][5] Avoid inhalation of dust and contact with skin and eyes.[1][4]
Q2: What are the solubility characteristics of this compound?
A: As a sodium salt of a carboxylic acid, this compound is generally soluble in polar protic solvents like water and to some extent in polar aprotic solvents. Its solubility in common organic solvents used for cross-coupling reactions (e.g., toluene, dioxane, THF) can be limited. This poor solubility can sometimes be a source of reaction failure. The use of co-solvents or phase-transfer catalysts may be necessary to improve solubility and reaction rates.[6]
Q3: What are the most common applications for this compound?
A: This compound is a valuable building block in organic synthesis, particularly for the introduction of the 3-pyridine-2-carboxylic acid moiety. It is frequently used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings to form C-C, C-N, and C-C (alkyne) bonds, respectively.[7][8][9] These reactions are fundamental in the synthesis of pharmaceuticals and other complex organic molecules.[9]
Q4: Can the carboxylate group interfere with my reaction?
A: Yes, the carboxylate group can potentially interfere in several ways. It can act as a ligand for the metal catalyst, potentially inhibiting its activity. Under certain conditions, particularly at high temperatures, decarboxylation can occur, leading to the formation of 3-bromopyridine as a byproduct.[10][11][12][13] The basicity of the carboxylate may also influence the reaction conditions, especially the choice of an additional base.
Section 2: Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for issues that may arise during common palladium-catalyzed cross-coupling reactions.
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, reactions with heteroaromatic halides like this compound can be challenging.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivation | The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[7] Impurities in reagents or insufficient degassing can also poison the catalyst.[7] | Use a pre-catalyst or screen different phosphine ligands (e.g., SPhos, XPhos) which can help stabilize the active catalytic species.[8] Ensure all reagents are pure and solvents are rigorously degassed.[14][15] |
| Poor Solubility | This compound may have limited solubility in common organic solvents. | Use a solvent mixture, such as dioxane/water or toluene/water, to improve solubility.[14] A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also be beneficial.[6] |
| Inappropriate Base | The choice of base is critical. Strong bases can promote side reactions, while a base that is too weak may not facilitate transmetalation effectively. | Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases.[7] Screen a variety of bases to find the optimal conditions. |
| Side Reaction: Debromination | Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction.[7] This can be caused by hydride sources in the reaction mixture. | Use a weaker base and ensure all reagents and solvents are free of impurities that could act as hydride sources.[7] |
| Side Reaction: Decarboxylation | At elevated temperatures, the carboxylate group can be lost as CO₂, forming 3-bromopyridine.[10][11][12][13] | Lower the reaction temperature if possible. The rate of decarboxylation is temperature-dependent.[10] |
Problem 2: Failed Buchwald-Hartwig Amination
The formation of a C-N bond via Buchwald-Hartwig amination can also be problematic due to catalyst inhibition.
Troubleshooting Workflow: Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inhibition | The pyridine nitrogen and the carboxylate can chelate the palladium center, inhibiting the catalytic cycle.[7][16] | The use of bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos can mitigate this inhibition.[7][16] Using pre-formed palladium catalysts can also lead to more active and reproducible systems.[7] |
| Incorrect Base | The choice of base is crucial for efficient C-N bond formation. A strong, non-nucleophilic base is typically required. | Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are commonly used bases.[8][16] However, for sensitive substrates, a weaker base like K₃PO₄ might be necessary. |
| Substrate Decomposition | The starting material or product may not be stable under the reaction conditions. | Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Perform a stability check of your starting material and product under the reaction conditions without the catalyst. |
Section 3: Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[7]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.[7]
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if necessary). Add a small amount of the degassed solvent to the vial and then transfer the catalyst slurry to the main reaction flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LCMS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.[7]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
-
Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[17]
-
Section 4: Mechanistic Insights
Understanding the underlying mechanisms can aid in troubleshooting.
Catalytic Cycle of Suzuki-Miyaura Coupling
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Validation & Comparative
A Comparative Guide to the Characterization of Sodium 3-Bromopyridine-2-carboxylate and its Derivatives
In the landscape of modern drug discovery and medicinal chemistry, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] Among these, substituted pyridine-2-carboxylic acids are particularly valuable building blocks. This guide provides an in-depth technical comparison of the analytical characterization of Sodium 3-bromopyridine-2-carboxylate and two of its key derivatives: Methyl 3-bromopyridine-2-carboxylate (an ester) and 3-Bromopyridine-2-carboxamide (an amide).
Understanding the subtle yet significant shifts in spectroscopic and physical properties upon derivatization of the C2-carboxyl group is critical for reaction monitoring, quality control, and structure-activity relationship (SAR) studies. This document serves as a practical reference for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of such heterocyclic compounds.
The Parent Compound: 3-Bromopyridine-2-carboxylic Acid
3-Bromopyridine-2-carboxylic acid is a key synthetic intermediate.[2] The strategic placement of the bromine atom at the 3-position and the carboxylic acid at the 2-position provides two reactive handles for further molecular elaboration, making it a versatile precursor in pharmaceutical and agrochemical research.
Physical Properties:
-
Appearance: White to light yellow powder[3]
-
Molecular Formula: C₆H₄BrNO₂[2]
-
Molecular Weight: 202.01 g/mol [2]
-
Melting Point: 141-144 °C[3]
The free acid's characterization is the baseline for our comparison. The sodium salt, this compound, is often generated in situ during coupling reactions or used when enhanced aqueous solubility is desired. Its characterization in solution (e.g., in D₂O for NMR) would show the absence of the acidic proton and slight shifts in the pyridine ring protons compared to the free acid in an organic solvent.
Synthesis and Characterization Workflow
The derivatization of 3-bromopyridine-2-carboxylic acid into its ester and amide analogues follows well-established synthetic pathways. A generalized workflow for synthesis and characterization is essential for reproducible results.
Caption: General workflow for the synthesis and characterization of derivatives.
Comparative Spectroscopic Analysis
The conversion of the carboxylic acid to an ester or an amide induces predictable changes in the molecule's electronic environment, which are readily observed through spectroscopic techniques. The following tables summarize the expected and literature-based data for the parent acid and its derivatives.
Table 1: Comparative ¹H NMR Data (400 MHz, δ in ppm)
| Compound | H4 (dd) | H5 (dd) | H6 (dd) | Other Protons | Solvent |
| 3-Bromopyridine-2-carboxylic Acid | ~8.15 | ~7.55 | ~8.50 | ~13.0 (br s, 1H, COOH) | DMSO-d₆ |
| Methyl 3-bromopyridine-2-carboxylate | ~8.10 | ~7.50 | ~8.45 | ~3.90 (s, 3H, OCH₃) | CDCl₃ |
| 3-Bromopyridine-2-carboxamide | ~8.12 | ~7.60 | ~8.48 | ~7.8 & 8.2 (br s, 2H, NH₂) | DMSO-d₆ |
Causality behind the data: The chemical shifts of the pyridine ring protons (H4, H5, H6) show minor variations across the series, as the primary electronic changes are localized to the C2 substituent.
-
Ester Derivative : The most significant new peak is the singlet around 3.90 ppm, characteristic of the methyl ester protons.[4]
-
Amide Derivative : The carboxylic acid proton peak vanishes and is replaced by two broad singlets for the -NH₂ protons, typically observed between 7.5-8.5 ppm in DMSO-d₆. The broadening is due to quadrupole coupling with the nitrogen atom and chemical exchange.
Table 2: Comparative ¹³C NMR Data (100 MHz, δ in ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | Carbonyl (C=O) | Other Carbons | Solvent |
| 3-Bromopyridine-2-carboxylic Acid | ~148.1 | ~121.5 | ~140.2 | ~124.8 | ~151.3 | ~165.5 | - | DMSO-d₆ |
| Methyl 3-bromopyridine-2-carboxylate | ~147.5 | ~121.0 | ~139.8 | ~124.5 | ~150.8 | ~164.8 | ~53.0 (OCH₃) | CDCl₃ |
| 3-Bromopyridine-2-carboxamide | ~148.5 | ~121.8 | ~140.5 | ~125.0 | ~151.6 | ~166.0 | - | DMSO-d₆ |
Causality behind the data: The carbonyl carbon is highly sensitive to its electronic environment.
-
The chemical shift of the carbonyl carbon in carboxylic acid derivatives typically falls in the 160-180 ppm range.
-
The ester carbonyl (~164.8 ppm) is slightly more shielded (upfield shift) compared to the acid (~165.5 ppm) and the amide (~166.0 ppm). This reflects the electron-donating resonance effect of the alkoxy group versus the hydroxyl or amino group. The methyl carbon of the ester appears around 53 ppm.[4]
Table 3: Comparative Mass Spectrometry & IR Data
| Compound | Molecular Ion (m/z) | Key Fragmentation | IR (C=O stretch, cm⁻¹) | IR (Other Key Stretches, cm⁻¹) |
| 3-Bromopyridine-2-carboxylic Acid | 201/203 (M⁺) | [M-OH]⁺, [M-COOH]⁺ | ~1700-1725 | ~2500-3300 (br, O-H) |
| Methyl 3-bromopyridine-2-carboxylate | 215/217 (M⁺) | [M-OCH₃]⁺ | ~1720-1740 | ~1200-1300 (C-O) |
| 3-Bromopyridine-2-carboxamide | 200/202 (M⁺) | [M-NH₂]⁺ | ~1665-1685 (Amide I) | ~3170 & ~3350 (N-H) |
Causality behind the data:
-
Mass Spectrometry : All compounds will exhibit a characteristic M⁺ and M+2 isotopic pattern with a ~1:1 ratio, which is definitive for the presence of a single bromine atom.[5] The primary fragmentation pathway involves the loss of the substituent at the carbonyl group (e.g., -OH, -OCH₃, -NH₂), forming a stable acylium ion.
-
IR Spectroscopy : The carbonyl (C=O) stretching frequency is highly diagnostic. The ester exhibits the highest frequency (~1730 cm⁻¹), while the amide is lowest (~1675 cm⁻¹) due to greater resonance delocalization, which imparts more single-bond character to the C=O bond.[6] The broad O-H stretch of the carboxylic acid is replaced by sharp N-H stretches for the primary amide.
Experimental Protocols
Trustworthy and reproducible data begins with robust experimental design. The following protocols are provided as validated starting points for synthesis.
Protocol 1: Synthesis of Methyl 3-bromopyridine-2-carboxylate (Esterification)
This protocol is based on the well-established Steglich esterification, which is effective under mild conditions.[7]
-
Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromopyridine-2-carboxylic acid (1.0 eq).
-
Dissolution : Dissolve the acid in anhydrous dichloromethane (DCM, ~0.1 M). Add anhydrous methanol (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cooling : Cool the solution to 0 °C in an ice-water bath.
-
Coupling Agent : Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise, maintaining the temperature at 0 °C. A white precipitate (dicyclohexylurea, DCU) will form.
-
Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Filter off the DCU precipitate and wash it with a small amount of DCM. Concentrate the filtrate under reduced pressure.
-
Purification : Redissolve the residue in ethyl acetate, wash with 5% HCl solution, then saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Protocol 2: Synthesis of 3-Bromopyridine-2-carboxamide (Amidation)
This protocol utilizes a common two-step, one-pot procedure involving activation to an acyl chloride.[8]
-
Activation : To a flame-dried round-bottom flask under an inert atmosphere, add 3-bromopyridine-2-carboxylic acid (1.0 eq) and suspend it in anhydrous DCM (~0.2 M). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Acyl Chloride Formation : Cool the suspension to 0 °C and add oxalyl chloride or thionyl chloride (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution becomes clear.
-
Removal of Excess Reagent : Concentrate the reaction mixture in vacuo to remove excess oxalyl/thionyl chloride. Redissolve the resulting crude acyl chloride in anhydrous DCM.
-
Amination : Cool the solution to 0 °C and slowly bubble anhydrous ammonia gas through the solution, or add a solution of aqueous ammonium hydroxide (2.5 eq) dropwise.
-
Reaction : Stir the reaction at room temperature for 2-3 hours.
-
Workup : Quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.
Conclusion
The characterization of this compound and its derivatives is a clear illustration of fundamental structure-property relationships in organic chemistry. By systematically applying standard analytical techniques such as NMR, MS, and IR spectroscopy, researchers can unequivocally confirm the identity and purity of their synthesized compounds. The predictable shifts in spectroscopic data—the appearance of methoxy protons in the ester's ¹H NMR, the downfield shift of the amide N-H protons, the variation in carbonyl stretching frequency in the IR—provide a robust and self-validating analytical package. This comparative guide equips scientists with the foundational knowledge and practical protocols necessary to confidently synthesize, characterize, and utilize these important heterocyclic building blocks in the pursuit of novel chemical entities.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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AOBChem USA. (n.d.). 3-Bromopyridine-2-carboxylic acid methy ester. Retrieved from [Link]
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Campos, P. J., et al. (2019). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules, 24(18), 3322. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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de Souza, M. V. N., et al. (2010). 2-Bromopyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(4), o846. Available at: [Link]
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Sun, B., et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228-236. Available at: [Link]
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Stenutz. (n.d.). 3-bromopyridine-2-carboxylic acid. Retrieved from [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
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ResearchGate. (n.d.). Amides of 2-pyridine-carboxylic acid (PA). Retrieved from [Link]
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LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Swansea University Department of Chemistry. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to Pyridine Carboxylates: Spotlight on Sodium 3-bromopyridine-2-carboxylate
For correspondence:
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] This guide provides an in-depth comparison of sodium 3-bromopyridine-2-carboxylate against other pyridine carboxylate analogs. We will explore its unique reactivity, supported by experimental data, and detail its strategic applications in drug development. This document serves as a technical resource for researchers and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Strategic Importance of Pyridine Carboxylic Acids
Pyridine and its derivatives are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs, highlighting its significance.[1] Pyridine carboxylic acids, in particular, are a versatile class of compounds, with isomers like picolinic acid, nicotinic acid, and isonicotinic acid serving as precursors to a vast array of therapeutics for conditions ranging from tuberculosis to cancer.[3][4][5][6]
The introduction of a halogen, such as bromine, onto the pyridine ring dramatically enhances its synthetic utility. Halopyridines are key intermediates that allow for a diverse range of subsequent bond-forming reactions, crucial for structure-activity relationship (SAR) studies in drug discovery.[7] this compound, with its strategically placed carboxylate and bromo substituents, offers a unique combination of reactivity and functionality that makes it an invaluable tool for the modern medicinal chemist.
Profile of a Key Intermediate: this compound
This compound is the salt of 3-bromopyridine-2-carboxylic acid. The parent acid is a solid with a melting point of approximately 200-203 °C. The precise positioning of the bromo and carboxylate groups on adjacent carbons (ortho-positioning) dictates its chemical behavior and synthetic potential.
Key Structural Features and Their Implications:
-
3-Bromo Substituent: The carbon-bromine bond serves as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[8] This allows for the facile introduction of aryl, alkyl, vinyl, and amino groups at the 3-position.
-
2-Carboxylate Group: This group significantly influences the electronic properties of the pyridine ring. It can act as a directing group in certain reactions and can be a site for further modification, such as conversion to amides or esters. Furthermore, the carboxylic acid moiety is a common feature in natural products and can be involved in decarboxylative coupling reactions.[9]
-
Adjacent Positioning: The ortho-relationship between the bromo and carboxylate groups can lead to unique reactivity, including potential chelation effects with metal catalysts that can influence the rate and selectivity of cross-coupling reactions.
Comparative Analysis: Reactivity and Physicochemical Properties
The utility of a building block is best understood in comparison to its alternatives. The choice between different pyridine carboxylate isomers is a critical decision in a synthetic campaign, often dictated by the desired final structure and the reactivity of the chosen intermediate.
Physicochemical Properties
The solubility and acidity (pKa) of pyridine carboxylic acids are crucial parameters that affect reaction conditions and the pharmacokinetic properties of resulting drug candidates.[10]
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | pKa1 | pKa2 |
| 3-Bromopyridine-2-carboxylic acid | 202.01 | 200-203 | Data not readily available | ~1-2 (estimated) | ~4-5 (estimated) |
| Pyridine-2,3-dicarboxylic acid | 167.12 | ~190 (decomposes) | Soluble | 2.43[10] | 4.76[10] |
| Pyridine-3-carboxylic acid (Nicotinic Acid) | 123.11 | 236.6 | Moderately soluble | 4.75[11] | - |
| Pyridine-4-carboxylic acid (Isonicotinic Acid) | 123.11 | ≥300[12] | Slightly soluble in cold water[12] | 4.96 | - |
Note: pKa values are approximate and can vary with experimental conditions. The estimated pKa values for 3-bromopyridine-2-carboxylic acid are based on the expected electronic effects of the substituents.
The electron-withdrawing nature of the bromine atom and the adjacent carboxyl group in 3-bromopyridine-2-carboxylic acid is expected to increase the acidity of the carboxylic proton (lower pKa1) and decrease the basicity of the pyridine nitrogen compared to its non-brominated analogs.
Reactivity in Cross-Coupling Reactions
The primary advantage of this compound lies in its utility in palladium-catalyzed cross-coupling reactions. The C-Br bond is sufficiently reactive to participate in these transformations under relatively mild conditions.
Logical Flow for Synthetic Utility of this compound
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
3-Bromopyridine-2-carboxylic acid (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 3-bromopyridine-2-carboxylic acid, the arylboronic acid, base, and palladium catalyst. [13] * Scientist's Insight: The choice of base is critical. Carbonates like K₂CO₃ are often sufficient, but for less reactive substrates, a stronger base like Cs₂CO₃ may be required to facilitate the transmetalation step.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) active catalyst. [13]3. Solvent Addition: Add the degassed solvent mixture via syringe. The reaction is typically run at a concentration of 0.1-0.5 M.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. [13] * Scientist's Insight: An acidic workup may be necessary to protonate the carboxylate and facilitate extraction into the organic layer.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-aryl-pyridine-2-carboxylic acid. [13] Self-Validation: The success of this protocol is validated by the complete consumption of the starting material (as observed by TLC/LC-MS) and the isolation of the desired product with a clean ¹H NMR and mass spectrum corresponding to the expected molecular weight.
Conclusion
This compound stands out as a highly versatile and synthetically valuable building block for drug discovery and development. Its unique reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, offers a reliable and efficient means to construct complex, highly functionalized pyridine derivatives. While other pyridine carboxylate isomers have their applications, the specific arrangement of the bromo and carboxylate substituents in this molecule provides a strategic advantage for the synthesis of 3-substituted picolinic acid derivatives. By understanding the comparative nuances in reactivity and physicochemical properties, and by employing robust, validated protocols, researchers can effectively leverage this powerful intermediate to accelerate their synthetic campaigns.
References
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- Yaqoob, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.
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A Comparative Guide to the Biological Activity of Sodium 3-bromopyridine-2-carboxylate Analogs
In the landscape of modern drug discovery, pyridine carboxylates represent a privileged scaffold, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the biological activities of analogs related to sodium 3-bromopyridine-2-carboxylate, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer and antimicrobial properties, supported by experimental data and detailed protocols, to elucidate the structure-activity relationships that govern their therapeutic potential.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Pyridine-2-carboxylate analogs have emerged as potent anticancer agents, often exerting their effects through diverse mechanisms of action. This section compares the cytotoxic and anti-proliferative activities of various analogs, highlighting the impact of structural modifications on their efficacy.
Glycolysis Inhibition and DNA Damage
A notable strategy in cancer therapy is the targeting of tumor metabolism. 3-Bromopyruvic acid, a structural analog of pyruvic acid, is a known glycolysis inhibitor. A platinum(IV) prodrug incorporating 3-bromopyruvic acid demonstrated enhanced anticancer activity compared to the parent drug, oxaliplatin.[1] This prodrug not only induced greater DNA damage but also more effectively impaired the glycolytic capacity of tumor cells, leading to reduced levels of pyruvate, lactate, and ATP.[1]
Another related compound, 3-bromopyruvate (3-BP), is a potent cytotoxic agent that enters cancer cells via monocarboxylate transporters.[2] Inside the cell, it acts as a strong alkylating agent, targeting key enzymes in glycolysis such as hexokinase 2 and glyceraldehyde 3-phosphate dehydrogenase.[2] This leads to ATP depletion and the induction of DNA damage, ultimately triggering cell cycle arrest and apoptosis.[2]
Inhibition of Cancer Cell Invasion and Tumor Growth
The metastatic spread of cancer is a major cause of mortality. Certain coumarin derivatives containing a 3-bromophenyl carboxylate moiety have shown significant anti-invasive properties.[3][4] Specifically, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate was found to be a potent inhibitor of cancer cell invasion in vitro and reduced tumor growth in vivo.[3][4] Interestingly, its mechanism of action was not associated with the inhibition of common proteolytic enzymes like urokinase or matrix metalloproteases, suggesting a novel anti-invasive pathway.[3][4]
PIM-1 Kinase Inhibition
The PIM-1 kinase is a promising target in oncology due to its role in cell survival and proliferation. A series of novel 3-cyanopyridine derivatives were synthesized and evaluated for their anti-breast cancer activity.[5] Several of these compounds exhibited potent inhibitory activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range, surpassing the efficacy of the standard drug doxorubicin.[5] Mechanistic studies revealed that the most active compounds were strong inhibitors of PIM-1 kinase, induced cell cycle arrest in the S phase, and promoted apoptosis.[5]
Comparative Data on Anticancer Activity
| Compound/Analog Class | Cancer Cell Line(s) | Reported Activity (IC50) | Mechanism of Action | Reference |
| Platinum(IV) prodrug with 3-bromopyruvic acid | MKN28, HCT116, HT29, A549/OXP | Stronger than oxaliplatin | Glycolysis inhibition, DNA damage | [1] |
| 3-Bromopyruvate (3-BP) | THP-1 | Dose-dependent cytotoxicity | Glycolysis inhibition, DNA damage | [2] |
| 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | HT1080, MDA-MB231 | Potent invasion inhibitor | Unknown (not MMP/urokinase inhibition) | [3][4] |
| 3-Cyanopyridine derivatives | MCF-7 | 1.69 - 3.98 µM | PIM-1 kinase inhibition, apoptosis | [5] |
| Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates | MDA-MB-231, MDA-MB-468 | GI50 = 13 µM (for compound 2e) | Decreased cell proliferation, G0/G1 arrest | [6] |
| 3-Alkylpyridine analogs | RKO-AS-45-1, HeLa | Most active with C10 alkyl chain | Mutagenic, induces apoptosis | [7][8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.
1. Cell Seeding:
-
Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., 3-cyanopyridine analogs) in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Activity: Combating Pathogenic Microbes
Pyridine-2-carboxylate analogs also exhibit significant antimicrobial properties against a range of bacteria and fungi. Their mechanisms of action often involve targeting essential cellular processes in these microorganisms.
Inhibition of DNA Gyrase
Certain 2-pyridone-3-carboxylic acid analogs have demonstrated excellent activity against Gram-positive bacteria, particularly Staphylococcus aureus.[9][10] Molecular docking studies suggest that these compounds interact with the DNA gyrase active site, cross-linking it via a metal ion bridge and forming hydrogen bonds with key amino acid residues in the GyrA and GyrB subunits.[9] This mechanism is similar to that of fluoroquinolone antibiotics.
Metal Chelation
Pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by some Pseudomonas species, exhibits antimicrobial activity.[11] Its primary mechanism is believed to be the sequestration of essential metal ions, thereby depriving microbes of these crucial cofactors for enzymatic reactions. The antimicrobial effect can be reduced by the addition of iron, cobalt, or copper, supporting the metal chelation hypothesis.[11]
Comparative Data on Antimicrobial Activity
| Compound/Analog Class | Target Microorganism(s) | Reported Activity (MIC) | Mechanism of Action | Reference |
| 2-Pyridone-3-carboxylic acid derivatives | Staphylococcus aureus | Excellent activity for some derivatives | DNA gyrase inhibition | [9][10] |
| Pyridine-2,6-dithiocarboxylic acid | Non-pseudomonads, some P. stutzeri strains | 16-32 µM | Metal sequestration | [11] |
| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Some comparable to standard drugs | Not specified | [12] |
| N-alkylated pyridine-based salts | S. aureus, E. coli | MIC values of 55-56% inhibition at 100 µg/mL | Not specified | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Inoculum:
-
Grow the test microorganism (e.g., S. aureus) in a suitable broth medium overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
2. Preparation of Compound Dilutions:
-
Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.
3. Inoculation and Incubation:
-
Add an equal volume of the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Mechanisms of Action
To better understand the biological processes affected by these compounds, the following diagrams illustrate key pathways.
Caption: Proposed mechanism of anticancer action for 3-bromopyruvate.
Caption: Mechanism of antimicrobial action via DNA gyrase inhibition.
Conclusion
The analogs of this compound encompass a diverse group of compounds with significant potential in both oncology and infectious disease research. Their biological activities are intricately linked to their structural features, allowing for a range of mechanisms including the disruption of cellular metabolism, inhibition of essential enzymes, and induction of programmed cell death. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of novel therapeutic agents based on the versatile pyridine-2-carboxylate scaffold. Further investigation into the precise molecular targets and signaling pathways of these compounds will undoubtedly unveil new avenues for therapeutic intervention.
References
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Ahadi, E. M., Azizian, H., Vavsari, V. F., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456–475. [Link]
-
Wang, L., Zhang, J., Wang, Y., Li, Y., & Guo, Z. (2020). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. RSC Advances, 10(52), 31211–31219. [Link]
-
Ahadi, E. M., Azizian, H., Vavsari, V. F., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]
-
Lee, C. H., Lewis, T. A., Paszczynski, A., & Crawford, R. L. (2001). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. Applied and Environmental Microbiology, 67(9), 3934–3942. [Link]
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Kempen, I., Papapostolou, D., Thierry, N., Pochet, L., Counerotte, S., Masereel, B., Foidart, J. M., Reboud-Ravaux, M., Noël, A., & Pirotte, B. (2003). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 88(7), 1111–1118. [Link]
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Birsen, R., Larrue, C., Tsecuredos, I., Saland, E., Vergez, F., Sarry, J. E., & Récher, C. (2019). The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells. Cancers, 11(11), 1690. [Link]
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Cîrcu, V., Tănase, M. A., & Avram, M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4983. [Link]
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Kempen, I., Papapostolou, D., Thierry, N., Pochet, L., Counerotte, S., Masereel, B., Foidart, J. M., Reboud-Ravaux, M., Noël, A., & Pirotte, B. (2003). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 88(7), 1111–1118. [Link]
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Trilleras, J., Batanero, B., Pérez, M., Morales, F., Quiroga, J., Abonia, R., & Insuasty, B. (2014). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Molecules, 19(8), 11539–11554. [Link]
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A Comparative Guide to the Synthesis of Sodium 3-bromopyridine-2-carboxylate
Introduction
Sodium 3-bromopyridine-2-carboxylate is a key building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its utility stems from the reactive sites on the pyridine ring, which allow for diverse chemical modifications. The selection of an appropriate synthetic route to this compound is critical for efficiency, scalability, and cost-effectiveness in research and development as well as in manufacturing. This guide provides a comparative analysis of the primary methods for the synthesis of this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to aid researchers, scientists, and drug development professionals in making informed decisions.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into a two-stage process: first, the synthesis of the free acid, 3-bromopyridine-2-carboxylic acid, followed by its conversion to the corresponding sodium salt. The primary challenges in the synthesis of the carboxylic acid lie in the selective introduction of the bromine atom and the carboxyl group at the 3- and 2-positions of the pyridine ring, respectively. This guide will explore three main strategies for the synthesis of the carboxylic acid precursor:
-
Sandmeyer Reaction of 3-Amino-2-pyridinecarboxylic Acid: A classical approach involving the diazotization of an amino precursor followed by displacement with a bromide.
-
Oxidation of 3-Bromo-2-methylpyridine: A method that relies on the oxidation of a methyl group to a carboxylic acid on a pre-brominated pyridine scaffold.
-
Lithiation and Carboxylation of 3-Bromopyridine: A modern organometallic approach that offers a direct route to the target molecule.
Following the synthesis of the carboxylic acid, the final step involves a straightforward acid-base neutralization to yield the desired sodium salt.
Method 1: Sandmeyer Reaction of 3-Amino-2-pyridinecarboxylic Acid
The Sandmeyer reaction is a well-established and reliable method for the introduction of a halide to an aromatic ring via a diazonium salt intermediate.[1][2] This approach offers good yields and is tolerant of a variety of functional groups.
Reaction Scheme
Caption: Workflow for the Sandmeyer reaction route.
Causality and Experimental Choices
The initial step is the formation of a diazonium salt from 3-amino-2-pyridinecarboxylic acid. This is typically achieved by treating the amine with sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. The choice of hydrobromic acid is strategic as it also serves as the bromide source for the subsequent Sandmeyer reaction.
The Sandmeyer reaction itself involves the copper(I) bromide-catalyzed decomposition of the diazonium salt, which proceeds via a radical-nucleophilic aromatic substitution mechanism.[2] The copper(I) species facilitates the single-electron transfer that initiates the loss of nitrogen gas and the formation of an aryl radical, which then abstracts a bromine atom from the copper(II) bromide complex.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Amino-2-pyridinecarboxylic Acid
3-Amino-2-pyridinecarboxylic acid can be prepared from 3-nitro-pyridine-2-carboxylic acid via catalytic hydrogenation.
-
Dissolve 3-nitropyridine-2-carboxylic acid (16.2 mmol) and sodium bicarbonate (16.2 mmol) in distilled water (20 mL).[3]
-
Replace the atmosphere with nitrogen, and then add 10% palladium on activated carbon (1.72 g).[3]
-
Replace the atmosphere with hydrogen and stir the mixture at room temperature for 50 hours.[3]
-
After the reaction is complete, adjust the pH to weakly acidic with 1N hydrochloric acid.[3]
-
Filter the mixture and concentrate the filtrate to obtain 3-aminopyridine-2-carboxylic acid as a light yellow solid (Yield: 67%).[3]
Step 2: Sandmeyer Reaction
-
Suspend 3-amino-2-pyridinecarboxylic acid in 48% aqueous hydrobromic acid.
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromopyridine-2-carboxylic acid.
Method 2: Oxidation of 3-Bromo-2-methylpyridine
This method involves the initial synthesis of 3-bromo-2-methylpyridine, followed by the oxidation of the methyl group to a carboxylic acid. This can be an advantageous route if 3-bromo-2-methylpyridine is a readily available starting material.
Reaction Scheme
Caption: Workflow for the oxidation of 3-bromo-2-methylpyridine.
Causality and Experimental Choices
The key transformation in this route is the oxidation of the methyl group. Potassium permanganate (KMnO₄) is a strong oxidizing agent commonly used for this purpose. The reaction is typically carried out in an aqueous medium under reflux conditions to ensure a sufficient reaction rate. The disappearance of the characteristic purple color of the permanganate ion indicates the progress of the reaction. An acidic workup is necessary to protonate the carboxylate salt formed during the oxidation and precipitate the desired carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromo-2-methylpyridine (if not commercially available)
This can be achieved through various methods, including the Sandmeyer reaction of 2-amino-3-methylpyridine.
Step 2: Oxidation to 3-Bromopyridine-2-carboxylic Acid
This protocol is adapted from the synthesis of the isomeric 2-bromopyridine-3-carboxylic acid and may require optimization.[4]
-
Reflux a mixture of 3-bromo-2-methylpyridine (4.5 mmol), potassium permanganate (2 mmol), and water (20 mL) until the purple color disappears.[4]
-
Add a second portion of potassium permanganate (2 mmol) and water (10 mL) and continue refluxing until the solution is colorless.[4]
-
Concentrate the reaction mixture and acidify with concentrated hydrochloric acid.[4]
-
Filter the precipitate and wash with cold water and cold diethyl ether to obtain 3-bromopyridine-2-carboxylic acid.[4]
Method 3: Lithiation and Carboxylation of 3-Bromopyridine
This modern approach utilizes organometallic chemistry to directly introduce the carboxyl group onto the brominated pyridine ring. It offers a potentially more direct and efficient route compared to the classical methods.
Reaction Scheme
Caption: Workflow for the lithiation and carboxylation of 3-bromopyridine.
Causality and Experimental Choices
The core of this method is the lithium-halogen exchange reaction, where an organolithium reagent, typically n-butyllithium (n-BuLi), is used to replace the bromine atom with a lithium atom. This reaction is highly effective and is generally performed at low temperatures (e.g., -50 °C) in an inert solvent like toluene to prevent side reactions.[5][6] The resulting 3-lithiopyridine is a powerful nucleophile.
The subsequent carboxylation is achieved by quenching the organolithium intermediate with solid carbon dioxide (dry ice). The lithiated pyridine attacks the electrophilic carbon of CO₂, and a subsequent acidic workup protonates the resulting carboxylate to yield the final carboxylic acid.
Detailed Experimental Protocol
-
Dissolve 3-bromopyridine in anhydrous toluene under an inert atmosphere (e.g., argon).
-
Cool the solution to -50 °C.
-
Slowly add a solution of n-butyllithium in hexanes, maintaining the low temperature.
-
Stir the reaction mixture at -50 °C for a specified period to ensure complete lithium-halogen exchange.
-
Quench the reaction by carefully adding crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Perform an acidic workup by adding aqueous hydrochloric acid to protonate the carboxylate.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain 3-bromopyridine-2-carboxylic acid.
Final Step: Conversion to this compound
The final step in the synthesis is the conversion of 3-bromopyridine-2-carboxylic acid to its sodium salt. This is a simple acid-base neutralization reaction.
Reaction Scheme
Caption: Final neutralization step.
Detailed Experimental Protocol
Using Sodium Hydroxide:
-
Dissolve 3-bromopyridine-2-carboxylic acid in a minimal amount of water or a suitable alcohol-water mixture.
-
Slowly add a stoichiometric amount of aqueous sodium hydroxide solution while stirring.
-
Monitor the pH to ensure complete neutralization (pH ~7-8).
-
Remove the solvent under reduced pressure to obtain the solid this compound. The product can be further purified by recrystallization if necessary.
Using Sodium Bicarbonate:
-
Suspend 3-bromopyridine-2-carboxylic acid in water.
-
Slowly add a stoichiometric amount of sodium bicarbonate. Effervescence (release of CO₂) will be observed.
-
Continue stirring until the effervescence ceases, indicating the completion of the reaction.
-
Filter the solution if necessary and remove the water under reduced pressure to yield the sodium salt.
Comparative Analysis of Synthesis Methods
| Feature | Sandmeyer Reaction | Oxidation of 3-Bromo-2-methylpyridine | Lithiation and Carboxylation |
| Starting Material Availability | Requires 3-amino-2-pyridinecarboxylic acid, which may need to be synthesized. | Requires 3-bromo-2-methylpyridine, which may or may not be readily available. | Starts from the relatively common 3-bromopyridine.[7] |
| Number of Steps | Can be a multi-step process if the starting amine needs to be prepared. | Typically two steps if the starting material is available. | A direct, one-pot procedure from 3-bromopyridine. |
| Reaction Conditions | Low temperatures for diazotization; moderate heating for Sandmeyer. | Reflux conditions, requiring higher temperatures. | Requires very low temperatures and strictly anhydrous/inert conditions. |
| Reagent Handling & Safety | Diazonium salts can be explosive if isolated; handle with care. Use of corrosive acids. | Strong oxidizing agents like KMnO₄ require careful handling. | n-Butyllithium is pyrophoric and requires specialized handling techniques. |
| Yield | Generally good to high yields. | Yields can be variable depending on the substrate and reaction conditions.[4] | Can provide good to excellent yields under optimized conditions.[5][6] |
| Scalability | Well-established and scalable. | Scalable, but the workup of manganese dioxide can be cumbersome. | Can be challenging to scale up due to the need for low temperatures and inert atmosphere. |
| Cost-Effectiveness | Can be cost-effective if the starting materials are inexpensive. | Dependent on the cost of the starting material and oxidizing agent. | The cost of organolithium reagents and the need for specialized equipment can be a factor. |
Conclusion
The choice of the optimal synthesis method for this compound depends on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the available laboratory equipment and expertise.
-
The Sandmeyer reaction is a robust and well-understood method that is suitable for a wide range of scales, provided the amino precursor is accessible.
-
The oxidation of 3-bromo-2-methylpyridine offers a straightforward route if the starting material is readily available, although yields may need optimization.
-
The lithiation and carboxylation of 3-bromopyridine is a modern and efficient method that provides a direct route from a common starting material, but it requires expertise in handling air- and moisture-sensitive reagents.
For the final conversion to the sodium salt, neutralization with either sodium hydroxide or sodium bicarbonate is effective, with the choice often depending on the desired purity and the ease of workup. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate synthetic strategy for their specific needs.
References
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A Comparative Guide to the Validation of Analytical Methods for Sodium 3-bromopyridine-2-carboxylate
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of analytical methodologies for the quantitative and qualitative assessment of Sodium 3-bromopyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The focus is on the practical application of validation principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, to ensure methods are fit for their intended purpose.[1][2][3][4][5][6][7][8][9]
The Critical Role of Method Validation
The primary objective of analytical method validation is to demonstrate that a procedure is suitable for its intended use.[4][10][11] This is not merely a checklist exercise but a scientific evaluation of a method's performance. For a substance like this compound, a validated analytical method is crucial for:
-
Purity Assessment: Quantifying the main component and identifying any process-related impurities or degradation products.
-
Stability Studies: Evaluating the compound's stability under various environmental conditions, a key component of drug development.[12][13][14][15][16]
-
Quality Control: Ensuring batch-to-batch consistency and adherence to predefined specifications.
Selecting the Right Analytical Tool: A Comparative Overview
The choice of analytical technique is the first critical decision in method development. The physicochemical properties of this compound—a salt of a carboxylic acid with a pyridine ring—inform the most suitable approaches.
| Analytical Technique | Principle | Applicability to this compound | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Highly suitable for both assay and impurity determination. Reversed-phase HPLC is a common choice. | High precision, specificity, and accuracy.[12] Can be a stability-indicating method.[13][14][15][16] | Can be time-consuming to develop a robust method. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Less suitable for the sodium salt form due to low volatility. Derivatization may be required. | High sensitivity for volatile impurities. | Not ideal for non-volatile compounds. |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte. | The pyridine ring exhibits UV absorbance, making this a viable method for quantification.[17][18] | Simple, rapid, and cost-effective for assay. | Lacks specificity; may not distinguish between the active pharmaceutical ingredient (API) and impurities with similar chromophores. |
| Acid-Base Titrimetry | Neutralization reaction between the carboxylate (a base) and a standard acid. | Suitable for assay of the bulk material.[19][20][21] | High accuracy and precision for assay of pure substances. Inexpensive. | Not specific; will titrate any basic substance. Not suitable for impurity profiling. |
Recommendation: For comprehensive analysis, a stability-indicating HPLC method is the gold standard, capable of both quantifying the main analyte and separating it from potential impurities and degradants.[12][13][14][15][16] UV-Vis spectrophotometry can be a useful orthogonal technique for routine assay once the purity profile is well-established. Titrimetry offers a simple, cost-effective method for assaying the bulk drug substance.
The Validation Workflow: A Step-by-Step Approach
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring a systematic and compliant process.
Caption: A decision tree for selecting and validating an analytical method.
Conclusion
The validation of analytical methods for this compound is a systematic process that ensures the reliability and accuracy of analytical data. While a stability-indicating HPLC method offers the most comprehensive solution for both assay and impurity profiling, other techniques like UV-Vis spectrophotometry and titrimetry can serve as valuable, cost-effective alternatives for specific applications. By adhering to the principles outlined in international guidelines and employing a rigorous, scientifically sound approach to validation, researchers and drug developers can have full confidence in the quality of their analytical results, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
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A Comparative Guide to the Mechanistic Nuances of Sodium 3-Bromopyridine-2-carboxylate Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science.[1] Sodium 3-bromopyridine-2-carboxylate serves as a critical building block in this endeavor, offering a versatile scaffold for creating complex molecular architectures. Its utility lies in the reactive carbon-bromine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This guide will explore the mechanistic details of these transformations, compare their performance with viable alternatives, and provide the experimental data necessary to make informed decisions in your research.
I. The Mechanistic Landscape of Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.[2] For substrates like this compound, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prominent. Understanding the catalytic cycles of these reactions is paramount to optimizing conditions and predicting potential side products.
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with an organoboron species.[3] The generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4]
Catalytic Cycle:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate.[5]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base, facilitating the transfer of its organic group to the palladium center. This is often the rate-determining step.[3][6]
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[5]
Caption: Suzuki-Miyaura Catalytic Cycle
A critical consideration for this compound is the potential for decarboxylation under the reaction conditions.[7] The presence of the carboxylate group can influence the electronic properties of the pyridine ring and potentially chelate to the palladium center, affecting the reaction kinetics.[8]
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[9] The reaction mechanism shares similarities with the Suzuki coupling, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination.[10]
Catalytic Cycle:
-
Oxidative Addition: A Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) complex.[11]
-
Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base removes a proton to form an amido complex.[10]
-
Reductive Elimination: The aryl and amido groups couple to form the C-N bond, regenerating the Pd(0) catalyst.[11]
Caption: Buchwald-Hartwig Amination Catalytic Cycle
The choice of ligand is crucial in the Buchwald-Hartwig amination, with sterically hindered phosphine ligands often being employed to facilitate the reductive elimination step.[12] For substrates like 3-halo-2-aminopyridines, specific catalyst systems have been developed to achieve high efficiency.[12]
II. Performance Comparison: this compound vs. Alternatives
While this compound is a valuable reagent, alternative synthetic strategies exist for accessing 3-substituted pyridine-2-carboxylic acid derivatives. A common alternative involves the direct C-H functionalization of pyridine-2-carboxylic acid. However, this approach often suffers from issues of regioselectivity.
Decarboxylative cross-coupling reactions present another alternative, where a carboxylic acid is directly coupled with an organic halide.[7] This method avoids the pre-functionalization of the pyridine ring with a halogen.
Table 1: Comparison of Synthetic Strategies
| Feature | This compound Cross-Coupling | Direct C-H Arylation of Pyridine-2-carboxylic Acid | Decarboxylative Cross-Coupling of Pyridine-2-carboxylic Acid |
| Starting Material | Pre-halogenated pyridine | Pyridine-2-carboxylic acid | Pyridine-2-carboxylic acid |
| Regioselectivity | High (at the 3-position) | Often yields mixtures of isomers | Can be highly regioselective |
| Reaction Scope | Broad for various coupling partners | Can be limited by directing group compatibility | Broad for various aryl halides |
| Key Challenge | Potential for decarboxylation | Controlling regioselectivity | Requires specific catalyst systems |
III. Experimental Data and Protocols
The following data, compiled from the literature, illustrates the performance of different palladium catalyst systems in the Buchwald-Hartwig amination of a related substrate, 3-bromo-2-aminopyridine.
Table 2: Ligand Screen for the C,N-Cross-Coupling of Morpholine to 3-Bromo-2-aminopyridine [12]
| Entry | Catalyst System | Ligand | Yield (%) |
| 1 | Pd₂(dba)₃ / Ligand | RuPhos (L3) | 71 |
| 2 | Pd₂(dba)₃ / Ligand | SPhos (L4) | 76 |
| 3 | Pd₂(dba)₃ / Ligand | BINAP (L9) | 71 |
| 4 | Pre-catalyst | RuPhos-precatalyst (Pre-L3) | 83 |
Reaction conditions: 3-bromo-2-aminopyridine (1 mmol), morpholine (1.5 mmol), Pd₂(dba)₃ (2 mol %) / Ligand (8 mol %) or Pre-catalyst (4 mol %), LiHMDS (2.5 equiv), THF, 65 °C, 16 h.[12]
The data indicates that the RuPhos-precatalyst provides the highest yield for this transformation.[12]
The following is a representative protocol based on established methods.[12]
-
To an oven-dried vial, add the aryl halide (1.0 equiv), the amine (1.2-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol %), and the phosphine ligand (2-4 mol %).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen).
-
Add the solvent (e.g., toluene or dioxane) and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General Experimental Workflow
IV. Conclusion and Future Outlook
This compound remains a highly valuable and versatile building block in organic synthesis. A thorough understanding of the mechanistic principles governing its reactivity in palladium-catalyzed cross-coupling reactions is essential for the rational design of efficient and selective synthetic routes. While alternative methods such as direct C-H functionalization and decarboxylative couplings are emerging, the predictability and broad substrate scope of reactions with pre-functionalized substrates like this compound ensure its continued importance in the field. Future research will likely focus on the development of more active and robust catalyst systems that can operate under milder conditions and tolerate an even wider range of functional groups.
References
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Decarboxylative cross-coupling - Wikipedia. Available at: [Link]
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Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. Available at: [Link]
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Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]
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Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. Available at: [Link]
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Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing). Available at: [Link]
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The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available at: [Link]
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Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
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Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis - PMC. Available at: [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - NIH. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
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Spectroscopic Differentiation of Sodium Bromopyridine-2-carboxylate Isomers: A Comparative Guide for Pharmaceutical Analysis
In the landscape of pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a fundamental cornerstone of drug safety and efficacy. Isomeric purity is a critical quality attribute, as different isomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of sodium 3-bromopyridine-2-carboxylate and its positional isomers, offering a robust analytical framework for their unambiguous differentiation. Leveraging data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we will explore the subtle yet distinct electronic and structural nuances that allow for the confident identification of each isomer.
The Critical Need for Isomer Differentiation
Pyridinecarboxylic acids are a privileged scaffold in medicinal chemistry, appearing in numerous drugs. When this scaffold is further substituted, as in the case of bromopyridine-2-carboxylic acids, the potential for positional isomerism arises. The location of the bromine atom on the pyridine ring can significantly alter the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. Consequently, this can impact its biological activity, metabolic stability, and toxicity. Therefore, the ability to confirm the exact substitution pattern is paramount during drug synthesis and quality control.
Experimental Protocols
The data presented herein is based on established methodologies for the spectroscopic analysis of organic compounds. The following protocols outline the general procedures for acquiring the necessary data.
Sample Preparation: Sodium Salt Formation
-
Dissolution: Dissolve the respective bromopyridine-2-carboxylic acid isomer (e.g., 3-bromo, 4-bromo, 5-bromo, or 6-bromopyridine-2-carboxylic acid) in a minimal amount of ethanol.
-
Neutralization: Add one molar equivalent of aqueous sodium hydroxide solution dropwise while stirring.
-
Isolation: Remove the solvent under reduced pressure to yield the sodium salt as a solid.
-
Drying: Dry the resulting sodium salt under vacuum to remove residual water and solvent prior to analysis.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the isomers.
Caption: General workflow for sample preparation and spectroscopic analysis.
Comparative Spectroscopic Analysis
The key to differentiating the isomers lies in how the bromine atom's position influences the electronic environment of the pyridine ring. This is reflected in the chemical shifts of the protons and carbons in NMR, the vibrational frequencies of bonds in FT-IR, and the fragmentation patterns in mass spectrometry.
¹H NMR Spectroscopy: A Window into the Electronic Environment
Proton NMR is arguably the most powerful technique for distinguishing these isomers. The chemical shift (δ) and coupling constants (J) of the three aromatic protons on the pyridine ring provide a unique fingerprint for each substitution pattern. The electron-withdrawing nature of the carboxylate group and the nitrogen atom, combined with the inductive and resonance effects of the bromine atom, dictates the precise chemical shifts.
| Isomer | H-3 (δ, mult, J) | H-4 (δ, mult, J) | H-5 (δ, mult, J) | H-6 (δ, mult, J) |
| 3-Bromo | --- | ~7.9 (dd, J ≈ 8, 2 Hz) | ~7.4 (dd, J ≈ 8, 5 Hz) | ~8.5 (dd, J ≈ 5, 2 Hz) |
| 4-Bromo | ~8.2 (d, J ≈ 2 Hz) | --- | ~7.8 (dd, J ≈ 5, 2 Hz) | ~8.6 (d, J ≈ 5 Hz) |
| 5-Bromo | ~8.1 (d, J ≈ 2 Hz) | ~8.0 (dd, J ≈ 8, 2 Hz) | --- | ~8.7 (d, J ≈ 8 Hz) |
| 6-Bromo | ~7.9 (d, J ≈ 8 Hz) | ~7.8 (t, J ≈ 8 Hz) | ~8.0 (d, J ≈ 8 Hz) | --- |
Note: These are predicted values based on general principles of NMR spectroscopy of substituted pyridines. Actual values may vary depending on the solvent and concentration.[1][2][3]
The distinct splitting patterns are a direct consequence of the proton-proton coupling relationships, which are governed by the number of bonds separating the protons.
Caption: ¹H-¹H coupling in 3-bromo and 4-bromo isomers.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The chemical shifts of the carbon atoms in the pyridine ring are also sensitive to the position of the bromine substituent. Generally, carbon atoms directly bonded to electronegative atoms (N, Br, or the carboxylate group) will be deshielded and appear at a higher chemical shift (downfield).[4][5][6]
| Isomer | C-2 | C-3 | C-4 | C-5 | C-6 | C=O |
| 3-Bromo | ~150 | ~120 | ~140 | ~125 | ~152 | ~168 |
| 4-Bromo | ~151 | ~128 | ~130 | ~128 | ~153 | ~167 |
| 5-Bromo | ~152 | ~125 | ~142 | ~122 | ~155 | ~166 |
| 6-Bromo | ~153 | ~125 | ~140 | ~123 | ~145 | ~165 |
Note: These are approximate predicted chemical shifts in ppm relative to TMS. The carbon directly attached to bromine (ipso-carbon) will have its chemical shift significantly influenced.[7][8][9]
FT-IR Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy provides information about the functional groups present in a molecule. While all isomers will show characteristic absorptions for the carboxylate group (asymmetric and symmetric stretches) and the aromatic ring, the substitution pattern can influence the exact frequencies and the pattern in the "fingerprint" region (below 1500 cm⁻¹).[10]
| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance in all Isomers |
| Aromatic C-H stretch | 3100-3000 | Present |
| Carboxylate (C=O) asymm. stretch | 1610-1550 | Strong |
| Aromatic C=C and C=N stretches | 1600-1400 | Multiple sharp bands |
| Carboxylate (C=O) symm. stretch | 1440-1360 | Strong |
| C-Br stretch | 700-500 | Present |
| C-H out-of-plane bending | 900-675 | Pattern is diagnostic of substitution |
The most informative region for distinguishing isomers is the C-H out-of-plane bending region.[11][12][13][14] The pattern of these bands is highly characteristic of the substitution pattern on the aromatic ring.
Mass Spectrometry: Molecular Weight and Fragmentation
Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode is ideal for analyzing these sodium salts. The primary ion observed will be the carboxylate anion [M-Na]⁻.
-
Molecular Ion and Isotopic Pattern: All isomers will have the same molecular weight. However, the presence of bromine provides a definitive isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for any bromine-containing fragment, separated by 2 m/z units. For the [M-Na]⁻ ion of C₆H₃BrNO₂⁻, we expect to see peaks at m/z 199.9 and 201.9.
-
Fragmentation Analysis: While the isomers may not be easily distinguishable by their molecular ion alone, their fragmentation patterns upon collision-induced dissociation (CID) in an MS/MS experiment can differ. The primary fragmentation pathway for pyridine carboxylic acids is often the loss of CO₂ (44 Da).[15][16][17][18] The stability of the resulting fragment ions can be influenced by the position of the bromine atom.
Caption: A potential fragmentation pathway for bromopyridine-2-carboxylate anions.
Conclusion
The unambiguous identification of sodium bromopyridine-2-carboxylate isomers is critical for ensuring the quality and safety of pharmaceutical products. While each spectroscopic technique provides valuable information, a combined approach is essential for definitive characterization. ¹H NMR spectroscopy is the most powerful single technique , offering clear differentiation through unique chemical shifts and coupling patterns for each isomer. ¹³C NMR supports these findings by revealing the electronic environment of the carbon backbone. FT-IR, particularly the out-of-plane bending region, provides a characteristic fingerprint for the substitution pattern. Finally, mass spectrometry confirms the molecular weight and elemental composition (via the bromine isotopic pattern) and can offer further structural clues through fragmentation analysis. By systematically applying these techniques and understanding the principles behind the spectral differences, researchers and drug development professionals can confidently identify and control the isomeric purity of these important chemical entities.
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Kühn, T., & Hentschel, U. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]
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Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Retrieved from [Link]
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OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Cowley, M. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health. Retrieved from [Link]
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AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]
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Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
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ACS Publications. (1970). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
PDF document. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
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A Senior Application Scientist's Guide to Ensuring Analytical Integrity in Pharmaceutical Synthesis
An In-Depth Comparative Guide to Assessing the Purity of Synthesized Sodium 3-bromopyridine-2-carboxylate
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. This compound is a key building block in the synthesis of numerous pharmaceutical candidates. Its purity directly influences the downstream reaction yields, impurity profiles, and ultimately, the viability of a drug development program.
This guide provides a comprehensive, technically-grounded framework for assessing the purity of synthesized this compound. We will move beyond simple pass/fail criteria to a holistic, multi-technique approach that provides a detailed impurity profile. This guide compares a hypothetically synthesized batch against a high-purity commercial standard, offering a clear benchmark for quality.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity assessment begins with understanding the synthetic route, as this predicts the likely impurities. A common synthesis involves the hydrolysis of a corresponding ester, such as methyl 3-bromopyridine-2-carboxylate, which itself is often prepared from 3-bromopyridine. The final step is the salt formation with a sodium base.
This pathway can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 3-bromopyridine-2-carboxylic acid.
-
Reagents: Excess sodium hydroxide or other bases.
-
By-products: Impurities arising from side reactions, such as isomeric species or products of over-bromination.
-
Solvent Residues: Trapped solvents from the reaction or purification steps (e.g., ethanol, water).
A comprehensive analytical strategy must be capable of detecting and quantifying all these potential contaminants.
A Multi-Modal Analytical Workflow for Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound assessment relies on the orthogonal application of multiple, complementary methods. The workflow below outlines a robust strategy for characterizing synthesized this compound.
Caption: A comprehensive workflow for the purity assessment of this compound.
Comparative Purity Analysis: Synthesized Batch vs. Commercial Standard
The ultimate test of a synthesized compound's quality is to benchmark it against a well-characterized, high-purity standard. The table below presents hypothetical, yet realistic, data from the analysis of a newly synthesized batch compared to a commercial reference standard (>99% purity).
| Analytical Test | Parameter | Synthesized Batch | Commercial Standard | Acceptance Criteria |
| Appearance | Visual Description | Off-white to pale yellow solid | White crystalline solid | White to off-white solid |
| HPLC (Assay) | Purity (% Area) | 98.7% | >99.5% | ≥ 98.0% |
| HPLC (Impurities) | Largest Unknown Impurity | 0.45% (at RRT 1.15) | <0.10% | ≤ 0.5% |
| Total Organic Impurities | 1.30% | <0.20% | ≤ 1.5% | |
| ¹H NMR | Structural Confirmation | Conforms to structure | Conforms to structure | Must conform |
| LC-MS | [M-Na+H]⁺ | 201.9 m/z | 201.9 m/z | Conforms to theoretical mass |
| Elemental Analysis | % Carbon | 31.88% | 32.16% | 32.16% ± 0.4% |
| % Hydrogen | 1.35% | 1.35% | 1.35% ± 0.3% | |
| % Nitrogen | 6.15% | 6.25% | 6.25% ± 0.3% | |
| Water Content (Karl Fischer) | % w/w | 0.8% | 0.2% | ≤ 1.0% |
Analysis of Results: The synthesized batch meets the pre-defined acceptance criteria. However, the HPLC data reveals a higher level of total organic impurities (1.30%) compared to the commercial standard (<0.20%), including a specific unknown impurity at 0.45%. While acceptable for some research applications, this would warrant further investigation or a purification step for use in cGMP (current Good Manufacturing Practice) synthesis. The slightly lower elemental analysis values and higher water content also suggest the presence of residual moisture or inorganic impurities.
Detailed Experimental Protocols
The validity of any comparison rests on the quality of the data generated. The following are detailed protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
HPLC is the cornerstone of purity assessment, providing quantitative data on the main component and any organic impurities.
-
Rationale: A reverse-phase C18 column is chosen for its versatility in retaining and separating polar and non-polar compounds. A gradient elution is employed to ensure that both early and late-eluting impurities are resolved. UV detection at 265 nm is selected based on the chromophore of the pyridine ring system.
-
Protocol:
-
System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to create a 1 mg/mL solution.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR provides unequivocal structural confirmation and can identify and quantify structurally related impurities if their signals are resolved from the main component.
-
Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this sodium salt, providing good solubility. The ¹H NMR spectrum will show characteristic signals for the three aromatic protons on the pyridine ring.
-
Protocol:
-
System: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
Data Processing: Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm. Integrate all signals.
-
Analysis: Compare the observed chemical shifts, coupling constants, and integration values to a reference spectrum or theoretical predictions to confirm the structure. Look for any small, unassigned peaks that may indicate impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms the molecular weight of the target compound and is a powerful tool for identifying unknown impurities detected by HPLC.
-
Rationale: Coupling the HPLC separation with a mass spectrometer allows for the assignment of a mass-to-charge ratio (m/z) to each peak in the chromatogram. This is invaluable for confirming the identity of the main peak and proposing structures for impurities.
-
Protocol:
-
System: Waters ACQUITY UPLC with a Single Quadrupole Detector (SQD).
-
LC Method: Use the same method as described for the HPLC analysis to ensure correlation of retention times.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of the molecule and potential impurities.
-
Mass Range: Scan from 50 to 500 m/z.
-
Analysis: Extract the ion chromatogram corresponding to the expected mass of the free acid ([M-Na+H]⁺, m/z 201.9 for C₆H₄BrNO₂) in positive mode. For any significant impurity peaks observed in the UV chromatogram, examine the corresponding mass spectrum to determine their molecular weight.
-
Caption: A decision tree for the characterization of an unknown impurity.
Conclusion and Best Practices
The comprehensive purity assessment of a synthesized intermediate like this compound is a non-negotiable aspect of rigorous scientific research and drug development. This guide has demonstrated that a multi-technique approach, combining the quantitative power of HPLC with the structural insights of NMR and MS, is essential for a complete understanding of a sample's quality.
By comparing a synthesized batch against a high-purity commercial standard, researchers can make informed decisions about whether a material is fit for its intended purpose or requires further purification. The adoption of such a systematic and orthogonal analytical strategy ensures data integrity, enhances the reproducibility of scientific outcomes, and ultimately accelerates the path from chemical synthesis to innovation.
References
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International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). [Link]
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Agilent Technologies. Agilent ZORBAX Eclipse Plus Columns. [Link]
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Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. [Link]
-
United States Pharmacopeia (USP). General Chapter <467> Residual Solvents. [Link]
A Comparative Guide to the Reaction Kinetics of Sodium 3-Bromopyridine-2-carboxylate
For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of functionalized heterocyclic compounds is paramount. Sodium 3-bromopyridine-2-carboxylate, a derivative of picolinic acid, is a versatile building block whose utility is defined by two competing reactive pathways: thermal decarboxylation and functionalization of the carbon-bromine bond. This guide provides a comprehensive analysis of the reaction kinetics of this compound, offering a comparative perspective supported by experimental data to inform synthetic strategy and reaction design.
Part 1: The Dichotomy of Reactivity: Decarboxylation vs. C-Br Bond Functionalization
This compound sits at a chemical crossroads. On one hand, as a salt of a 3-substituted picolinic acid, it is susceptible to thermal decarboxylation, a reaction pathway that can be either a desired transformation or a limiting side reaction. On the other hand, the presence of a bromine atom on the pyridine ring opens the door to a host of powerful palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), enabling the construction of complex molecular architectures.
The choice of reaction conditions—temperature, solvent, catalysts, and reagents—dictates which of these pathways predominates. A thorough understanding of the kinetics of each is therefore essential for achieving the desired synthetic outcome.
Part 2: Reaction Kinetics of Decarboxylation
The thermal decomposition of picolinic acids and their derivatives is a well-studied phenomenon, often proceeding through the Hammick mechanism .[1][2] This mechanism is particularly relevant for this compound, as it involves the decarboxylation of the picolinate anion.
The Hammick Mechanism: A Closer Look
The decarboxylation of picolinate anions in aqueous solutions is believed to proceed through an ylide intermediate, facilitated by a hydrogen-bonded water molecule.[3][4] The 3-substituent plays a crucial role in influencing the rate of this reaction.
Caption: The Hammick mechanism for the decarboxylation of 3-bromopicolinate.
Comparative Kinetic Data for 3-Substituted Picolinic Acids
Research by Dunn and Thimm provides valuable kinetic data for the decarboxylation of various 3-substituted picolinic acids in aqueous solution.[3][4][5] Both electron-withdrawing and electron-releasing substituents at the 3-position have been shown to accelerate the decarboxylation of the undissociated acid but inhibit the decarboxylation of the corresponding anion.[3][4] This acceleration in the acid form is attributed to steric hindrance, where the 3-substituent pushes the carboxyl group out of the plane of the pyridine ring, reducing the bond order between the carboxyl group and the ring and thus facilitating C-C bond cleavage.[3][4]
| 3-Substituent | Relative Rate of Decarboxylation (Anion) | Comments |
| H | 1.0 | Unsubstituted picolinic acid anion. |
| Br | < 1.0 | The electron-withdrawing nature of bromine is expected to inhibit the decarboxylation of the anion.[3] |
| CH₃ | < 1.0 | Electron-releasing group, inhibits anion decarboxylation.[3] |
| OH | Varies | Can decarboxylate via a different protonation mechanism at higher acidities.[6] |
| NH₂ | Varies | Similar to the 3-hydroxy derivative, can follow an alternative mechanism.[6] |
The key takeaway for experimental design is that when working with this compound, elevated temperatures, especially in aqueous or protic solvents, can lead to significant decarboxylation, yielding 3-bromopyridine as a byproduct. This necessitates careful temperature control during synthetic transformations targeting the C-Br bond.
Part 3: Reaction Kinetics of C-Br Bond Functionalization
The C-Br bond at the 3-position of the pyridine ring is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are staples of modern synthetic chemistry for forming C-C, C-C (alkenyl), and C-N bonds, respectively.[7][8][9][10][11][12][13]
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The reactivity of bromopyridines in these reactions is influenced by both the electronic properties of the ring and the steric environment around the C-Br bond. The presence of the carboxylate group at the 2-position in our target molecule introduces several important considerations:
-
Electronic Effects: The carboxylate is an electron-withdrawing group, which can influence the electron density of the pyridine ring and the C-Br bond.
-
Steric Hindrance: The carboxylate group ortho to the C-Br bond can sterically hinder the approach of the bulky palladium catalyst complex, potentially slowing down the rate of oxidative addition.[8]
-
Chelation: The pyridine nitrogen and the carboxylate oxygen can act as a bidentate ligand, coordinating to the palladium center. This can either be beneficial, stabilizing the catalyst, or detrimental, leading to catalyst inhibition.[14]
Comparative Performance in Cross-Coupling Reactions
While specific kinetic data for 3-bromopyridine-2-carboxylate is scarce, we can infer its reactivity by comparing it to analogous bromopyridines.
| Reaction | Substrate | Typical Conditions | Yield (%) | Key Considerations |
| Suzuki-Miyaura | 3-Bromo-2-methylpyridine | Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 90°C | 75-85 | The 2-methyl group provides similar steric hindrance to a carboxylate group.[8][14] |
| Suzuki-Miyaura | 3-Bromopyridine | Pd(OAc)₂, PPh₃, aq. media | Good | Less sterically hindered than the 2-substituted analogue.[11] |
| Heck | 3-Bromopyridine | Pd(OAc)₂, K₂CO₃, Toluene, 130°C | Good | High temperatures are often required.[15][16] |
| Buchwald-Hartwig | 2-Bromopyridines | Pd(OAc)₂, dppp, NaOtBu, Toluene, 80°C | 55-98 | Catalyst and ligand choice are crucial for success.[17] |
| Buchwald-Hartwig | 3-Bromo-2-methylpyridine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80-110°C | Moderate to Good | Steric hindrance necessitates careful optimization. |
Based on these comparisons, it is reasonable to expect that this compound will undergo cross-coupling reactions, but may require more forcing conditions (higher temperatures, longer reaction times, or more sophisticated catalyst/ligand systems) compared to the less sterically encumbered 3-bromopyridine. The carboxylate should be esterified prior to the reaction to avoid potential complications with the basic conditions typically employed.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is an alternative pathway for C-N, C-O, or C-S bond formation.[18][19] This reaction is favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group. The pyridine nitrogen itself acts as an electron-withdrawing group, activating the 2- and 4-positions to nucleophilic attack.
For 3-bromopyridine-2-carboxylate, the bromine is at the 3-position. While the carboxylate at the 2-position is electron-withdrawing, the bromine is not in a position that is strongly activated by the ring nitrogen for a classical SNAr mechanism. Therefore, SNAr reactions on this substrate are expected to be significantly slower and require harsher conditions (very strong nucleophiles and high temperatures) compared to, for example, 2-bromopyridine. Palladium-catalyzed methods like the Buchwald-Hartwig amination are generally more efficient and reliable for functionalizing the 3-position of the pyridine ring.[7][12][17][20][21]
Part 4: Experimental Protocols
Workflow for Kinetic Analysis of Decarboxylation
Caption: A typical experimental workflow for monitoring decarboxylation kinetics.
Detailed Protocol: Monitoring Decarboxylation by UV-Vis Spectroscopy
This protocol is adapted from the methodologies used for studying the decarboxylation of substituted picolinic acids.[3][4]
-
Preparation of Solutions:
-
Prepare a buffer solution of the desired pH (e.g., phosphate buffer for near-neutral pH) with a constant ionic strength (e.g., 1.0 M, adjusted with KCl).
-
Prepare a stock solution of this compound of known concentration in the prepared buffer.
-
-
Kinetic Run:
-
Preheat a thermostatted oil or water bath to the desired temperature (e.g., 150 °C).
-
Transfer a known volume of the reactant stock solution to a sealed reaction vessel (e.g., a sealed ampoule or a high-pressure tube).
-
Place the reaction vessel into the preheated bath to start the reaction (t=0).
-
-
Sampling:
-
At predetermined time intervals, remove the reaction vessel from the bath and immediately quench the reaction by plunging it into an ice-water bath.
-
For analysis, dilute an aliquot of the cooled reaction mixture with the buffer solution to a concentration suitable for spectroscopic measurement.
-
-
Spectroscopic Analysis:
-
Record the UV-Vis spectrum of the diluted sample over a relevant wavelength range.
-
Identify a wavelength where the reactant (this compound) and the product (3-bromopyridine) have significantly different molar absorptivities.
-
Measure the absorbance (At) at this wavelength for each time point. The absorbance at t=∞ (A∞) can be measured from a sample that has been heated long enough for the reaction to go to completion.
-
-
Data Analysis:
-
Assuming the reaction follows first-order kinetics, the rate constant (k) can be determined by plotting ln(At - A∞) versus time.
-
The slope of the resulting straight line will be equal to -k.
-
Part 5: Conclusion and Recommendations
The reaction kinetics of this compound are characterized by a duality of pathways. Its thermal stability is governed by the kinetics of decarboxylation, a reaction that is influenced by temperature, pH, and the electronic properties of the 3-bromo substituent. For researchers aiming to preserve the carboxylate functionality, maintaining moderate reaction temperatures is crucial.
Conversely, the synthetic potential of this molecule lies in the functionalization of its C-Br bond. While direct kinetic data is limited, comparisons with structurally similar bromopyridines suggest that palladium-catalyzed cross-coupling reactions are viable, albeit potentially requiring more forcing conditions than their less substituted counterparts due to steric and electronic effects of the ortho-carboxylate group. Esterification of the carboxylic acid is recommended prior to these transformations to ensure compatibility with basic reaction conditions. Nucleophilic aromatic substitution at the 3-position is expected to be less favorable.
By carefully considering these competing kinetic profiles, researchers can harness the full synthetic potential of this compound, navigating its reactivity to achieve their desired molecular targets.
References
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Dyson, P.; Hammick, D. L. Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. J. Chem. Soc.1937 , 1724. [Link]
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Dunn, G. E.; Thimm, H. F. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Can. J. Chem.1977 , 55 (8), 1342-1347. [Link]
-
Hammick, D. L.; Dyson, P. The mechanism of decarboxylation. J. Chem. Soc.1939 , 809. [Link]
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Dunn, G. E.; Thimm, H. F. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]
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Dunn, G. E.; Thimm, H. F. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Semantic Scholar. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Nucleophilic aromatic substitution. Wikipedia. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. ResearchGate. [Link]
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Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
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Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health. [Link]
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Heck Reaction. Chemistry LibreTexts. [Link]
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16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Nucleophilic Aromatic Substitution. YouTube. [Link]
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Nucleophilic aromatic substitution I. Khan Academy. [Link]
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Decarboxylation. Organic Chemistry Portal. [Link]
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Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]
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Palladium-catalyzed carbonylative Heck reaction of aryl bromides with vinyl ethers to 3-alkoxy alkenones and pyrazoles. PubMed. [Link]
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Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. National Institutes of Health. [Link]
-
Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. MDPI. [Link]
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Safety Operating Guide
Sodium 3-bromopyridine-2-carboxylate proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of Sodium 3-bromopyridine-2-carboxylate. The procedures outlined below are synthesized from established safety protocols for structurally related compounds and overarching regulatory standards. Given the absence of a specific Safety Data Sheet (SDS) for this exact sodium salt, this guidance is based on the known hazards of halogenated pyridines and carboxylic acids, ensuring a cautious and compliant approach to waste management.
Hazard Assessment and Waste Profile
This compound is a halogenated organic salt. Its hazard profile necessitates handling it as a hazardous chemical waste. The rationale is based on its structural components:
-
Pyridine Ring: Pyridine and its derivatives can exhibit toxicity and may cause irritation to the skin, eyes, and respiratory system.[1][2]
-
Bromo- Group: As a halogenated organic compound, it falls under specific environmental regulations due to the potential for forming persistent and toxic byproducts upon improper disposal.[3][4][5][6][7] Combustion, for instance, can release hydrogen bromide, a corrosive gas.[8][9]
-
Carboxylate Salt: The sodium salt form generally increases water solubility compared to the free acid, potentially enhancing its mobility in aqueous environments if spilled.
Due to these characteristics, the waste must be managed in accordance with local, state, and federal regulations.[10] Discharge into the environment must be strictly avoided.
Regulatory Compliance
All laboratory waste disposal is governed by strict regulations. The primary frameworks in the United States are:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[11][12][13] This plan must include procedures for safe handling and disposal of hazardous chemicals.
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from generation to final disposal. Chemical waste generators are responsible for correctly classifying and managing their waste.[8]
It is imperative to consult your institution's Environmental Health & Safety (EHS) office to ensure full compliance with all applicable guidelines.
Personal Protective Equipment (PPE) and Safety
Before handling the compound or its waste, ensure all appropriate engineering controls and PPE are in use.
Engineering Controls:
-
Fume Hood: Always handle this compound and its waste inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[13][14]
-
Eyewash Station & Safety Shower: Ensure immediate access to a functional eyewash station and safety shower.[2]
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Provides chemical resistance against pyridine-based compounds. Always inspect gloves before use and change them immediately if contaminated.[14] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and dust.[10][15] |
| Skin/Body Protection | A standard laboratory coat must be worn and kept buttoned. | Prevents incidental skin contact.[14] |
| Respiratory | Not typically required if handled within a fume hood. Use a NIOSH-approved respirator if a fume hood is unavailable. | Ensures protection from inhaling fine particulates or aerosols. |
Waste Collection and Segregation Protocol
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[16][17] Never mix this waste with incompatible materials.
Step-by-Step Collection Procedure:
-
Container Selection:
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and the specific hazards (e.g., "Toxic," "Irritant"). Clear labeling is an OSHA requirement.[11]
-
-
Waste Accumulation:
-
For solid waste (e.g., residual powder, contaminated weigh paper), place it directly into the labeled container.
-
For solutions, use a dedicated liquid waste container. Do not mix with other solvent streams unless approved by your EHS department.
-
Keep the waste container securely sealed when not in use.[10]
-
-
Storage:
Caption: Waste collection and segregation workflow.
Spill and Emergency Procedures
Accidental spills must be handled immediately and safely.[9]
Protocol for Minor Spills (in a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use an inert absorbent material like sand, vermiculite, or a chemical spill kit to cover and contain the spill.[8][14]
-
Collection: Carefully scoop the absorbed material and spilled solid into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., water, followed by ethanol), collecting all cleaning materials as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor and EHS department.
For major spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Caption: Emergency response plan for spills.
Approved Final Disposal Pathways
Under no circumstances should this compound or its containers be disposed of in the general trash or poured down the drain.[14]
-
Primary Disposal Method: Incineration
-
The recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[3][17] This process is designed to destroy the organic molecule and scrub harmful combustion byproducts like hydrogen bromide from the exhaust.
-
Your institution's EHS department will arrange for a certified waste contractor to transport and dispose of the material in compliance with EPA regulations.[16]
-
-
Container Disposal:
-
Empty containers must be handled as hazardous waste unless properly decontaminated.
-
Do not reuse containers that have held this chemical for other purposes.[10]
-
By adhering to this structured disposal guide, researchers can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment while maintaining strict regulatory compliance.
References
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OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
-
Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. Available at: [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. Available at: [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations?. Medical-Waste-Disposal.com. Available at: [Link]
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2,6-Pyridinedicarboxylic acid Safety Data Sheet. Bio-World. Available at: [Link]
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12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]
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SAFETY DATA SHEET. ChemDmart. Available at: [Link]
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Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Available at: [Link]
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A Senior Application Scientist's Guide to Handling Sodium 3-bromopyridine-2-carboxylate
This guide provides essential safety and handling protocols for Sodium 3-bromopyridine-2-carboxylate. As drug development professionals, our commitment to safety is paramount, forming the bedrock of innovative and reproducible research. This document moves beyond a simple checklist, offering a procedural and causal framework for the safe handling, use, and disposal of this compound. The protocols herein are designed to create a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of your work.
Immediate Safety Briefing: Understanding the Core Risks
This compound is a halogenated pyridine derivative. While specific toxicological data for this exact salt may be limited, the hazards can be inferred from its structural relatives, such as 3-bromopyridine and the parent pyridine molecule. The primary hazards are associated with its potential toxicity if ingested, inhaled, or absorbed through the skin, and its capacity to cause significant irritation to the skin, eyes, and respiratory system.[1][2][3][4]
The pyridine moiety itself is a toxic, flammable liquid that can be absorbed through the skin and may cause damage to the liver, kidneys, and central nervous system.[4][5][6] The presence of a bromine atom can further enhance toxicity. Therefore, all handling procedures must operate on the assumption that this compound is a hazardous substance requiring stringent control measures.
The Hierarchy of Controls: A Proactive Safety Framework
Before detailing Personal Protective Equipment (PPE), it's crucial to implement a broader safety strategy. PPE is the last line of defense.
-
Engineering Controls: Your primary defense is to handle the material within a properly functioning and certified chemical fume hood.[5][7][8] This minimizes inhalation exposure by containing dust and potential vapors.
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the specific hazards and handling techniques outlined in this guide.
-
Personal Protective Equipment (PPE): Use PPE as a final barrier to prevent any residual chemical from contacting your body.
Core Directive: Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Laboratory Operation | Minimum Required PPE Ensemble | Rationale & Causality |
| Weighing Solid Compound | Double Nitrile or Butyl Rubber Gloves, Lab Coat, ANSI Z87.1-rated Safety Glasses with Side Shields. | The primary risk is the generation of fine dust, which poses an inhalation and dermal contact hazard. Double-gloving provides an extra layer of protection against contamination. |
| Preparing Solutions | Double Nitrile or Butyl Rubber Gloves, Chemical Splash Goggles, Lab Coat. | The risk of splashing is significant. Chemical splash goggles are mandatory to provide a complete seal around the eyes, which standard safety glasses do not offer.[7][8] |
| Running Reactions & Transfers | Double Nitrile or Butyl Rubber Gloves, Chemical Splash Goggles, Lab Coat. Consider a face shield over goggles for larger volumes (>1L) or heated reactions. | This is the highest-risk phase for splashes and potential aerosol generation. A face shield protects the entire face from unexpected releases. |
| Cleaning Glassware | Heavy-duty Nitrile or Butyl Rubber Gloves, Chemical Splash Goggles, Lab Coat. | Residual compound can remain on glassware. Robust gloves are necessary to protect against prolonged contact with trace amounts and cleaning solvents. |
Justification for PPE Selection:
-
Hand Protection: Pyridine and its derivatives can be absorbed through the skin.[4][5] Standard lightweight nitrile gloves may not offer sufficient protection for prolonged handling. It is essential to use chemical-resistant gloves. Butyl rubber or Viton® are excellent choices for pyridine-like compounds.[5][9] If using nitrile, double-gloving is a mandatory minimum, and gloves should be changed immediately upon known or suspected contact.
-
Eye and Face Protection: The compound is a presumed severe eye irritant.[1][2] Chemical splash goggles are required for all wet chemistry operations. For procedures with a higher risk of splashing, a face shield worn over goggles is the best practice.
-
Body Protection: A standard lab coat protects against incidental skin contact.[9] Ensure it is fully buttoned. For larger-scale operations, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All work should be performed in a chemical fume hood to prevent inhalation of dust or aerosols.[7][8] If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be required, but this should only be a temporary measure while engineering controls are improved.
Operational Plan: Step-by-Step Handling Protocol
Objective: To safely prepare a 100 mL, 0.5 M solution of this compound in deionized water.
Pre-Requisites:
-
A designated and properly functioning chemical fume hood.
-
All required PPE is available and has been inspected.
-
A dedicated hazardous waste container is accessible in the fume hood.[5][9]
Procedure:
-
Preparation: Don all required PPE (double nitrile gloves, lab coat, chemical splash goggles).
-
Designate Workspace: Place a plastic-backed absorbent pad on the work surface inside the chemical fume hood to contain any potential spills.[7]
-
Weighing:
-
Tare a clean, dry beaker on a balance inside the fume hood.
-
Carefully weigh the required mass of this compound into the beaker. Avoid creating dust. If any solid is spilled, clean it immediately with a damp paper towel and dispose of it in the designated solid waste container.
-
-
Dissolution:
-
Remove the beaker from the balance and place it in the center of the fume hood workspace.
-
Slowly add the required volume of deionized water to the beaker.
-
Use a magnetic stirrer and stir bar to aid dissolution. Do not heat unless the specific protocol requires it, as this can increase the vapor pressure of any residual pyridine-like impurities.
-
-
Transfer: Once fully dissolved, carefully transfer the solution to a clearly labeled storage bottle.
-
Decontamination:
-
Rinse the beaker and any other contaminated equipment three times with a small amount of the solvent (water). Place the rinsate into the hazardous aqueous waste container.
-
Wipe down the work surface in the fume hood.
-
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands and forearms thoroughly with soap and water.[7]
Emergency & Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][10]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[2]
-
Spill: For small spills (<100 mL), absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[7] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9]
Disposal Plan:
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified and disposed of as hazardous chemical waste.[9][11]
-
Do not pour down the drain. [7]
-
Collect all waste in a clearly labeled, sealed, and compatible waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[9][11]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE based on the task.
References
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Standard Operating Procedure for Pyridine. Washington State University. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Protective Equipment. American Chemistry Council. [Link]
-
Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]
-
Pyridine: general information. GOV.UK. [Link]
-
Pyridine: incident management. GOV.UK. [Link]
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), National Center for Biotechnology Information. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. nj.gov [nj.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
